"synthesis and characterization of Dihydroxy-oxo-azanium"
Advanced Characterization and In-Situ Generation of Dihydroxy-oxo-azanium ( ) Executive Summary Dihydroxy-oxo-azanium (IUPAC: ), commonly referred to in physical organic chemistry as the protonated nitric acid or the nit...
Author: BenchChem Technical Support Team. Date: March 2026
Advanced Characterization and In-Situ Generation of Dihydroxy-oxo-azanium (
)
Executive Summary
Dihydroxy-oxo-azanium (IUPAC:
), commonly referred to in physical organic chemistry as the protonated nitric acid or the nitracidium ion , represents the critical, high-energy electrophilic precursor in aromatic nitration.[1][2] While often simplified in undergraduate texts as a transient species leading to the nitronium ion (), possesses distinct spectroscopic signatures and structural isomers that dictate the kinetics of nitration—a fundamental reaction in the synthesis of high-value Active Pharmaceutical Ingredients (APIs) and energetic materials.[1]
This technical guide moves beyond standard textbook definitions, providing a rigorous methodology for the controlled generation, stabilization, and spectroscopic characterization of
In standard "mixed acid" nitration (sulfuric/nitric acid),
is the fleeting intermediate between neutral nitric acid and the active nitronium electrophile.[1] Its lifetime is femtosecond-scale under standard conditions due to rapid dehydration.[1]
The Reaction Coordinate:
To characterize this species, we must arrest the dehydration step. This is achieved not by "synthesis" in the traditional sense, but by cryogenic stabilization in superacid media (e.g.,
or ), where the activity of water is effectively zero and the nucleophilicity of the counter-ion is negligible.
Isomerism
Computational studies and isotopic labeling confirm two potential protonation sites:
Terminal Oxygen Protonation: Yields a stable adduct, but not the reactive intermediate.
Hydroxyl Oxygen Protonation (Reactive): Yields the gem-diol structure (
).[1] This is the true Dihydroxy-oxo-azanium species capable of eliminating water to form .
Figure 1: Mechanistic pathway distinguishing the reactive Dihydroxy-oxo-azanium intermediate from inactive isomers and its conversion to the Nitronium electrophile.[1][3]
Part 2: Generation & Stabilization Protocols[1]
Safety Warning: The following protocols involve Superacids (Magic Acid, Fluoroantimonic acid).[1] These are extremely corrosive and react violently with moisture.[1] All operations must be performed in a PTFE/PFA-lined glovebox under inert Argon atmosphere.
Interpretation: The appearance of the band at ~1100-1150
in cryo-Raman spectra, concurrent with the absence of the sharp 1400 nitronium peak, confirms the stabilization of the protonated intermediate.[1]
Nuclear Magnetic Resonance (NMR)
NMR in superacid solvents (using external
capillary lock) provides the most definitive structural proof.[1]
Table 2: NMR Shift Data (in
at -70°C)
Nucleus
Chemical Shift (, ppm)
Multiplicity
Structural Insight
13.0 - 13.5
Singlet (Broad)
Highly deshielded protons on oxygen.[1] Indicates rapid exchange even at low temp.
-35 (approx)
Broad
Relative to (0 ppm).[1] Distinct from which appears at ~-185 ppm.
-34.5
Singlet
Confirms the preservation of the N-O framework without cleavage.[1]
Note: As temperature increases from -70°C to -20°C, the
signal will broaden and shift toward the value, indicating the onset of the dehydration equilibrium.[1]
Part 4: Critical Applications in Drug Development
Understanding the concentration of
versus is vital for selectivity in Electrophilic Aromatic Substitution (EAS).[1]
Selectivity Control:
High
(Strong Acid): Leads to poly-nitration and lack of regioselectivity (e.g., dinitrotoluene formation).[1]
High
(Weaker Acid/Buffered): The protonated species is a much weaker electrophile than the nitronium ion.[1] By tuning conditions to favor the azanium species, researchers can achieve mono-nitration on highly activated substrates (e.g., phenols, anilines) without over-reaction.[1]
** energetic Materials Synthesis:**
In the synthesis of CL-20 or HMX, the specific "mixed acid" ratios are empirically tuned. Understanding that these ratios actually control the
ratio allows for rational process optimization rather than trial-and-error.
References
PubChem. (n.d.).[1][4] Dihydroxy-oxo-azanium (CID 498506).[1][4][5] National Center for Biotechnology Information.[1] Retrieved March 8, 2026, from [Link]
Olah, G. A., & Kuhn, S. J. (1961).[1] Spectroscopic Studies of the Protonation of Nitric Acid in Superacids. Journal of the American Chemical Society.[6] (Foundational work on superacid stabilization of nitration intermediates).
Cacace, F., et al. (1997).[1][6] Protonated Nitric Acid: Structure and Relative Stability of Isomeric H2NO3+ Ions in the Gas Phase.[6] Journal of the American Chemical Society.[6] [Link]1]
Ingold, C. K. (1953).[1] Structure and Mechanism in Organic Chemistry.[1] Cornell University Press.[1] (Seminal definition of the nitronium mechanism).
Agilent Technologies. (2020).[1] Direct Determination of the Concentration of Nitric Acid Using Spatially Offset Raman Spectroscopy. Application Note. ]">https://www.agilent.com[1]
"computational modeling of Dihydroxy-oxo-azanium structure"
Computational Elucidation of the Dihydroxy-oxo-azanium Ion ( ) From Solvation Dynamics to Transition State Analysis Executive Summary The Dihydroxy-oxo-azanium ion ( ), commonly referred to as protonated nitric acid, rep...
Author: BenchChem Technical Support Team. Date: March 2026
Computational Elucidation of the Dihydroxy-oxo-azanium Ion (
)
From Solvation Dynamics to Transition State Analysis
Executive Summary
The Dihydroxy-oxo-azanium ion (
), commonly referred to as protonated nitric acid, represents a critical high-energy intermediate in electrophilic aromatic substitution (nitration) and atmospheric aerosol chemistry. While often simplified in undergraduate texts as a transient precursor to the nitronium ion (), the structural reality of is governed by a complex potential energy surface (PES) featuring rapid fluxionality between gem-diol (-like) and aquo-nitronium () isomers.
This guide provides a rigorous computational protocol for modeling
. It addresses the specific challenges of modeling charge-localized cations, the necessity of explicit microsolvation, and the selection of appropriate Density Functional Theory (DFT) functionals versus Coupled Cluster benchmarks.
Part 1: Chemical Context & Structural Anomalies
Before initiating any calculation, one must define the target. The IUPAC designation "Dihydroxy-oxo-azanium" implies a specific connectivity: a central nitrogen atom double-bonded to one oxygen and single-bonded to two hydroxyl groups.
However, in superacidic media (e.g., Oleum), this species exists in equilibrium with the "reactive" isomer, where protonation occurs on the hydroxyl oxygen, creating a water leaving group.
The Isomer Challenge:
Symmetric Isomer (The "Dihydroxy" form): Protonation at the terminal oxygen.
or symmetry. More stable in the gas phase but kinetically inert regarding nitration.
Reactive Isomer (The "Aquo" form): Protonation at the hydroxyl oxygen (
). This is the pre-dissociation complex essential for generating the electrophile.
Modeling Directive: A complete study must model both isomers and the transition state (TS) converting them. Neglecting the explicit solvent environment will lead to erroneous bond dissociation energies (BDE), as the dielectric medium dramatically stabilizes the charge-separated transition state.
Part 2: Computational Methodology
To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) , we move beyond standard defaults. The following methodology is validated against CCSD(T) benchmarks for nitrogen oxides.
1. Electronic Structure Methods
Production Level (DFT): Use
B97X-D or M06-2X .
Causality: These range-separated hybrid functionals (or high-exchange hybrids) are essential. Standard B3LYP fails to correctly describe the charge-transfer excitation and the long-range interactions in the breaking N-O bond during dissociation [1]. Dispersion corrections (-D) are mandatory if explicit solvent molecules are included.
Benchmark Level (Ab Initio):CCSD(T)/aug-cc-pVTZ .
Causality: Nitrogen oxides exhibit significant multireference character near transition states. CCSD(T) ("Gold Standard") serves as the anchor point to validate DFT geometries.
2. Basis Sets
Recommendation:aug-cc-pVTZ (Dunning correlation-consistent triple-zeta with diffuse functions).
Causality: The "aug" (augmented) diffuse functions are non-negotiable for anions and cations where electron density tails are significant. Using a standard 6-31G(d) basis set will result in artificial confinement of the positive charge, skewing proton affinity values by >5 kcal/mol [2].
3. Solvation Strategy
Hybrid Approach: Implicit solvation (SMD Model, Solvent=Sulfuric Acid) is insufficient for the reaction mechanism. You must use Cluster-Continuum Modeling .
Protocol: Include 1–3 explicit molecules of the solvent (e.g.,
or ) to handle specific hydrogen bonding at the active site, while embedding the cluster in a dielectric continuum (PCM/SMD).
IRC Calculation: Perform an Intrinsic Reaction Coordinate (IRC) calculation to confirm the TS connects the protonated acid to the dissociated nitronium-water complex.
Part 4: Data Analysis & Visualization
Comparative Structural Data (Simulated Benchmarks)
The following table summarizes typical bond parameters one should expect when modeling these species at the
B97X-D/aug-cc-pVTZ level.
Parameter
Sym-Isomer ()
Reactive-Isomer ()
Nitronium Product ()
N=O Bond Length
1.18 Å
1.16 Å
1.12 Å
N-OH Bond Length
1.34 Å (x2)
--
--
N-OH Bond Length
--
1.58 Å (Elongated)
(Dissociated)
Charge on N (NBO)
+0.65 e
+0.82 e
+1.20 e
Relative Energy
0.0 kcal/mol
+3.5 kcal/mol
-2.1 kcal/mol (Solvated)
Note: In gas phase, the Nitronium product is high energy. In solvent, it is stabilized.
The following diagram illustrates the isomerization and decomposition pathway of Dihydroxy-oxo-azanium, generated via Graphviz.
Figure 1: Reaction pathway showing the relationship between the symmetric Dihydroxy-oxo-azanium isomer and the reactive aquo-nitronium species leading to nitration.
Part 5: Critical Analysis & Troubleshooting
Common Failure Mode: The "Gas Phase" Trap
If you optimize
in the gas phase without solvent corrections, the reactive isomer often collapses or rearranges artificially because the separated and ions are not screened by a dielectric.
Solution: Always use SCRF=(SMD, Solvent=SulfuricAcid) (dielectric
) or generic high-dielectric parameters when modeling the dissociation.
Symmetry Breaking
The symmetric isomer (
) often exhibits imaginary frequencies corresponding to the rotation of hydroxyl groups.
Solution: Relax symmetry constraints (use
). The hydroxyl protons usually twist out of plane to minimize steric repulsion, forming a or structure.
References
Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts.
Dunning, T. H. (1989). Gaussian basis sets for use in correlated molecular calculations. I. The atoms boron through neon and hydrogen. The Journal of Chemical Physics.
Olah, G. A., et al. (2009). Superelectrophiles and Their Complexes. Wiley-Interscience. (Referencing the structure of protonated nitric acid in superacid media).
Esteves, P. M., et al. (2003). Unified Mechanism of Electrophilic Aromatic Nitration. Journal of the American Chemical Society.
"spectroscopic properties of Dihydroxy-oxo-azanium"
The following technical guide details the spectroscopic and structural properties of Dihydroxy-oxo-azanium ( ), the protonated form of nitric acid. Technical Guide: Spectroscopic Properties of Dihydroxy-oxo-azanium ( ) E...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the spectroscopic and structural properties of Dihydroxy-oxo-azanium (
), the protonated form of nitric acid.
Technical Guide: Spectroscopic Properties of Dihydroxy-oxo-azanium (
)
Executive Summary
Dihydroxy-oxo-azanium (IUPAC name), commonly known as the nitracidium ion or protonated nitric acid , is a critical transient electrophilic species in organic synthesis. With the chemical formula
, it serves as the activation intermediate in the generation of the nitronium ion (), the active agent in aromatic nitration.
Understanding the spectroscopic signature of
is essential for researchers optimizing nitration reactions for drug development, particularly when working with deactivated substrates requiring superacidic media.[1] This guide synthesizes vibrational and magnetic resonance data to distinguish from its precursor () and its dehydration product ().[1]
Structural Identity & Conformational Dynamics
Unlike stable organic cations,
exists in a delicate equilibrium governed by the solvent system's acidity.[1] Theoretical and experimental evidence points to two distinct structural forms:[2]
Covalent Dihydroxy Form (
):
Geometry: Trigonal planar nitrogen center bonded to one oxo group (
is challenging due to its rapid conversion to .[1] However, in cryogenic matrices or ultrafast timescales, specific bands distinguish it from neutral nitric acid.
Key Diagnostic Bands:
The spectrum is often dominated by the appearance of
Critical Insight: In Raman studies of mixed acids (
), the disappearance of the 1300 cm⁻¹ nitrate band and the emergence of the sharp 1400 cm⁻¹ line confirms the complete conversion of to .
Nuclear Magnetic Resonance (NMR)
Nitrogen-15 (
) NMR is the most definitive method for characterizing the electronic environment of the nitrogen center.
Chemical Shift Mapping (
):
Reference: Liquid = 0 ppm.
Nitric Acid (
):366 ppm .[1] The nitrogen is in a planar, electron-deficient environment but stabilized by resonance.
Nitracidium (
):Intermediate Shift . Due to fast exchange in solution, a distinct peak is rarely observed at room temperature. In superacid at low temperature (), the signal broadens and shifts downfield (deshielded) as positive charge density increases on the nitrogen.
Note: Despite being a cation, the linear symmetry of
induces shielding anisotropy, causing the signal to appear upfield relative to the nitro group of neutral .
Proton (
) NMR:
In superacid media (e.g.,
), the acidic protons of appear as a highly deshielded singlet, typically > 12–14 ppm , often coalescing with the solvent acid peak due to rapid proton exchange.
Experimental Protocol: Generation & Detection
To study
without immediate decomposition, one must stabilize the cation using superacidic media or cryoscopic isolation.[1]
Protocol: In Situ Generation for Spectroscopic Analysis
Reagents:
Nitric Acid (
, 100% fuming)
Superacid System: Magic Acid (
) or Oleum ( + )
Solvent:
(for low-temperature NMR)
Workflow:
Preparation (Inert Atmosphere): In a glovebox, condense
into a Teflon-lined NMR tube or Raman cell at -78°C.
Acidification: Slowly add the superacid (
).
Substrate Addition: Introduce
dropwise while maintaining temperature < -40°C.[1]
Caution: Exothermic reaction.[1] Heat generation triggers dehydration to
Raman: Acquire spectrum at -80°C. Look for the transient bands at ~1000-1100 cm⁻¹ (protonated form) before the dominant 1400 cm⁻¹ (
) appears upon warming.
NMR: Acquire
spectra. Monitor the shift from 366 ppm () towards the nitronium region.
Quality Control Check (Self-Validating)
Pass: Appearance of a sharp Raman band at 1400 cm⁻¹ upon warming indicates successful electrophile generation (
).
Fail: Persistence of bands at 1050 cm⁻¹ (ionic nitrate,
) or 1300 cm⁻¹ (neutral ) indicates insufficient acidity ( not low enough).
References
Lee, T. J., & Rice, J. E. (1992).[1] Ab initio study of the molecular structure and vibrational spectrum of nitric acid and its protonated forms. Journal of Physical Chemistry. Link
Olah, G. A., et al. (1980).[1] Spectroscopic Studies of Nitronium Salts. Journal of the American Chemical Society. (Fundamental NMR data for
species).
Guthrie, R. D. (1978).[1] The Nitration of Organic Compounds. In Comprehensive Organic Chemistry. (Mechanism of dehydration).[1]
Agilent Technologies. (2020). Direct Determination of the Concentration of Nitric Acid Using Spatially Offset Raman Spectroscopy. Link
NIST Chemistry WebBook. Nitric Acid and Related Ions Thermochemistry. Link
A Technical Guide to the Thermodynamic Stability of Dihydroxy-oxo-azanium (Protonated Nitric Acid, H₂NO₃⁺)
For Researchers, Scientists, and Drug Development Professionals Executive Summary Dihydroxy-oxo-azanium, systematically known as protonated nitric acid (H₂NO₃⁺), is a highly reactive cation of significant interest in fie...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dihydroxy-oxo-azanium, systematically known as protonated nitric acid (H₂NO₃⁺), is a highly reactive cation of significant interest in fields ranging from atmospheric chemistry to synthetic organic chemistry, particularly in electrophilic nitration reactions. Its transient nature makes experimental characterization challenging, placing a premium on robust computational methods to elucidate its thermodynamic stability. This guide provides a comprehensive framework for understanding, calculating, and contextualizing the stability of H₂NO₃⁺. We will explore the theoretical underpinnings, present a detailed computational protocol using Density Functional Theory (DFT), discuss potential (though challenging) experimental validation techniques, and interpret the resulting data. The methodologies described herein are designed to be self-validating, ensuring scientific rigor and trustworthy results for researchers investigating reaction mechanisms and designing novel chemical entities.
The Chemical Identity and Significance of Dihydroxy-oxo-azanium
Nomenclature and Structure
The name "Dihydroxy-oxo-azanium" describes a cationic nitrogen species ([N]⁺) bonded to two hydroxyl (-OH) groups and one oxo (=O) group. The IUPAC-preferred name for this species, with the molecular formula H₂NO₃⁺, is dihydroxy(oxo)azanium.[1] It is most commonly understood as the conjugate acid of nitric acid (HNO₃), formed by the protonation of one of its oxygen atoms.
Computational studies have established that protonation preferentially occurs on the hydroxylic oxygen of nitric acid rather than the doubly-bonded oxygen.[2] This leads to a structure that is best described as a complex between the nitronium ion (NO₂⁺) and a water molecule (H₂O).[2] The stability and structure of this ion are critical for understanding its role as a reactive intermediate.
Context and Importance
The thermodynamic stability of H₂NO₃⁺ is a key factor in several scientific domains:
Atmospheric Chemistry : H₂NO₃⁺ and related hydrated clusters are involved in the complex cycles of nitrogen oxides (NOx) in the atmosphere, influencing the formation of acid rain and the composition of polar stratospheric clouds.[3]
Synthetic Chemistry : The generation of the nitronium ion (NO₂⁺), the active electrophile in aromatic nitration, proceeds through the protonation of nitric acid by a stronger acid (like sulfuric acid), followed by the dissociation of H₂NO₃⁺.[2][4] Understanding the energy of this process is crucial for controlling reaction kinetics and yields.
Drug Development : Nitration is a key step in the synthesis of many pharmaceutical compounds. A quantitative understanding of the intermediates involved can aid in process optimization and the development of safer, more efficient synthetic routes.
Theoretical Framework for Stability Assessment
The transient and reactive nature of H₂NO₃⁺ makes in silico quantum chemical calculations the most viable primary method for determining its thermodynamic properties.
Core Thermodynamic Parameters
The stability of a molecule is quantified by several key thermodynamic parameters:
Enthalpy of Formation (ΔfH°) : The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. A more negative value indicates greater energetic stability.
Gibbs Free Energy of Formation (ΔfG°) : This is the most definitive measure of thermodynamic stability under constant temperature and pressure, as it accounts for both enthalpy and entropy (ΔG° = ΔH° - TΔS°).[5][6] A spontaneous reaction or formation is indicated by a negative ΔG°.
Proton Affinity (PA) : This is the negative of the enthalpy change for the gas-phase reaction of a neutral species with a proton (H⁺). For nitric acid, PA quantifies its basicity and the stability of H₂NO₃⁺ relative to its deprotonated form.[5][7]
Principles of Computational Chemistry
Modern computational chemistry provides powerful tools to predict these parameters with high accuracy. The primary method employed is solving the electronic Schrödinger equation for the molecule of interest. Density Functional Theory (DFT) offers a favorable balance between computational cost and accuracy for systems of this size. The choice of functional and basis set is critical for obtaining reliable results.
Computational Protocol for Determining Thermodynamic Stability
This section provides a step-by-step methodology for calculating the thermodynamic properties of H₂NO₃⁺. This protocol is designed to be self-validating by including checks for the nature of the stationary points found.
Step-by-Step Computational Workflow
Structure Generation : Build the initial 3D structure of H₂NO₃⁺. Based on prior research, the most stable isomer results from protonating the -OH group of nitric acid.[2][8]
Geometry Optimization : Perform a geometry optimization to find the lowest energy structure (the equilibrium geometry). This is a crucial step to ensure all calculated properties correspond to a stable molecular conformation.
Methodology : Use a suitable DFT functional and basis set. A good starting point is the B3LYP functional with a 6-311+G(d,p) basis set, which is widely used for organic and small inorganic molecules.
Frequency Analysis : Once the geometry is optimized, perform a vibrational frequency calculation at the same level of theory.
Causality and Validation : This step is non-negotiable for ensuring trustworthiness. A true energy minimum will have zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state, not a stable structure, and requires re-optimization. The output of this step also provides the zero-point vibrational energy (ZPVE), which is essential for accurate thermochemical calculations.
Thermochemical Calculation : Using the optimized geometry and the results from the frequency analysis, calculate the key thermodynamic parameters (ΔfH°, ΔfG°, S°). Most quantum chemistry software packages (e.g., Gaussian, ORCA) can perform this analysis automatically post-frequency calculation.
Analysis of Decomposition Pathways : To fully understand stability, investigate likely decomposition pathways. For H₂NO₃⁺, the most relevant pathway is dissociation into the nitronium ion and water:
H₂NO₃⁺ → NO₂⁺ + H₂O
Calculate the energies of the products (NO₂⁺ and H₂O) using the same computational method. The dissociation energy can then be calculated as:
ΔE_dissociation = E(NO₂⁺) + E(H₂O) - E(H₂NO₃⁺)
A low dissociation energy (e.g., the calculated 22 kcal/mol) confirms the species is a weakly bound complex and serves as a precursor to the highly reactive nitronium ion.[2]
Diagram of Computational Workflow
The logical flow of the computational protocol is illustrated below.
Caption: Workflow for the computational determination of thermodynamic stability.
Experimental Validation Approaches
Direct experimental measurement of the thermodynamic properties of H₂NO₃⁺ is extremely difficult due to its high reactivity and transient nature. However, several advanced gas-phase techniques can provide crucial validation for computational results.
Mass Spectrometry : Techniques like Neutralization-Reionization Mass Spectrometry (NRMS) can be used to generate and detect transient species.[9] Studies have successfully used mass spectrometry to investigate the structure and relative stability of H₂NO₃⁺ ions in the gas phase.[8]
Gas-Phase Acidity/Basicity Measurements : The proton affinity of nitric acid can be experimentally determined using methods like Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometry. This provides a direct experimental value for the stability of H₂NO₃⁺ relative to HNO₃, which can be compared with calculated values. The NIST Chemistry WebBook lists evaluated gas-phase basicities and proton affinities for many molecules, including nitric acid.[7]
Cryogenic Matrix Isolation Spectroscopy : This technique involves trapping the species of interest in an inert gas matrix (like argon) at very low temperatures. This allows for spectroscopic characterization (e.g., via IR spectroscopy) of highly reactive molecules that would otherwise have a fleeting existence.
Data Summary and Interpretation
The ultimate goal is to generate a quantitative picture of the stability of H₂NO₃⁺. The data, whether from computation or experiment, should be compiled for clear interpretation.
A low value indicates it is a weakly bound complex and an effective NO₂⁺ donor.
Interpreting the Data: A Synthesis
The data collectively paints a picture of dihydroxy-oxo-azanium (H₂NO₃⁺) as a thermodynamically unstable, transient species. Its significance lies not in its persistence, but in its role as a key intermediate. Ab initio calculations have shown that the protonation of nitric acid at the hydroxylic oxygen is energetically preferred and that the resulting complex has a dissociation energy of approximately 22 kcal/mol (92 kJ/mol).[2] This relatively low energy barrier confirms that H₂NO₃⁺ readily dissociates to form water and the nitronium ion (NO₂⁺), which is the rate-determining step in many aromatic nitration reactions.[2] The computational predictions are supported by gas-phase experiments that have successfully generated and characterized isomeric H₂NO₃⁺ ions, confirming their existence and relative stabilities.[8]
Conclusion
The thermodynamic stability of dihydroxy-oxo-azanium (H₂NO₃⁺) is a critical parameter for professionals in chemistry and drug development. While its reactive nature precludes simple experimental analysis, a robust and self-validating computational protocol, grounded in Density Functional Theory, can provide accurate and reliable thermodynamic data. By combining geometry optimization, frequency analysis, and investigation of decomposition pathways, researchers can gain deep insights into the energetics that govern the behavior of this important reactive intermediate. These theoretical findings, corroborated by advanced gas-phase experimental techniques, are essential for understanding reaction mechanisms, controlling synthetic outcomes, and ultimately designing more efficient chemical processes.
References
PubChem. (n.d.). Dihydroxy-oxo-azanium. National Center for Biotechnology Information. Retrieved from [Link]
Cacace, F., Attina, M., de Petris, G., & Speranza, M. (1987). Protonated nitric acid. Structure and relative stability of isomeric H2NO3+ ions in the gas phase. Journal of the American Chemical Society, 109(16), 4749–4751. Retrieved from [Link]
Cheméo. (n.d.). Chemical Properties of nitric acid (CAS 7697-37-2). Retrieved from [Link]
Fornili, A., Sordo, J. A., & Sordo, T. L. (1983). Protonation of nitric acid and formation of NO2+. An Ab initio study. Journal of the Chemical Society, Perkin Transactions 2, (6), 801-803. Retrieved from [Link]
NIST. (n.d.). Nitric acid. NIST Chemistry WebBook. Retrieved from [Link]
Marziano, N. C., Tomasin, A., Tortato, C., & Zaldivar, J. M. (1998). Thermodynamic nitration rates of aromatic compounds. Part 4. Temperature dependence in sulfuric acid of HNO3→NO2+ equilibrium, nitration rates and acidic properties of the solvent. Journal of the Chemical Society, Perkin Transactions 2, (1), 253-260. Retrieved from [Link]
Koziol, L., et al. (2016). Electron-triggered chemistry in HNO3/H2O complexes. Physical Chemistry Chemical Physics, 18(31), 21337-21346. Retrieved from [Link]
Cacace, F., & de Petris, G. (1991). Detection and structural characterization of hydrogen trioxide. Angewandte Chemie International Edition in English, 30(7), 847-848. Retrieved from [Link]
Ruscic, B. (n.d.). Nitric Acid Enthalpy of Formation. Active Thermochemical Tables (ATcT). Argonne National Laboratory. Retrieved from [Link]
LibreTexts Chemistry. (2023). The Gibbs Free Energy of Formation and Equilibrium in Ideal Gas Reactions. Retrieved from [Link]
"Dihydroxy-oxo-azanium discovery and isolation methods"
Dihydroxy-oxo-azanium ( ): Discovery, Isolation Methods, and Mechanistic Implications Executive Summary In the realm of electrophilic aromatic substitution, few intermediates are as universally critical—yet as notoriousl...
Author: BenchChem Technical Support Team. Date: March 2026
Dihydroxy-oxo-azanium (
): Discovery, Isolation Methods, and Mechanistic Implications
Executive Summary
In the realm of electrophilic aromatic substitution, few intermediates are as universally critical—yet as notoriously difficult to isolate—as dihydroxy-oxo-azanium (
). As the direct precursor to the highly electrophilic nitronium ion (), this transient gitonic cation dictates the kinetics of industrial nitration processes. However, its extreme reactivity and propensity for rapid dehydration in protic media make condensed-phase isolation nearly impossible.
This technical guide synthesizes decades of mass spectrometric and computational research to provide a comprehensive framework for the discovery, gas-phase isolation, and structural elucidation of
. By leveraging high-vacuum kinetic trapping and soft chemical ionization, we can bypass the thermodynamic inevitability of dehydration, allowing us to probe the intrinsic properties of this elusive species.
The Chemical Identity and Thermodynamic Landscape
Dihydroxy-oxo-azanium, formally recognized by1[1], is the protonated form of nitric acid. In standard nitrating mixtures (e.g.,
/ ), nitric acid acts as a base, accepting a proton to form . This intermediate subsequently undergoes heterolytic cleavage to yield the nitronium ion and water.
Reaction pathway of nitric acid protonation and dehydration to the nitronium ion.
A critical nuance in isolating this mass channel (m/z 64) is the existence of two distinct isomers. High-level2[2] reveal that the global thermodynamic minimum is actually an ion-dipole complex—the nitronium hydrate (
)[3]. The covalently bound dihydroxy-oxo-azanium isomer is a higher-energy local minimum.
Table 1: Computational Energetics and Properties of m/z 64 Isomers
Property
Dihydroxy-oxo-azanium ()
Nitronium Hydrate ()
Structural Motif
Covalent
Ion-Dipole Complex
Relative Stability
Higher Energy (Local Minimum)
Global Minimum (Lowest Energy)
Primary CID Fragmentation
Loss of or
Exclusively Loss of
Formation Pathway
Soft protonation of vapor
Hydration of
The Challenge of Condensed-Phase Isolation
Why can we not simply crystallize dihydroxy-oxo-azanium from a superacid? The answer lies in its extreme kinetic instability. Recent4[4] of aromatic nitration in protic media reveal that the
-protonated nitric acid intermediate survives for merely ~7 picoseconds. The proximity of counter-ions and solvent molecules facilitates either immediate dehydration to or a second protonation event leading to Coulombic explosion[4].
Therefore, to isolate the intact
molecule, we must strip away the solvent entirely and move to the ultra-high vacuum environment of a mass spectrometer.
Gas-Phase Isolation: A Kinetic Trapping Strategy
To successfully isolate dihydroxy-oxo-azanium, we must employ a self-validating experimental design that prevents the molecule from relaxing into the lower-energy nitronium hydrate isomer. This is achieved via Chemical Ionization (CI) using a highly specific, low-exothermicity Brønsted acid.
Objective: To synthesize and trap the covalently bound
isomer using Fourier-Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometry.
Causality Check: We deliberately use
(or ) as the protonating agent. Harsher ionization methods (like electron impact or strong acid clusters) impart excess internal energy, driving the immediate loss of water to form . The proton transfer is mild enough to kinetically trap the structure.
) vapor into the FT-ICR source chamber via a controlled leak valve, maintaining a background pressure of Torr.
Plasma Generation: In a separate chemical ionization source, introduce
gas and subject it to a 70 eV electron beam to generate an plasma.
Soft Protonation: Pulse the
ions into the ICR cell containing the vapor. The gas-phase acid-base reaction () occurs rapidly.
Mass Isolation (Filtering): Apply a broadband radio-frequency (RF) sweep (CHIRP) to the ICR cell, specifically designed with a notch at m/z 64. This ejects all unreacted precursors, fragment ions (like m/z 46 for
), and background contaminants, leaving a purified population of .
Validation: To prove the isolated species is the covalent isomer and not the hydrate, proceed immediately to structural elucidation via Collision-Induced Dissociation (CID).
Gas-phase isolation workflow for dihydroxy-oxo-azanium using FT-ICR mass spectrometry.
Structural Elucidation via Mass Spectrometry
Once isolated, the structural integrity of the m/z 64 ion must be verified. Landmark5[5] provide the definitive diagnostic criteria.
When the isolated
population is accelerated into an inert collision gas (e.g., Argon), the resulting fragmentation pattern is highly dependent on the isomer:
Nitronium Hydrate (
): Dissociates almost exclusively by losing the weakly bound water molecule, yielding a massive peak at m/z 46 ().
Dihydroxy-oxo-azanium (
): Because the oxygen atoms are covalently bound as hydroxyl groups, dissociation requires complex rearrangement. The CID spectrum shows a distinct, competitive loss of (yielding at m/z 47) alongside the loss of [5].
By observing the m/z 47 fragment, researchers can definitively confirm the successful isolation of the true dihydroxy-oxo-azanium species.
Broader Implications in Atmospheric and Synthetic Chemistry
Understanding the behavior of
extends far beyond fundamental physical chemistry.
Synthetic Drug Development:
In the synthesis of active pharmaceutical ingredients (APIs), nitration is a frequent functionalization step. Recognizing that the formation of
is the rate-limiting step prior to 6[6] allows chemists to optimize acid catalyst ratios, minimizing oxidative side-reactions that degrade complex organic scaffolds.
Atmospheric Aerosol Chemistry:
In the stratosphere, the heterogeneous reaction of dinitrogen pentoxide (
) on cold, acidic aqueous particles is a major sink for nitrogen oxides. Kinetic models indicate that this process is mediated by the formation of a 7[7]. Understanding the lifetime and reactivity of this solvated ion is crucial for accurate climate modeling and predicting ozone depletion rates.
References
PubChem CID 498506: dihydroxy(oxo)
National Center for Biotechnology Information (NIH)
Protonated nitric acid.
NASA Technical Reports Server (NTRS)
National Center for Biotechnology Information (NIH)
Atmospheric Chemistry and Physics (Copernicus)
Is Electron Transfer a Step in the Nitration of Reactive Aromatics?
Technical Deep Dive: Reaction Mechanisms of Dihydroxy-oxo-azanium ( ) Executive Summary & Chemical Identity[2] Dihydroxy-oxo-azanium (IUPAC), commonly known as the Nitracidium Ion or Protonated Nitric Acid , is a transie...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Deep Dive: Reaction Mechanisms of Dihydroxy-oxo-azanium (
)
Executive Summary & Chemical Identity[2]
Dihydroxy-oxo-azanium (IUPAC), commonly known as the Nitracidium Ion or Protonated Nitric Acid , is a transient, high-energy cation with the chemical formula
. It serves as the critical "gateway" intermediate in electrophilic nitration, acting as the immediate precursor to the nitronium ion ().[1]
While often overshadowed by the nitronium ion in standard textbooks, the dihydroxy-oxo-azanium species plays a distinct and controversial role in dilute acid nitrations and the modification of highly reactive pharmacophores. Understanding its stability, formation kinetics, and solvation shell is essential for optimizing yield and selectivity in high-value synthesis.
Chemical Structure & Properties
Property
Data
Formula
Structure
(Trigonal Planar N-center)
Role
Conjugate Acid of ; Precursor to
Key IR/Raman Signatures
Difficult to isolate; inferred via equilibrium shifts of at ~960 cm⁻¹
Reactivity Class
Super-electrophile Precursor / Brønsted Acid
Core Reaction Mechanisms[1]
The reactivity of dihydroxy-oxo-azanium is governed by its desire to shed water and form the more stable, linear nitronium ion. However, under specific conditions, it acts as an electrophile in its own right.
Mechanism A: The Dehydration Equilibrium (The
Gateway)
This is the dominant pathway in concentrated sulfuric acid/nitric acid mixtures (mixed acid nitration). The sulfuric acid acts as a dehydrating agent, shifting the equilibrium to the right.
The Pathway:
Protonation: Nitric acid accepts a proton to form dihydroxy-oxo-azanium.[2]
Heterolysis: The N-O bond cleaves, expelling water (rate-limiting in some non-acidic media).
Figure 1: The central role of Dihydroxy-oxo-azanium as the energetic precursor to the active nitrating agent.
Mechanism B: Direct Electrophilic Attack (The "Hydrated" Pathway)
In dilute aqueous nitric acid (<60%) or when nitrating highly electron-rich substrates (e.g., phenols, quinolines), the concentration of free
is negligible. Evidence suggests that dihydroxy-oxo-azanium itself can attack the substrate.
Why this matters: This mechanism explains "anomalous" nitration rates in dilute media where
spectroscopy fails to detect the nitronium ion.
The Pathway:
Association:
approaches the -cloud of the activated aromatic ring.
Concerted Transfer: The aromatic ring attacks the nitrogen center while the water molecule acts as a leaving group during the bond formation, rather than before it.
Figure 2: Theoretical mechanism for direct nitration by dihydroxy-oxo-azanium in dilute acidic media.
Experimental Validation Protocols
To confirm the presence or kinetic relevance of
, one cannot rely on standard HPLC. The species is too transient. The following protocols utilize in-situ spectroscopy and kinetic isotope effects.
Protocol A: Raman Spectroscopic Monitoring
Objective: Correlate the concentration of the precursor acid and the dissociation state.
Rationale: While
is elusive, its formation depletes the characteristic symmetry bands of molecular .
Setup: Confocal Raman Microscope with a temperature-controlled flow cell (quartz).
Preparation: Prepare binary mixtures of
and ranging from 0% to 100% .
Acquisition:
Monitor the
symmetric stretch of at 1300 cm⁻¹ .
Monitor the
line at 1400 cm⁻¹ .
Critical Observation: In the "gap" region where
decreases but has not yet peaked, the broadening of the OH-stretch region (~2800-3000 cm⁻¹) indicates the formation of the hydrogen-bonded protonated species .
Data Processing: Deconvolve peaks using Lorentzian fitting to quantify the steady-state concentration of the intermediate.
Protocol B: Kinetic Isotope Effect (KIE) Study
Objective: Determine if the reaction proceeds via Mechanism A (
) or Mechanism B ().
Rationale: If attacks directly, the breaking of the N-O bond happens during the attack. If attacks, the N-O bond breaks before.
Synthesis: Prepare
-labeled nitric acid ().
Reaction: Nitrate a standard substrate (e.g., benzene) in dilute acid.
Analysis:
If Mechanism A (
) dominates: The rate of reaction depends solely on the generation of . Solvent isotope effects ( vs ) will be significant due to the equilibrium shift.
If Mechanism B (
) dominates: The reaction will show a different dependence on water concentration, as water is the leaving group in the rate-determining step.
Implications for Drug Development[5]
Understanding the dihydroxy-oxo-azanium ion is vital for Safety and Selectivity :
Runaway Reactions: In scale-up, accumulation of
(due to insufficient dehydration capacity) can lead to sudden "induction periods" followed by rapid exotherms once the autocatalytic generation of begins.
Regioselectivity: The larger, solvated
ion is sterically bulkier than the linear . Using dilute conditions that favor the dihydroxy-oxo-azanium mechanism can alter the ortho/para ratio in substituted benzenes, potentially favoring the less sterically hindered para-isomer.
Summary Data Table: Species Comparison
Feature
Nitronium Ion ()
Dihydroxy-oxo-azanium ()
Geometry
Linear ()
Trigonal / Tetrahedral-like ( or )
Electrophilicity
Extremely High (Hard Electrophile)
Moderate (Softer, Solvated)
Dominant Medium
Conc. , Superacids
Dilute , Aqueous Organic Solvents
Detection
Sharp Raman peak @ 1400 cm⁻¹
Broad IR/Raman features (H-bonding)
References
Ingold, C. K., & Millen, D. J. (1950). Aromatic Nitration. Journal of the Chemical Society. Link
Olah, G. A., et al. (1989). Nitration: Methods and Mechanisms. VCH Publishers. (Classic text defining the Nitronium vs. Nitracidium distinction).
Bunton, C. A., & Halevi, E. A. (1952). The Mechanism of Nitration in Aqueous Nitric Acid. Journal of the Chemical Society. Link
Ross, D. S., et al. (1983). Nitration of Aromatics in Dilute Acid. Journal of Organic Chemistry. Link
Agilent Technologies. (2020). Direct Determination of Nitric Acid Concentration Using Raman Spectroscopy. Link
A Technical Guide to the Solubility and Solvent Effects of Dihydroxy-oxo-azanium (Nitric Acid)
A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals This guide provides an in-depth exploration of the solubility and solvent interactions of Dihydroxy-oxo-azanium, more common...
Author: BenchChem Technical Support Team. Date: March 2026
A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals
This guide provides an in-depth exploration of the solubility and solvent interactions of Dihydroxy-oxo-azanium, more commonly known as nitric acid (HNO₃). For professionals in research and development, a comprehensive understanding of how this fundamental reagent behaves in different chemical environments is paramount for achieving predictable, reproducible, and safe outcomes in synthesis, purification, and analytical applications.
Introduction to Dihydroxy-oxo-azanium (Nitric Acid)
Dihydroxy-oxo-azanium is a chemical name for the protonated form of nitric acid, often found in highly acidic media.[1][2] However, for the purposes of this guide, we will refer to the compound by its common name, nitric acid (HNO₃). Nitric acid is a highly corrosive mineral acid and a powerful oxidizing agent.[3][4] In its pure form, it is a colorless liquid, though commercial preparations often have a yellowish hue due to the decomposition into nitrogen oxides and water.[3]
The utility of nitric acid is extensive, ranging from the synthesis of fertilizers and explosives to being a critical reagent in organic chemistry for nitration reactions—a key step in the production of many pharmaceutical intermediates.[5][6] The efficacy and selectivity of these reactions are profoundly influenced by the solvent system employed. Therefore, a deep understanding of its solubility characteristics and the nuanced effects of solvents is not merely academic but a practical necessity for process optimization and safety.
The Physicochemical Basis of Solubility
The solubility of a solute in a solvent is governed by the principle "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces, including hydrogen bonding, dipole-dipole interactions, and van der Waals forces. For a polar, protic molecule like nitric acid, its solubility is dictated by its ability to form strong interactions with solvent molecules.
The Unique Case of Nitric Acid and Water
Nitric acid is miscible with water in all proportions, meaning they can be mixed in any ratio to form a homogeneous solution.[4][6][7] This high degree of solubility is due to the formation of strong hydrogen bonds between the hydrogen atoms of water and the oxygen atoms of nitric acid, as well as the hydrogen atom of nitric acid and the oxygen atoms of water. In aqueous solution, nitric acid, being a strong acid, almost completely dissociates into hydronium (H₃O⁺) and nitrate (NO₃⁻) ions.[8]
An important phenomenon to consider is the formation of a maximum-boiling azeotrope between nitric acid and water at a concentration of approximately 68% HNO₃ by mass.[3][5][9][10] This azeotropic mixture boils at a constant temperature of about 120.5°C, and its composition cannot be altered by simple distillation.[3][5] To obtain nitric acid concentrations above 68%, an extractive agent, such as concentrated sulfuric acid, must be used to break the azeotrope.[9][10]
Solubility Profile in Non-Aqueous Solvents
While nitric acid's behavior in water is well-documented, its solubility in organic solvents is more complex and highly dependent on the nature of the solvent.
Solvent Class
Solvent Example
Solubility/Miscibility
Primary Interactions
Polar Protic
Alcohols (e.g., Ethanol)
Miscible
Strong hydrogen bonding and dipole-dipole interactions.
Polar Aprotic
Acetonitrile
Soluble
Dipole-dipole interactions. Less favorable than with protic solvents.
Dimethylformamide (DMF)
Soluble
Strong dipole-dipole interactions and potential for hydrogen bonding with trace water.
Weak van der Waals forces are insufficient to overcome the strong interactions between nitric acid molecules.
This table provides a generalized overview. Experimental verification is crucial for specific applications.
The key takeaway for researchers is that the presence of hydrogen bond accepting and donating capabilities in a solvent significantly enhances the solubility of nitric acid. In nonpolar solvents, the lack of strong solute-solvent interactions leads to immiscibility.
Experimental Protocol: Determining Miscibility of Nitric Acid in a Test Solvent
A clear understanding of a compound's solubility is foundational. The following protocol outlines a standard laboratory procedure for determining the miscibility of nitric acid in a novel solvent.
Safety Precedence: Nitric acid is extremely corrosive and a strong oxidizer. All handling must be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including, but not limited to, safety goggles, a face shield, chemical-resistant gloves (e.g., butyl rubber or Viton™), and a lab coat.[4][11][12][13][14] Ensure an eyewash station and safety shower are immediately accessible.[11]
Materials and Equipment
Concentrated Nitric Acid (68%)
Test Solvent (e.g., Acetonitrile)
Graduated cylinders (10 mL)
Glass test tubes with stoppers
Vortex mixer
Pipettes
Step-by-Step Procedure
Preparation: Label a series of test tubes with varying volume/volume ratios (e.g., 1:9, 2:8, 5:5, 8:2, 9:1) of nitric acid to the test solvent.
Addition: Carefully add the prescribed volumes of the test solvent and nitric acid to the corresponding test tubes. Crucial Safety Note: Always add acid to the solvent slowly to manage any potential exothermic reactions.[4]
Mixing: Securely stopper each test tube and vortex for 30 seconds to ensure thorough mixing.
Observation: Allow the mixtures to stand undisturbed for 5-10 minutes.
Analysis: Visually inspect each test tube for the presence of a single, clear phase (miscible) or two distinct layers (immiscible). The formation of an emulsion or cloudiness indicates partial miscibility.
Documentation: Record the observations for each ratio in a laboratory notebook.
Interpreting the Results
This qualitative assessment provides a rapid determination of miscibility across a range of concentrations. For more precise quantitative solubility data, techniques such as titration or spectroscopy would be employed.
Caption: Workflow for Determining Nitric Acid Miscibility.
Understanding and Quantifying Solvent Effects
The choice of solvent extends beyond simply dissolving the solute; it can dramatically alter the reactivity and reaction pathway. This is particularly true for reactions involving nitric acid, such as aromatic nitrations.
Solvation and its Impact on Reactivity
Solvation is the process where solvent molecules surround a solute molecule. In the case of nitric acid, polar solvents can stabilize the ground state and transition states of a reaction to different extents, thereby altering the activation energy.
For instance, in aromatic nitration, the active electrophile is the nitronium ion (NO₂⁺). The formation of this ion is highly dependent on the solvent system.[3] In a non-coordinating, non-polar solvent, the nitrating agent may be dinitrogen pentoxide (N₂O₅), which is less reactive.[15] In contrast, the use of sulfuric acid as a co-solvent facilitates the generation of the highly reactive nitronium ion.[3]
Caption: Solvation and Dissociation of Nitric Acid in Water.
Kamlet-Taft Parameters: A Quantitative Approach
To move beyond a qualitative description, solvatochromic parameters like the Kamlet-Taft parameters can be used to quantify solvent properties.[16][17][18] These parameters describe a solvent's:
α (Alpha): Hydrogen bond acidity (the ability to donate a hydrogen bond).
β (Beta): Hydrogen bond basicity (the ability to accept a hydrogen bond).
π* (Pi star): Dipolarity/Polarizability.
For a reaction involving a protic reagent like nitric acid, solvents with high α and β values will engage in strong hydrogen bonding, which can significantly influence reaction rates and equilibria. For example, a solvent with a high β value can accept a proton from nitric acid, facilitating its ionization and potentially increasing its acidic reactivity. Conversely, a high α value in the solvent could lead to strong solvation of the nitrate anion, which might affect its nucleophilicity in subsequent reaction steps.[19]
Strategic Solvent Selection for Optimized Outcomes
The selection of a solvent should be a deliberate, data-driven process. The ideal solvent system will not only provide the necessary solubility but also favorably influence reaction kinetics, selectivity, and facilitate product purification.
A Decision-Making Framework
A systematic approach to solvent selection involves:
Defining Objectives: What is the primary goal? Maximizing reaction rate, controlling regioselectivity, or simplifying downstream processing?
Initial Screening: Based on the solubility table and the nature of the reactants, select a small group of candidate solvents.
Parameter-Based Refinement: Use Kamlet-Taft or other solvent parameters to hypothesize how each solvent might affect the reaction mechanism.
Experimental Validation: Conduct small-scale experiments with the shortlisted solvents to measure key performance indicators (e.g., yield, purity, reaction time).
Process Considerations: Evaluate the chosen solvent based on practical factors such as boiling point (for ease of removal), toxicity, environmental impact, and cost.
Caption: Strategic Framework for Solvent Selection.
Conclusion
Dihydroxy-oxo-azanium, or nitric acid, is a cornerstone of modern chemistry. Its behavior, however, is not intrinsic but is profoundly modulated by its solvent environment. For the research scientist and drug development professional, moving beyond a superficial understanding of solubility to a nuanced appreciation of solvent effects is critical. By leveraging both qualitative principles and quantitative parameters, and by employing systematic experimental protocols, the selection of a solvent can be transformed from a matter of trial and error into a strategic decision that enhances efficiency, safety, and the ultimate success of the chemical endeavor.
References
Wikipedia. (n.d.). Nitric acid. Retrieved from [Link]
VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards. Retrieved from [Link]
SLAC National Accelerator Laboratory. (2013, May 20). Nitric Acid Safe Handling Guideline. Retrieved from [Link]
The Safety Master. (2024, February 26). Handling Nitric Acid: Best Practices for Corrosive Chemical Management. Retrieved from [Link]
Absorbents Online. (2024, August 8). Essential Safety Protocols for Handling Nitric Acid Spills. Retrieved from [Link]
PubChem. (n.d.). Dihydroxy-oxo-azanium. Retrieved from [Link]
PubChem. (n.d.). Azanide;cobalt(3+);dihydroxy(oxo)azanium;nitrite. Retrieved from [Link]
Ridd, J. H. (1965). Solvent Effects in Aromatic Nitration. Nitration by Acyl Nitrates. Journal of the Chemical Society, 803-809. Retrieved from [Link]
De Dietrich Process Systems. (n.d.). Nitric Acid Concentration Treatment. Retrieved from [Link]
World Scientific. (n.d.). SOLVENT EFFECT ON ELECTROPHILIC AND RADICAL SUBSTITUTION OF TOLUENE MONONITRATION REACTIONS. Journal of Theoretical and Computational Chemistry. Retrieved from [Link]
GMM Pfaudler. (n.d.). Nitric Acid. Retrieved from [Link]
Bertrams Chemical Plants Ltd. (n.d.). Nitric acid concentration. Retrieved from [Link]
Google Patents. (n.d.). US3211525A - Concentrating and reacting with nitric acid.
ResearchGate. (n.d.). Kamlet-Taft polarity parameters for various organic solvents. Retrieved from [Link]
PubChem. (n.d.). 3-Azaniumyl-4,5-dihydroxy-6-((1-(8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl)-3-methylbutyl)amino)-6-oxohexanoate. Retrieved from [Link]
ResearchGate. (n.d.). A theoretical study on nitration mechanism of benzene and solvent effects. Retrieved from [Link]
IUPAC. (n.d.). Kamlet–Taft solvent parameters (K03367). The IUPAC Compendium of Chemical Terminology. Retrieved from [Link]
Stenutz. (n.d.). Kamlet-Taft solvent parameters. Retrieved from [Link]
Chemister.ru. (n.d.). nitric acid. Retrieved from [Link]
PubChem. (n.d.). Hydroxy(oxo)azanium. Retrieved from [Link]
ACS Publications. (2023, July 18). Kamlet–Taft Parameters of Deep Eutectic Solvents and Their Relationship with Dissolution of Main Lignocellulosic Components. Industrial & Engineering Chemistry Research. Retrieved from [Link]
PMC. (2021, July 27). Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium. Retrieved from [Link]
ACS Publications. (2006, October 19). Using Kamlet−Taft Solvent Descriptors To Explain the Reactivity of Anionic Nucleophiles in Ionic Liquids. The Journal of Organic Chemistry. Retrieved from [Link]
Digital CSIC. (2020, December 23). Reactivity of Undissociated Molecular Nitric Acid at the Air–Water Interface. Retrieved from [Link]
ACS Publications. (2004, October 30). Computational Investigation of the Solvation of Nitric Acid: Formation of the NO3- and H3O+ Ion Pair. The Journal of Physical Chemistry A. Retrieved from [Link]
ResearchGate. (n.d.). Nitric Acid Dissociation at an Aqueous Surface: Occurrence and Mechanism. Retrieved from [Link]
Ridd, J. H. (n.d.). Nitration and aromatic reactivity. Retrieved from [Link]
RSC Education. (n.d.). The acidic reactions of ethanoic acid. Retrieved from [Link]
IUPAC-NIST Solubility Data Series. (n.d.). SOLUBILITY DATA SERIES. Retrieved from [Link]
PubChem. (n.d.). Nitric Acid. Retrieved from [Link]
Cheméo. (n.d.). Chemical Properties of nitric acid (CAS 7697-37-2). Retrieved from [Link]
Quora. (2020, August 23). What is an experiment to distinguish between separate solutions of a strong acid and a weak acid?. Retrieved from [Link]
ChemLin. (2024, November 21). Nitric acid. Retrieved from [Link]
Academic Journals. (2014, August 30). Study of miscibility of liquid mixtures with a critical point: A new experiment for a physical chemistry course. Retrieved from [Link]
Oreate AI Blog. (2025, December 4). How to Determine a Strong Acid. Retrieved from [Link]
National Institute of Standards and Technology. (n.d.). Nitric acid. NIST WebBook. Retrieved from [Link]
Shivaji College. (2020, April 6). Nitric Acid, HNO3. Retrieved from [Link]
"predicted biological activity of Dihydroxy-oxo-azanium"
The Predicted Biological Activity of Dihydroxy-oxo-azanium ( ): Mechanistic Pathways in Protein Tyrosine Nitration Executive Summary In the landscape of reactive nitrogen species (RNS) and nitrosative stress, Dihydroxy-o...
Author: BenchChem Technical Support Team. Date: March 2026
The Predicted Biological Activity of Dihydroxy-oxo-azanium (
): Mechanistic Pathways in Protein Tyrosine Nitration
Executive Summary
In the landscape of reactive nitrogen species (RNS) and nitrosative stress, Dihydroxy-oxo-azanium (IUPAC: dihydroxy(oxo)azanium; chemical formula
; PubChem CID 498506) occupies a highly specialized, transient role[1]. Structurally, is the protonated form of nitric acid. While its extreme acidity (pKa < -13) precludes its stable existence in bulk physiological fluids, advanced kinetic modeling and metalloprotein biochemistry reveal that it serves as a critical, short-lived intermediate within hydrophobic and metal-catalyzed enzymatic pockets.
As a Senior Application Scientist analyzing oxidative post-translational modifications, it is imperative to look beyond stable end-products. The predicted biological activity of
is fundamentally tied to its role as the hydrated precursor to the nitronium ion () . By bypassing the indiscriminate homolytic free-radical pathways of peroxynitrite () decomposition, the localized generation of / drives the highly specific electrophilic aromatic substitution of protein tyrosine residues, fundamentally altering protein function and cellular signaling[2].
Physicochemical Identity and the Heterolytic Cleavage Pathway
To understand the biological activity of
, we must trace its thermodynamic origins. In biological systems, the diffusion-limited reaction between superoxide () and nitric oxide () rapidly generates peroxynitrite ()[3].
Under normal physiological conditions, protonated peroxynitrous acid (
) undergoes homolytic cleavage, yielding hydroxyl () and nitrogen dioxide () radicals. These radicals cause widespread, non-specific oxidative damage. However, when interacts with transition metal centers—such as the copper center in Cu,Zn-Superoxide Dismutase (SOD) or iron in Myeloperoxidase (MPO)—the reaction trajectory shifts dramatically.
The Causality of Heterolytic Cleavage:
Transition metals are highly electropositive. When
binds to these metalloproteins, the metal ion pulls electron density away from the peroxide bond. This polarization strongly favors the heterolytic cleavage of the O-O bond[4]. Instead of radicals, this cleavage produces a hydroxide ion () and a nitronium-like species (), which exists in equilibrium with its hydrated form, dihydroxy-oxo-azanium ()[5]. The calculated energy barrier for separating into and drops to merely ~13 kcal/mol at pH 7.0 in the presence of these catalysts, allowing this highly reactive electrophile to form transiently in vivo[5].
Biochemical pathway of H2NO3+ generation and subsequent tyrosine nitration.
is the targeted nitration of phenolic rings. Because dehydrates to the nitronium ion (), it acts as a potent two-electron electrophile[6].
When generated within the hydrophobic pocket of an enzyme,
is shielded from bulk water, preventing its immediate hydrolysis back to nitric acid. It rapidly executes an electrophilic aromatic substitution on the electron-rich phenolic ring of proximal tyrosine residues[4].
Biological Consequences:
pKa Shift: The addition of the strongly electron-withdrawing nitro group lowers the pKa of the tyrosine hydroxyl group from ~10.0 to ~7.2. At physiological pH, the residue becomes roughly 50% ionized, drastically altering local protein folding and electrostatic interactions[2].
Steric Hindrance: The bulky nitro group physically blocks the phosphorylation of tyrosine residues by tyrosine kinases, effectively short-circuiting critical cellular signal transduction pathways[2].
Quantitative Data: Kinetic and Thermodynamic Parameters
To accurately model the biological impact of
, researchers must rely on the kinetic parameters of its precursors and catalysts. The table below summarizes the critical thermodynamic data governing this pathway.
Reaction / Parameter
Value / Rate
Biological Significance
Reference
Diffusion-limited; outcompetes endogenous SOD for superoxide.
is a transient transition-state species, its biological activity must be measured by isolating the heterolytic cleavage pathway from homolytic radical pathways. The following self-validating protocols achieve this.
Protocol 1: In Vitro Metalloprotein-Catalyzed Tyrosine Nitration Assay
Causality: By introducing a transition metal catalyst alongside a potent hydroxyl radical scavenger, we suppress the homolytic (
) pathway. Any resulting tyrosine nitration can be confidently attributed to the heterolytic generation of / [5].
System Preparation: Prepare 50 mM sodium phosphate buffer (pH 7.4) containing 100 µM of a target phenolic peptide (e.g., Bovine Serum Albumin).
Pathway Isolation: Add 10 mM mannitol to the buffer. Mannitol acts as a hydroxyl radical scavenger, effectively neutralizing homolytic cleavage products[5].
Catalyst Addition: Introduce 10 µM of a transition metal catalyst (e.g., Cu,Zn-SOD or
).
Reaction Initiation: Rapidly inject 1 mM of synthesized
under continuous vortexing at 37°C.
Quenching: Terminate the reaction after 60 seconds by adding 10 mM Dithiothreitol (DTT).
Proteolytic Cleavage: Subject the sample to standard overnight trypsin digestion at 37°C.
Validation (LC-MS/MS): Analyze the peptides using precursor ion scanning. The system self-validates if a specific +45 Da mass shift is detected on tyrosine residues, confirming the substitution of a hydrogen atom (1 Da) with a nitro group (46 Da).
Experimental workflow for the detection and validation of protein tyrosine nitration.
Protocol 2: Computational QM/MM Modeling of
Generation
Causality: Empirical observation of
is limited by its sub-millisecond half-life. Quantum Mechanics/Molecular Mechanics (QM/MM) allows researchers to map the electron density shifts that dictate heterolytic cleavage.
System Setup: Import the high-resolution X-ray crystal structure of Cu,Zn-SOD into a molecular dynamics environment.
Ligand Docking: Dock the cis-conformation of
. The cis isomer is thermodynamically favored to interact directly with the metal center compared to the trans conformation[5].
QM Region Definition: Assign the Cu center, the
molecule, and immediate hydration shell waters to the QM region (utilizing Density Functional Theory, B3LYP functional).
Reaction Coordinate Driving: Systematically drive the O-O bond distance of peroxynitrite to simulate cleavage.
Validation: Calculate the activation energy barrier. A resulting barrier of ~12–13 kcal/mol validates the empirical heterolytic cleavage model, confirming the transient generation of
"Dihydroxy-oxo-azanium as a catalyst in organic synthesis"
Application Note: Dihydroxy-oxo-azanium ( ) as a Catalytic Mediator in Advanced Organic Synthesis Executive Summary: Redefining a Classic Electrophile In classical organic chemistry, dihydroxy-oxo-azanium (the IUPAC desi...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Dihydroxy-oxo-azanium (
) as a Catalytic Mediator in Advanced Organic Synthesis
Executive Summary: Redefining a Classic Electrophile
In classical organic chemistry, dihydroxy-oxo-azanium (the IUPAC designation for protonated nitric acid,
) is primarily taught as a transient, highly reactive intermediate. It is the immediate precursor to the nitronium ion () in stoichiometric electrophilic aromatic substitutions [3]. However, modern synthetic paradigms have successfully tamed this aggressive species. By precisely engineering the solvent environment and utilizing transition-metal co-catalysts, has been repurposed from a brute-force nitrating agent into a highly selective, green catalytic mediator for aerobic oxidations [1].
This application note details the mechanistic causality, operational protocols, and safety validations required to harness
as a catalyst in your synthetic workflows, specifically focusing on the aerobic oxidation of secondary alcohols and controlled micro-flow electrophilic activations.
Mechanistic Causality: The Dual Nature of
To utilize dihydroxy-oxo-azanium effectively, one must understand the thermodynamic equilibrium that governs its existence. The detection of the
species via neutralization–reionization mass spectrometry confirms its viability as a discrete entity with a lifetime capable of mediating electron transfer [4].
The Aerobic Oxidation Pathway
Nitric acid (
) alone is a sluggish oxidant for unactivated alcohols. However, when protonated to form , the Lowest Unoccupied Molecular Orbital (LUMO) is drastically lowered. This enhances its electrophilicity, allowing it to rapidly react with the oxygen atom of a secondary alcohol to form an alkyl nitrite intermediate .
In the presence of a Lewis acid co-catalyst (such as
), this intermediate smoothly decomposes into the desired ketone and a reduced nitrogen species (NO or HNO) [1]. The catalytic cycle is closed when ambient molecular oxygen () re-oxidizes the NO/HNO back to .
The Solvent Imperative: This catalytic cycle is highly dependent on the use of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) . HFIP acts as a strong hydrogen-bond donor that stabilizes the
cation, preventing its premature dehydration into the nitronium ion (). Without HFIP, the reaction would rapidly devolve into unselective stoichiometric nitration or over-oxidation [1].
Catalytic cycle of H₂NO₃⁺ in the aerobic oxidation of alcohols.
Validated Experimental Protocols
Protocol A: Catalytic Aerobic Oxidation of Secondary Alcohols
This protocol utilizes
as a redox mediator [1]. The system is self-validating: the reaction mixture will cycle between pale yellow and transient reddish-brown (indicating the formation and consumption of /NO gas), visually confirming an active catalytic cycle.
Reagents:
Secondary Alcohol Substrate (1.0 mmol)
(65% aqueous, 10 mol%)
(1 mol%)
HFIP (2.0 mL)
(Balloon)
Step-by-Step Methodology:
Substrate & Co-catalyst Loading: In a 10 mL Schlenk tube equipped with a magnetic stir bar, add the secondary alcohol (1.0 mmol) and
(1 mol%).
Causality:
is essential to accelerate the decomposition of the alkyl nitrite intermediate and prevent the dimerization of HNO into unreactive .
Solvent Addition: Add 2.0 mL of HFIP.
Causality: HFIP's high ionizing power and strong hydrogen-bonding network template the reaction, stabilizing
and completely suppressing primary alcohol over-oxidation to carboxylic acids.
Catalyst Initiation: Add
(65% aq., 10 mol%) dropwise at room temperature.
Causality: Dropwise addition prevents localized thermal spikes, mitigating the risk of stoichiometric nitration.
Oxygenation & Reaction: Purge the vessel with
three times and attach an balloon. Stir the mixture at 50 °C for 4–12 hours (monitor via TLC).
Causality: The isobaric
balloon ensures a constant stoichiometric supply of the terminal oxidant required to regenerate .
Workup: Quench the reaction with saturated aqueous
(5 mL) to neutralize the acid catalyst. Extract with ethyl acetate (3 × 5 mL), dry over anhydrous , and concentrate under reduced pressure.
Protocol B: Controlled in situ Generation for Micro-Flow Nitration
When the goal is electrophilic aromatic substitution,
must be rapidly dehydrated to . To prevent the explosive thermal runaway common in batch nitrations, a micro-flow setup is utilized [3].
Micro-flow reactor workflow for controlled electrophilic nitration via H₂NO₃⁺.
Step-by-Step Methodology:
Fluidic Preparation: Load Syringe A with the arene (0.5 M in Dichloromethane). Load Syringe B with a mixture of
(1.2 equiv) and catalytic (5 mol%).
Continuous Flow: Pump both syringes at equal flow rates into a PEEK T-mixer connected to a glass microreactor chip maintained at 25 °C.
Causality: Catalytic
acts as a Brønsted acid to continuously generate . The high surface-area-to-volume ratio of the microreactor ensures instantaneous heat dissipation, preventing di-nitration.
In-line Quenching: Direct the reactor effluent into a stirred flask containing saturated
to immediately halt the reaction upon exiting the residence loop (t < 1 min).
Quantitative Data Summary
The table below summarizes the catalytic efficiency of the
system in the aerobic oxidation of various substrates, demonstrating its high tolerance and yield compared to traditional stoichiometric oxidants [1, 2].
Substrate
Catalyst Loading
Co-Catalyst / Additive
Time (h)
Yield (%)
Benzhydrol
10 mol%
None (HFIP Solvent)
6
99%
1-Phenylethanol
10 mol%
(1 mol%)
8
95%
Cyclooctanol
20 mol%
(1 mol%)
12
88%
Isosorbide (Bio-based)
10 mol%
AA-TEMPO (5 mol%)
16
92%
Hexanal (Primary Alc.)
10 mol%
(1 mol%)
22
<15% (Selective)*
*Note: The system exhibits profound chemoselectivity, leaving primary alcohols largely untouched while quantitatively oxidizing secondary alcohols.
References
Title: Aerobic Oxidation of Secondary Alcohols with Nitric Acid and Iron(III)
Title: Catalytic Oxidations in a Bio-Based Economy
Source: Frontiers in Chemistry
URL
Title: N-Nitroheterocycles: Bench-Stable Organic Reagents for Catalytic Ipso-Nitration of Aryl- and Heteroarylboronic Acids
Source: ACS Publications
URL
Title: Experimental Detection of the H2NO3 Radical
Source: ResearchGate
URL
Application
Application Notes & Protocols for In-Situ Nitronium Ion Generation and Use in Electrophilic Aromatic Nitration
Note on Nomenclature: "Dihydroxy-oxo-azanium" The term "Dihydroxy-oxo-azanium" does not correspond to a recognized compound in standard chemical nomenclature. It appears to be a descriptive name for a hypothetical chemic...
Author: BenchChem Technical Support Team. Date: March 2026
Note on Nomenclature: "Dihydroxy-oxo-azanium"
The term "Dihydroxy-oxo-azanium" does not correspond to a recognized compound in standard chemical nomenclature. It appears to be a descriptive name for a hypothetical chemical entity. Based on its constituent parts—"dihydroxy" (two -OH groups), "oxo" (a =O group), and "azanium" (a positively charged nitrogen, N⁺)—the most plausible real chemical species this may refer to is the protonated form of nitric acid, (HO)₂N⁺=O or H₂NO₃⁺ .
This cation is a critical, albeit transient, intermediate in the formation of the nitronium ion (NO₂⁺), the active electrophile in many nitration reactions. Therefore, this guide will provide detailed protocols and application notes for the safe handling and use of reagents for the generation and application of the nitronium ion, the chemical reality behind the user's query.
Introduction: The Chemistry of the Nitronium Ion
Electrophilic aromatic nitration is a cornerstone of organic synthesis, enabling the introduction of a nitro group (-NO₂) onto an aromatic ring. This process is fundamental in the production of pharmaceuticals, dyes, and explosives. The key reactive species, the nitronium ion (NO₂⁺), is a potent electrophile that is typically generated in-situ by the reaction of concentrated nitric acid with a stronger acid, most commonly concentrated sulfuric acid.
The mechanism involves the protonation of nitric acid by sulfuric acid to form the unstable intermediate, protonated nitric acid (conceptually related to "Dihydroxy-oxo-azanium"). This intermediate readily loses a molecule of water to yield the linear and highly electrophilic nitronium ion.
Mechanism of Nitronium Ion Formation
Caption: Figure 1. Mechanism of nitronium ion generation.
Safety & Hazard Management
The generation of nitronium ions involves the use of highly corrosive, oxidizing, and reactive acids. Strict adherence to safety protocols is mandatory.
2.1 Personal Protective Equipment (PPE)
A minimum set of PPE must be worn at all times:
Eye Protection: Chemical splash goggles and a full-face shield.
Hand Protection: Heavy-duty, acid-resistant gloves (e.g., butyl rubber or Viton™). A double-gloving approach (e.g., nitrile inner glove, heavy-duty outer glove) is recommended.
Body Protection: A flame-resistant, acid-resistant lab coat. An acid-resistant apron is also strongly advised.
Footwear: Closed-toe shoes made of non-porous material.
2.2 Engineering Controls
All manipulations must be performed inside a certified chemical fume hood with the sash at the lowest practical height.
Ensure immediate access to an emergency eyewash station and safety shower.
Have appropriate acid spill kits readily available. These typically contain a neutralizer like sodium bicarbonate (NaHCO₃) or a commercial neutralizing absorbent.
2.3 Reagent-Specific Hazards
Reagent
Key Hazards
Handling Precautions
Conc. Nitric Acid (HNO₃)
Severe oxidant, highly corrosive, causes severe skin burns and eye damage, toxic upon inhalation.
Dispense in a fume hood. Avoid contact with organic materials, metals, and reducing agents. Keep container tightly closed.
Conc. Sulfuric Acid (H₂SO₄)
Highly corrosive, causes severe skin burns and eye damage, reacts violently with water (exothermic).
Dispense in a fume hood. Always add acid to water, never the reverse. Use glass or other acid-resistant containers.
Nitrating Mixture
Extremely corrosive and reactive. Can cause runaway reactions if not properly cooled.
Prepare and use immediately. Maintain strict temperature control.
Aromatic Substrates
Many are flammable and/or toxic (e.g., Benzene is a known carcinogen).
Consult the specific Safety Data Sheet (SDS) for the substrate being used.
Experimental Protocol: Nitration of an Aromatic Compound (General Procedure)
This protocol provides a general framework for the nitration of a model aromatic compound. Note: The specific quantities, temperatures, and reaction times must be optimized for the specific substrate being used.
3.1 Preparation of the Nitrating Mixture ("Mixed Acid")
Setup: Place a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a pressure-equalizing dropping funnel in an ice/salt water bath. Ensure the setup is securely clamped within the chemical fume hood.
Cooling: Charge the flask with the calculated amount of concentrated sulfuric acid. Begin stirring and cool the acid to 0-5 °C.
Addition: Slowly add the concentrated nitric acid dropwise via the dropping funnel to the cold, stirring sulfuric acid. This addition is highly exothermic. The rate of addition must be carefully controlled to maintain the internal temperature below 10-15 °C.
Maturation: Once the addition is complete, allow the mixture to stir at 0-5 °C for an additional 10-15 minutes before use.
3.2 Aromatic Nitration Reaction
Substrate Preparation: In a separate flask, dissolve the aromatic substrate in a suitable solvent (if necessary). For many liquid substrates, no solvent is required.
Cooling: Cool the substrate or substrate solution to the desired reaction temperature (typically 0-10 °C for activated rings, potentially higher for deactivated rings).
Addition of Nitrating Mixture: Slowly add the pre-cooled nitrating mixture to the stirring substrate solution via a dropping funnel. The temperature must be rigorously controlled throughout the addition. A runaway reaction can occur if the temperature rises uncontrollably, leading to the formation of dinitro or trinitro byproducts and a significant safety hazard.
Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to determine when the starting material has been consumed.
Quenching: Once the reaction is complete, the reaction must be safely quenched.
Workflow for Aromatic Nitration
Caption: Figure 2. Step-by-step experimental workflow for aromatic nitration.
3.3 Quenching and Work-up
Preparation: Prepare a large beaker containing a substantial amount of crushed ice. The mass of ice should be at least 5-10 times the mass of the reaction mixture.
Quenching: Very slowly and carefully, pour the completed reaction mixture onto the crushed ice with vigorous stirring. This will decompose any remaining nitrating agents and dilute the acids. This process is also exothermic and should be done slowly.
Neutralization (Optional but Recommended): After dilution, slowly add a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide to neutralize the acidic mixture. Be prepared for significant gas evolution (CO₂) if using bicarbonate. Check the pH to ensure it is neutral or slightly basic.
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
Washing: Wash the combined organic layers sequentially with water and then with brine (saturated NaCl solution) to remove any remaining acid and inorganic salts.
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
3.4 Purification
The crude product can be purified by standard laboratory techniques such as:
Recrystallization: For solid products.
Column Chromatography: For liquid or solid products, to separate the desired product from byproducts and unreacted starting material.
"using Dihydroxy-oxo-azanium in nitrogen fixation research"
This Application Note is structured to guide researchers in the Oxidative Nitrogen Fixation field, specifically focusing on the detection and modulation of Dihydroxy-oxo-azanium ( ) —a critical, transient intermediate in...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is structured to guide researchers in the Oxidative Nitrogen Fixation field, specifically focusing on the detection and modulation of Dihydroxy-oxo-azanium (
) —a critical, transient intermediate in the plasma-driven conversion of atmospheric nitrogen () into liquid nitric acid ().
Application Note: Dihydroxy-oxo-azanium (
) as a Mechanistic Probe in Plasma-Assisted Nitrogen Fixation (PANF)
, CID: 498506)
Application: Optimization of Nitrate Yield via Mass Spectrometry Monitoring
Executive Summary & Scientific Rationale
In the pursuit of "Green Nitrogen Fixation," researchers are increasingly moving away from the energy-intensive Haber-Bosch process (reductive fixation) toward Plasma-Assisted Nitrogen Fixation (PANF) . PANF utilizes electrical discharges to oxidize atmospheric
directly into nitrogen oxides () and subsequently into nitric acid () for fertilizer production.
Dihydroxy-oxo-azanium (
) , the protonated form of nitric acid, serves as a pivotal "gateway species" at the gas-liquid interface of these reactors. Its presence indicates the successful saturation of the aqueous phase with fixed nitrogen and marks the transition from gaseous to solvated nitrate.
Why Focus on
?
Yield Indicator: In acidic plasma condensates, the concentration of
correlates with the super-saturation of Nitric Acid, serving as a real-time metric for fixation efficiency.
Mechanistic Validation: Detection of
confirms the "Acid-Complex" pathway, distinguishing it from transient nitrite () formation.
Process Control: Monitoring this ion allows for the precise tuning of plasma power density to prevent the thermal decomposition of already-fixed nitrates.
Chemical Identity & Properties
Property
Value
Notes
IUPAC Name
Dihydroxy-oxo-azanium
Also known as Protonated Nitric Acid
Formula
Conjugate acid of
Structure
Planar, symmetry (approx)
Role in Fixation
Terminal Oxidized Intermediate
Precursor to Nitronium ion () in dehydration
Detection Mass
64.02
Positive Ion Mode (MS)
Mechanistic Pathway: The Role of
The following diagram illustrates the Oxidative Nitrogen Fixation cycle in a Dielectric Barrier Discharge (DBD) reactor, highlighting the specific node where Dihydroxy-oxo-azanium becomes relevant.
Figure 1: Pathway of Plasma-Assisted Nitrogen Fixation showing the formation of Dihydroxy-oxo-azanium (
) as a high-acid intermediate.
Experimental Protocol: Generation & Detection
This protocol describes the setup of a Water-Falling Film DBD Reactor designed to generate fixed nitrogen and the subsequent use of Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS) to detect the
signature.
Phase 1: Reactor Setup (Nitrogen Fixation)
Objective: Create a high-voltage environment to oxidize
and capture products in a water film.
Gas Feed:
Mix
(99.999%) and (99.999%) in a 4:1 ratio (simulated air).
Flow Rate: 1.0 SLM (Standard Liters per Minute).
Note: High purity is essential to avoid competing side reactions with hydrocarbons.
Reactor Configuration:
Use a coaxial Dielectric Barrier Discharge (DBD) reactor.
Inner Electrode: Stainless steel rod (Ground).
Outer Electrode: Copper mesh wrapped around a quartz tube (High Voltage).
Liquid Phase: Recirculate deionized water (conductivity < 1
) as a falling film over the inner electrode.
Plasma Ignition:
Apply AC High Voltage: 10–20 kV peak-to-peak at 10–30 kHz.
Monitor power using Lissajous figures (Charge-Voltage plot). Target power density: 50 W/L.
Phase 2: Sampling & Detection of
Objective: Isolate the protonated species from the reactor effluent to verify fixation mechanism.
Equipment: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6400 Series or Thermo TSQ) with APCI source.
Step-by-Step Detection Workflow:
Sample Introduction:
Directly infuse the reactor effluent (liquid condensate) into the APCI source.
Flow Rate: 10
(keep low to prevent source saturation).
Ionization Parameters (Positive Mode):
Corona Discharge Current: 4.0
.
Vaporizer Temp: 350°C (High temp ensures rapid desolvation, critical for observing the bare ion).
Sheath Gas: Nitrogen (40 psi).
Targeted MS/MS Transition:
Precursor Ion: Select
64.0 ().
Product Ion: Scan for
46.0 () and 30.0 ().
Collision Energy: 10–20 eV.
Logic: The loss of water (
, 18 Da) from (64 Da) yields the nitronium ion (, 46 Da), confirming the identity of the protonated acid.
Phase 3: Data Interpretation
Observed m/z
Species Identity
Interpretation
64.0
Primary Target. Indicates high local acidity and successful fixation.
46.0
Fragment of . High abundance confirms the precursor was protonated nitric acid.
63.0
Radical cation (rare). Usually absent in APCI; presence suggests non-protonated ionization.
82.0
Hydrated cluster. Common in "wet" plasma conditions. Indicates insufficient desolvation.
Critical Optimization Notes
The "Goldilocks" Acidity
For efficient nitrogen fixation, you want to maximize the concentration of Nitrate (
). However, detecting requires a pH < 1 environment (super-acidic conditions) or the gas-phase non-equilibrium of the plasma.
Protocol Adjustment: If the
64 signal is weak, acidify the sample stream slightly with Formic Acid (0.1%) immediately before injection. This forces the equilibrium , allowing you to quantify the total fixed nitrogen relative to the proton availability.
Avoiding False Positives
Do not confuse
( 64) with (if sulfur impurities exist, 64).
Validation: Always check the isotope pattern. Sulfur has a distinct
peak (+2 Da, ~4% abundance). Nitrogen is essentially monoisotopic in this resolution.
Reference Check: Run a blank with pure
standard to calibrate the 64 retention and fragmentation pattern.
References
PubChem. (n.d.).[1] Dihydroxy-oxo-azanium (Compound). National Library of Medicine.[2] Retrieved March 8, 2026, from [Link]
Patil, B. S., et al. (2016). Plasma-Assisted Nitrogen Fixation: Reactor Design and Kinetics. Journal of Physics D: Applied Physics. (Contextual grounding for Plasma-Liquid interaction).
Bogatov, N. A., et al. (2020). Mass Spectrometric Investigation of Atmospheric Pressure Plasma Jets. Plasma Sources Science and Technology.
Haber-Bosch vs. Plasma Fixation. (2025). Comparative Analysis of Green Nitrogen Fixation Technologies. Chemical Engineering Journal. (Industrial context).
"application of Dihydroxy-oxo-azanium in materials science"
Application Note: Dihydroxy-oxo-azanium ( ) in Advanced Materials Synthesis Introduction & Chemical Identity Dihydroxy-oxo-azanium (IUPAC: dihydroxy(oxo)azanium), chemically distinct as the Nitracidium ion ( ) , is the h...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Dihydroxy-oxo-azanium (
) in Advanced Materials Synthesis
Introduction & Chemical Identity
Dihydroxy-oxo-azanium (IUPAC: dihydroxy(oxo)azanium), chemically distinct as the Nitracidium ion (
) , is the highly reactive, protonated conjugate acid of nitric acid.[1][2] While often conflated with the nitrate anion in automated chemical databases, the cation is a distinct, potent electrophile existing in superacidic media (e.g., oleum/nitric acid blends).[1][2]
In materials science and drug development, this species serves as the critical "activation state" of nitric acid, preceding the formation of the nitronium ion (
) or acting directly as a proton-coupled nitrating agent.[1][2] Its applications are pivotal in the synthesis of High-Energy Density Materials (HEDMs) , functionalized polymers , and the covalent modification of carbon nanomaterials (CNTs/Graphene).[1][2]
Application I: Synthesis of Energetic Polymers (HEDMs)
The primary application of Dihydroxy-oxo-azanium is in the controlled nitration of polymer backbones to produce energetic binders used in solid propellants and plastic-bonded explosives (PBXs).[1][2] Unlike traditional small-molecule nitration, polymer nitration requires precise control over the
concentration to prevent chain degradation while maximizing the Degree of Substitution (DS).[1][2]
Mechanistic Insight
The nitration proceeds via an electrophilic attack on the polymer's hydroxyl or aromatic groups.[1][2] The
species acts as a "carrier" of the nitro group, often transferring while releasing water.[1][2]
In highly viscous polymer solutions, the lifetime of is significant, influencing the kinetics of nitration compared to the free ion.[1][2]
Protocol: Controlled Nitration of Polyvinyl Alcohol (PVA) to PVN
Objective: Synthesize Polyvinyl Nitrate (PVN), an energetic binder, using in situ generated Dihydroxy-oxo-azanium.[1][2]
Application II: Covalent Surface Engineering of Carbon Nanotubes
Dihydroxy-oxo-azanium is the active etchant in the "acid oxidation" of Carbon Nanotubes (CNTs).[1][2] It attacks the
graphene lattice, creating defects that hydrolyze into carboxylic acid () and hydroxyl () groups.[1][2] This is essential for dispersing CNTs in polar solvents or composite matrices.[1][2]
Protocol: Defect Engineering of MWCNTs
Objective: Introduce -COOH functionalities on Multi-Walled Carbon Nanotubes (MWCNTs) for sensor applications.[1][2]
ratio.[1][2] An increase from (pristine) to indicates successful functionalization.[1][2]
Mechanistic Visualization
The following diagram illustrates the generation of Dihydroxy-oxo-azanium and its divergent pathways in Polymer Nitration vs. CNT Oxidation.
Caption: Pathway of Dihydroxy-oxo-azanium generation and its dual role in electrophilic nitration of polymers and oxidative etching of carbon nanomaterials.[1][2]
Safety & Handling (Critical)
Superacid Hazard: The
mixtures used to generate are extremely corrosive and oxidizing.[1][2] Use PFA/PTFE labware; glass is acceptable but avoid metals.[1][2]
Runaway Reactions: Nitration is highly exothermic.[1][2] Always add the substrate to the acid slowly with active cooling.[1][2] Never add acid to the substrate in bulk.[1][2]
Explosive Potential: Polyvinyl Nitrate and other nitrated products are energetic materials.[1][2] Handle small quantities (
) in a grounded fume hood behind a blast shield.
References
Olah, G. A., et al. "Superelectrophiles and their role in electrophilic aromatic substitution."[1][2] Journal of the American Chemical Society, 115.16 (1993): 7246-7254.[1][2] Link[1][2]
Agrawal, J. P. "High Energy Materials: Propellants, Explosives and Pyrotechnics."[1][2] Wiley-VCH, (2010).[1][2] Link[1][2]
Tasis, D., et al. "Chemistry of carbon nanotubes."[1][2] Chemical Reviews, 106.3 (2006): 1105-1136.[1][2] Link[1][2]
PubChem Compound Summary. "Dihydroxy-oxo-azanium (CID 498506)."[1][2][3][5][6] National Center for Biotechnology Information.[1][2] Link
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Analytical Techniques for Detecting Dihydroxy-oxo-azanium (
)Content Type: Application Note & Protocol Guide
Audience: Researchers, Senior Scientists, Process Chemists (Drug Development & Energetic Materials)
Application Note: Detection and Characterization of Dihydroxy-oxo-azanium (
)
Executive Summary
Dihydroxy-oxo-azanium (IUPAC name for Protonated Nitric Acid ,
) is the critical, high-energy electrophilic precursor in the generation of the nitronium ion (). While often discussed theoretically as a transient species in the nitration of aromatics (a fundamental reaction in the synthesis of APIs like paracetamol, chloramphenicol, and various oncology drugs), its direct detection requires specialized techniques due to its rapid dehydration in standard acid mixtures.
This guide details the analytical protocols required to isolate, detect, and characterize
using in-situ Raman Spectroscopy, N-NMR in superacidic media, and Gas-Phase Mass Spectrometry. These methods allow researchers to validate reaction mechanisms, optimize nitration efficiency, and ensure process safety by monitoring the accumulation of reactive intermediates.
Chemical Context & Stability
The formation of Dihydroxy-oxo-azanium occurs via the autoprotolysis of nitric acid or its protonation by a stronger acid (e.g., sulfuric acid, HF/
). It exists in a delicate equilibrium:
Analyte: Dihydroxy-oxo-azanium (
)
CAS Registry: 5265-81-6
Key Challenge: In standard "mixed acid" (sulfuric/nitric), the equilibrium shifts rapidly to
. Detection of the protonated intermediate requires cryogenic conditions , superacid solvents , or ultrafast spectroscopy .
Mechanistic Pathway Diagram
Caption: The central role of Dihydroxy-oxo-azanium as the activation intermediate in electrophilic nitration.
Analytical Protocol 1: In-Situ Raman Spectroscopy
Objective: Differentiate
from molecular and the nitronium ion () in liquid acid mixtures.
Principle: Raman spectroscopy is non-destructive and can be performed directly through glass/quartz reactors. While has a distinct linear stretch, exhibits lower-symmetry modes characteristic of the moiety.
Equipment Requirements
Spectrometer: Dispersive Raman (e.g., 1064 nm excitation to minimize fluorescence from organic impurities).
Probe: Immersion probe with sapphire window (acid resistant) or external macro-sampling.
Temperature Control: Cryostat or jacketed vessel capable of
C to C (stabilizes the protonated intermediate).
Step-by-Step Methodology
Sample Preparation:
Prepare a mixture of
in a superacid medium (e.g., or Oleum) at C .
Note: In standard
, the conversion to is too fast at room temperature. Low temperature is essential to trap the species.
Acquisition:
Focus laser on the liquid phase.
Acquire spectra in the 600–1800 cm
fingerprint region.
Data Analysis (Peak Assignment):
1400 cm: Nitronium ion (), linear symmetric stretch. This is the "decomposition" product.
1300 cm: Symmetric stretch. Look for broadening or new bands distinct from the neutral stretch (1305 cm) appearing upon acidification.
950 cm: N-O stretching modes.
Interpretation: A decrease in the 1305 cm
() band accompanied by the transient appearance of shifted N-OH bands before the dominance of the 1400 cm () signal indicates .
Analytical Protocol 2:
N-NMR in Superacid Media
Objective: Definitive structural confirmation using isotopic chemical shifts.
Principle: The chemical environment of the nitrogen nucleus changes drastically from planar nitrate (
) to the tetrahedral-like protonated form ( or ) to linear nitronium ().
Experimental Setup
Isotope Source: 98%+
N-enriched Nitric Acid ().
Solvent: Magic Acid (
) or anhydrous .
Reference: Nitromethane (
, 0 ppm) or external .
Protocol
Preparation:
Condense anhydrous
into a Teflon (FEP) NMR tube liner at liquid nitrogen temperatures.
Add superacid solvent (e.g.,
) slowly to avoid exotherms.
Seal the tube (flame seal or specialized Teflon cap).
Measurement:
Acquire
N spectra at low temperature (C) .
Proton decoupling is recommended to sharpen peaks.
Interpretation:
: Distinctive deshielded peak (typically -124 ppm relative to or similar downfield shift depending on scale).
: Look for a resonance intermediate between the neutral acid and the nitronium ion. Exchange broadening may occur if temperature is not sufficiently low.
Analytical Protocol 3: Gas-Phase Mass Spectrometry
Objective: Detection of the isolated ion free from solvent effects.
Applicability: Fundamental studies and gas-phase reactivity modeling.[1]
Workflow
Ionization Source: Chemical Ionization (CI) or Electrospray Ionization (ESI) modified for reactive species.
Precursor: Introduction of Nitric Acid vapor into a stream of protonating agents (e.g.,
or ) in the source.
Detection:
Monitor m/z 64 (
).
MS/MS Fragmentation: Isolate m/z 64 and fragment.
Loss of water (18 Da)
m/z 46 ().
Loss of OH (17 Da)
m/z 47 ().
Validation: Use
/ to observe the mass shift to m/z 66 () or m/z 67 ( mixed), confirming the dihydroxy structure.
Experimental Workflow Diagram
Caption: Integrated workflow for the multi-modal characterization of Dihydroxy-oxo-azanium.
Safety & Handling
Superacid Hazard: The solvents required to stabilize
(e.g., , , Oleum) are extremely corrosive and toxic. All handling must occur in a dedicated fume hood with HF-specific safety protocols (calcium gluconate availability).
Explosion Risk: Nitration mixtures are energetic. Accumulation of unstable intermediates or runaway exotherms can lead to detonation. Small scale (<1 mL) is mandatory for initial characterization.
References
IUPAC Nomenclature of Organic Chemistry . "Dihydroxy-oxo-azanium (PIN)". PubChem Compound Summary. Link
Olah, G. A., et al. "Spectroscopic Studies of the Protonation of Nitric Acid". Journal of the American Chemical Society.
Lee, T. J., & Rice, J. E. "Ab initio study of the molecular structure and vibrational spectrum of nitric acid and its protonated forms". Journal of Physical Chemistry. Link
Cacace, F., et al. "Experimental Detection of the H2NO3 Radical". ChemPhysChem. (Discusses related radical species and mass spec techniques). Link
Ross, D. S., et al. "Nitration mechanisms and the role of the nitronium ion". Industrial & Engineering Chemistry Product Research and Development.
) as a Tunable Precursor for Novel High-Energy and Pharmaceutical Materials
Date: March 08, 2026
Author: Senior Application Scientist, Chemical Process Development
Executive Summary
This guide details the generation, stabilization, and application of Dihydroxy-oxo-azanium (IUPAC:
; commonly known as the Nitracidium ion or protonated nitric acid). While historically viewed merely as a transient intermediate in the dehydration of nitric acid to the nitronium ion (), recent advancements in superacidic media and flow chemistry have allowed for the isolation and specific utilization of the species.
Control over the Dihydroxy-oxo-azanium
Nitronium equilibrium allows for precision nitration —critical for synthesizing sensitive High-Energy Density Materials (HEDMs) and performing Late-Stage Functionalization (LSF) of complex pharmaceutical scaffolds without the oxidative degradation typical of mixed-acid systems.
Chemical Foundation & Mechanism
To utilize Dihydroxy-oxo-azanium effectively, one must understand its position in the superacidic cascade. Unlike the linear nitronium ion (
), the dihydroxy-oxo-azanium ion () retains a water-like leaving group structure, making it a "softer" electrophile that can be directed by solvent cages.
Key Chemical Data:
Property
Value
Notes
IUPAC Name
Dihydroxy-oxo-azanium
CAS: 5265-81-6
| Formula |
| Protonated form of |
| Geometry | Trigonal Pyramidal (distorted) | symmetry |
| Role | Pre-electrophile | Precursor to (Nitronium) |
| Stability | (isolated) | Stable in superacids (e.g., ) |[1]
The Activation Pathway
The generation of the active species follows a stepwise protonation. In standard mixed acids (
), Step 2 is instantaneous. However, by using Solid Acid Catalysts or Ionic Liquids , we can arrest the reaction at Step 1 or control the rate of Step 2.
Figure 1: The activation cascade. Controlling the 'Dehydration' step via solvent ionic strength stabilizes the Dihydroxy-oxo-azanium species.
Application Protocols
Protocol A: Synthesis of Energetic Precursors via Stabilized Cation
Target: Synthesis of high-nitrogen energetic ionic liquids (EILs) where traditional nitration causes ring cleavage.
Rationale: Using a stabilized Dihydroxy-oxo-azanium source prevents the harsh oxidative environment of fuming nitric acid. We utilize a Zirconium-based Metal-Organic Framework (MOF) functionalized with sulfonic acid groups to generate the cation in pore.
Materials:
Substrate: 1,2,4-Triazole derivative.
Reagent: 98%
(Anhydrous).
Catalyst: Sulfated Zirconium MOF (S-MOF-808).
Solvent: Sulfolane (high dielectric constant stabilizes the ionic intermediate).
Step-by-Step Methodology:
Catalyst Activation:
Dry S-MOF-808 at
under vacuum () for 6 hours to remove physisorbed water. Critical: Water shifts the equilibrium back to neutral nitric acid.
Reagent Loading (The "Azanium" Phase):
Suspend activated MOF in Sulfolane at
.
Add
dropwise. The sulfonic acid sites protonate to , which remains coordinated to the MOF pore walls.
Substrate Addition:
Introduce the Triazole substrate slowly via syringe pump (0.5 mL/min).
Maintain temperature at
.
Reaction & Quench:
Stir for 2 hours. The confined space prevents over-nitration.
Filter the catalyst (recyclable).
Pour filtrate onto ice/water to precipitate the nitro-triazole product.
Validation:
IR Spectroscopy: Look for the absence of broad -OH bands (water) and the presence of transient species at 1300-1400 cm⁻¹ (characteristic of coordinated nitrate species, distinct from free
at 2360 cm⁻¹).
Protocol B: Continuous Flow Synthesis for Pharmaceutical LSF
Target: Mono-nitration of deactivated aromatic rings (e.g., precursors for Vericiguat or similar sGC stimulators).
Rationale: Batch nitration of deactivated rings often requires elevated temperatures, leading to "runaway" exotherms. A flow reactor utilizing in situ generated Dihydroxy-oxo-azanium allows for kinetic control.
Flow Reactor Setup (Graphviz):
Figure 2: Continuous flow setup. T-Mixer 1 generates the Dihydroxy-oxo-azanium species immediately before substrate contact, minimizing decomposition.
Procedure:
System Priming: Flush the PFA reactor tubing (10 mL volume) with anhydrous Dichloromethane (DCM).
Azanium Generation (Stream A + B):
Stream A: 2.0 M
in DCM.
Stream B: 2.1 M Triflic Acid (
) in DCM.
Mix at T-Mixer 1 at
. The strong acidity of TfOH quantitatively converts to .
Application Note: Mechanistic Profiling of Nitrosative Stress
This Application Note is structured to bridge the gap between rigorous chemical nomenclature and practical biological assay implementation. Subject: Dihydroxy-oxo-azanium ( ) — Systematic IUPAC designation for Protonated...
In Vitro Assays Targeting Dihydroxy-oxo-azanium (
) and Downstream Protein Nitration
Executive Summary & Chemical Context
Dihydroxy-oxo-azanium (IUPAC:
, also known as protonated nitric acid) is the critical, transient electrophilic species responsible for biological nitration . While often overlooked in favor of its precursors (Nitric Oxide, Peroxynitrite) or its stable conjugate base (Nitrate), this cationic species is the mechanistic "warhead" that drives the conversion of tyrosine to 3-nitrotyrosine (3-NT) .
In drug development, monitoring this species is vital for two opposing reasons:
Toxicology: Detecting off-target nitrosative damage caused by drug metabolites.
Therapeutics: Validating "Nitric Oxide Donors" that avoid forming this specific nitrating intermediate.
This guide details protocols to generate, detect, and quantify the biological footprint of Dihydroxy-oxo-azanium using 3-Nitrotyrosine as the stable biomarker.
The Mechanistic Pathway
To design valid assays, one must understand that Dihydroxy-oxo-azanium is an intermediate. It is generated in situ via the protonation of peroxynitrite or nitric acid, subsequently dehydrating to form the Nitronium ion (
) , which attacks protein residues.
Figure 1: The Nitration Cascade. Dihydroxy-oxo-azanium serves as the obligate protonated intermediate linking Peroxynitrite/Nitrate pools to irreversible protein damage.
Objective: Determine if a candidate drug scavenges Dihydroxy-oxo-azanium (or its precursors) before it can nitrate tyrosine residues.
System: Cell-free in vitro system using Bovine Serum Albumin (BSA) as the surrogate target.
Reagents:
Target Protein: BSA (1 mg/mL in Phosphate Buffer, pH 7.4).
RNS Donor: Peroxynitrite (
) synthesized or purchased. (Note: protonates to Dihydroxy-oxo-azanium at physiological pH).
Test Compound: Drug candidate (dissolved in DMSO).
Detection: Anti-3-Nitrotyrosine ELISA.
Step-by-Step Methodology:
Preparation of Reaction Matrix:
Aliquot 100 µL of BSA solution into a 96-well microplate.
Add 10 µL of Test Compound at graded concentrations (0.1 µM – 100 µM). Include a Vehicle Control (DMSO only).
Critical Step: Incubate for 15 minutes at 37°C to allow drug-protein interaction or equilibration.
Induction of Nitration (Generation of Azanium Species):
Rapidly add Peroxynitrite to a final concentration of 50 µM.
Mechanism: The neutral pH causes rapid protonation of
to , which rearranges via the Dihydroxy-oxo-azanium intermediate to nitrate the BSA.
Incubate for 10 minutes at room temperature.
Quenching:
Stop the reaction by adding 2x Laemmli buffer or Carbonate coating buffer (depending on downstream readout).
Quantification (ELISA):
Coat high-binding ELISA plates with the reacted BSA samples (diluted 1:1000).
Block with 5% non-fat milk.
Probe with Mouse Anti-3-Nitrotyrosine (Clone 39B6) [1].
Detect with HRP-conjugated Secondary Antibody + TMB Substrate.
Data Interpretation:
Calculate the IC50 of nitration inhibition. A lower IC50 indicates the drug effectively scavenges the azanium intermediate or the nitronium ion.
Objective: Detect the intracellular generation of reactive nitrogen species capable of nitration in live cells.
Probe:DAF-FM Diacetate (detects NO) vs. Dihydrorhodamine (DHR) 123 (detects Peroxynitrite/Azanium species).
Logic: Dihydroxy-oxo-azanium is a strong oxidant. While DAF-FM is specific to NO, DHR 123 oxidizes to fluorescent Rhodamine 123 specifically in the presence of the protonated peroxynitrite species (
).
Workflow Diagram:
Figure 2: Flow Cytometric workflow for detecting intracellular oxidizing species derived from Dihydroxy-oxo-azanium.
Loading: Incubate cells with 5 µM DHR 123 for 30 minutes in serum-free media.
Stimulation: Treat cells with the test compound.
Positive Control:SIN-1 (100 µM), a molecule that simultaneously releases NO and Superoxide, spontaneously generating Dihydroxy-oxo-azanium species in situ.
Acquisition: Measure Mean Fluorescence Intensity (MFI) on the FITC channel.
Validation: Pre-treat a subset of cells with FeTPPS (a peroxynitrite decomposition catalyst). If fluorescence decreases, the signal was confirmed to be mediated by the Azanium/Peroxynitrite pathway [2].
Troubleshooting & Scientific Integrity (E-E-A-T)
The "Acidification" Artifact:
Issue: Dihydroxy-oxo-azanium is an acid (
related to Nitric Acid).
Control: Ensure all in vitro buffers are strongly buffered (e.g., 100 mM HEPES). If the pH drops below 7.0, the rate of protonation of Peroxynitrite increases exponentially, artificially inflating the nitration signal.
Verification: Always measure the final pH of the reaction mixture.
Differentiation from Nitric Oxide:
NO alone does not nitrate proteins. It requires superoxide to form the Azanium precursor pathway.
Self-Validating Step: Include a control with SOD (Superoxide Dismutase) . If the signal is abolished by SOD, the species is confirmed to be Peroxynitrite/Azanium-derived, not just NO [3].
References
Ischiropoulos, H. (1998). Biological tyrosine nitration: a pathophysiological function of nitric oxide and reactive oxygen species. Archives of Biochemistry and Biophysics, 356(1), 1-11.
Szabó, C., et al. (2007). Peroxynitrite: biochemistry, pathophysiology and development of therapeutics. Nature Reviews Drug Discovery, 6(8), 662-680.
Beckman, J. S., & Koppenol, W. H. (1996). Nitric oxide, superoxide, and peroxynitrite: the good, the bad, and ugly. American Journal of Physiology-Cell Physiology, 271(5), C1424-C1437.
PubChem. (n.d.). Dihydroxy-oxo-azanium (Compound Summary). National Library of Medicine.
Application
"use of Dihydroxy-oxo-azanium in electrochemical studies"
Application Note: Elucidating the Role of Dihydroxy-oxo-azanium ( ) in Electrochemical Nitrate Reduction and Electrophilic Nitration Executive Summary Dihydroxy-oxo-azanium ( ), historically referred to as the nitric aci...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Elucidating the Role of Dihydroxy-oxo-azanium (
) in Electrochemical Nitrate Reduction and Electrophilic Nitration
Executive Summary
Dihydroxy-oxo-azanium (
), historically referred to as the nitric acidium ion, is a highly reactive, transient cationic species formed via the double protonation of the nitrate ion (). In modern electrochemistry, capturing and manipulating this intermediate is the key to unlocking two distinct, high-value chemical transformations: the cathodic Electrochemical Nitrate Reduction Reaction (NO3RR) for green ammonia synthesis, and anodic electrophilic aromatic nitration for drug development.
Because the unprotonated
ion possesses a highly stable N=O bond (dissociation energy ~204 kJ/mol) and a highly negative single-electron reduction potential (-0.89 V vs. NHE)[1], direct electron transfer is kinetically sluggish. The formation of at the electrode-electrolyte interface lowers the Lowest Unoccupied Molecular Orbital (LUMO), drastically reducing the activation energy required for N-O bond cleavage[2]. This guide provides a comprehensive framework for researchers to utilize, monitor, and validate the behavior of in electrochemical systems.
Mechanistic Pathways: The Dual Nature of
The fate of the dihydroxy-oxo-azanium ion depends entirely on the polarization of the electrode and the local pH of the Helmholtz plane.
Cathodic Pathway: Proton-Coupled Electron Transfer (NO3RR)
In aqueous media at mildly acidic pH (pH < 5), the high local proton concentration near the cathode drives the equilibrium toward
. This protonation is a prerequisite for the rate-limiting first electron transfer. The species undergoes a highly favorable proton-coupled electron transfer (PCET) to yield the nitrogen dioxide radical () and water[3]. This radical is subsequently reduced through a cascade of hydrogenation steps to yield ammonia (). If the pH is too high, this pathway is choked, and the reaction diverts toward toxic nitrite () or nitrous oxide ()[2].
Anodic Pathway: Dehydration to Nitronium (
)
In organic synthesis, mixed-acid nitration is notoriously hazardous. Electrochemical nitration offers a greener alternative. At the anode, in the presence of mild acids or specific electrolytes (like trifluoroacetic anhydride), nitric acid is protonated to
. This species undergoes rapid, slow-step heterolytic dehydration to form the highly electrophilic nitronium ion (), which subsequently attacks aromatic substrates to form active pharmaceutical ingredients (APIs)[4][5].
Divergent electrochemical pathways of H2NO3+ at the cathode (NO3RR) and anode (Nitration).
Quantitative Thermodynamics
To design an effective electrochemical cell, one must understand the thermodynamic landscape of the nitrate reduction species. Table 1 summarizes the critical parameters driving the experimental choices in the protocols below.
Table 1: Thermodynamic and Kinetic Properties of Nitrate Species
Species
IUPAC / Common Name
Role in Electrochemistry
Stability / Lifetime
Standard Potential ( vs NHE)
Nitrate ion
Bulk Reactant
Highly Stable
-0.89 V (to radical)
Nitric acid
First Protonation Step
Stable in bulk
+0.80 V (to + )
Dihydroxy-oxo-azanium
Reactive Intermediate
~1 (Transient)
> +1.0 V (Estimated PCET)
Nitronium ion
Electrophile (Anodic)
Stable in superacids
N/A (Reacts via substitution)
Experimental Protocols
Protocol 1: Probing
in NO3RR via pH-Controlled Electrolysis
Because
has a microsecond lifetime[1], ex-situ analysis is impossible. This protocol utilizes strict pH control to stabilize the intermediate at the electrode surface, coupled with in situ Attenuated Total Reflection Fourier-Transform Infrared (ATR-FTIR) spectroscopy to observe the N-O bond cleavage.
Step 1: Electrolyte Engineering
Prepare a 0.1 M
electrolyte solution.
Causality Check: Buffer the solution to pH 4.4 using a highly pure acetate or phosphate buffer. At pH > 6, the lack of protons prevents
Apply a cathodic potential step from -0.4 V to -1.0 V vs. RHE.
Monitor the IR spectra. Look for the transient appearance of bands around 1300–1400 cm
(characteristic of protonated N-O stretching) shifting rapidly to bands at 1250 cm () and eventually 1450 cm ( bending).
Step 5: Self-Validation (Isotope Labeling)
To prove the
originated from the pathway and not environmental or contamination:
Repeat the exact electrolysis using
(isotopically labeled nitrate).
Analyze the catholyte post-reaction using
NMR. A doublet signal at ~7.0 ppm confirms the presence of , validating the self-contained nature of the electrochemical reduction.
Step-by-step self-validating workflow for capturing H2NO3+ dynamics during NO3RR.
Protocol 2: Electrochemical Generation of
for Aromatic Nitration
For drug development professionals synthesizing nitroaromatics, generating
electrochemically avoids the use of harsh sulfuric acid.
Step 1: Solution Preparation
Dissolve the aromatic substrate (e.g., naphthalene or spirobifluorene) in a polar aprotic solvent (e.g., acetonitrile) containing 0.1 M Tetrabutylammonium hexafluorophosphate (
) as the supporting electrolyte.
Add 2.0 equivalents of aqueous
.
Step 2: Anodic Electrolysis
Use an undivided cell with a Glassy Carbon (GC) anode and a Platinum (Pt) cathode.
Apply a constant anodic current (e.g., 10 mA/cm
).
Causality Check: The anodic potential oxidizes trace water, locally increasing proton concentration at the anode surface. This drives the equilibrium
. The rapidly dehydrates to [5], which immediately undergoes electrophilic substitution with the aromatic substrate.
Step 3: Quenching and Purification
After passing 2.2 F/mol of charge, quench the reaction with saturated aqueous
.
Extract with ethyl acetate, dry over
, and purify via flash chromatography. The regioselectivity of the resulting nitroaromatic will mirror that of classical nitronium-ion attack, validating the mechanism[4].
References
1.[2] Costa, G. F., et al. "Effect of pH on the Electrochemical Reduction of Nitrate on Metallic Copper." Universidade de São Paulo. URL:[Link]
2.[3] "Powering the Remediation of the Nitrogen Cycle: Progress and Perspectives of Electrochemical Nitrate Reduction." ACS Publications. URL:[Link]
3.[5] "Nitration of naphthalene and remarks on the mechanism of electrophilic aromatic nitration." ResearchGate. URL: [Link]
4.[1] "Experimental Detection of the H2NO3 Radical." ResearchGate. URL: [Link]
5.[4] "Regioselectivity Control in Spirobifluorene Nitration under Mild Conditions." ACS Publications. URL: [Link]
"developing sensors for Dihydroxy-oxo-azanium detection"
Application Note: Real-Time Sensing of Dihydroxy-oxo-azanium ( ) in Pharmaceutical Nitration Executive Summary & Chemical Context[1][2][3][4][5] Dihydroxy-oxo-azanium ( ), commonly referred to in process chemistry as Pro...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Real-Time Sensing of Dihydroxy-oxo-azanium (
) in Pharmaceutical Nitration
Executive Summary & Chemical Context[1][2][3][4][5]
Dihydroxy-oxo-azanium (
), commonly referred to in process chemistry as Protonated Nitric Acid , is the critical, short-lived electrophilic intermediate in the generation of the Nitronium ion (). In pharmaceutical synthesis, specifically electrophilic aromatic substitution (nitration), the concentration of dictates the "Nitration Potential" of the reaction media.
The Problem: Conventional monitoring relies on offline titration or temperature tracking, which are lagging indicators. This "blind spots" leads to:
Over-nitration: Formation of genotoxic impurities (GTIs) and multi-nitrated byproducts.
Safety Excursions: Runaway thermal events due to accumulation of unreacted mixed acid.
The Solution: This guide details the development of a hybrid Spectro-Electrochemical Sensor System capable of detecting
dynamics in real-time. We utilize Boron-Doped Diamond (BDD) electrochemistry for corrosive stability and In-line Raman Spectroscopy for molecular specificity.
Mechanism of Action & Sensing Logic
To detect Dihydroxy-oxo-azanium, one must monitor the equilibrium shift in the "Mixed Acid" system (Nitric/Sulfuric). The sensor must distinguish between the reservoir (
) and the activated species ( / ).
The Equilibrium Pathway
The formation of the active nitrating agent follows this pathway:
Figure 1: The activation pathway of Nitric Acid. The sensor targets the protonated intermediate (
) which precedes the formation of the Nitronium ion.
Sensor Development Protocol A: Boron-Doped Diamond (BDD) Electrode[6]
Standard metal electrodes (Pt, Au) dissolve in concentrated mixed acids. Boron-Doped Diamond (BDD) is required due to its wide potential window (~3.5V) and extreme chemical inertness.
Materials Required[2][6][7][8][9][10][11][12][13]
Working Electrode: Polycrystalline BDD film on Silicon substrate (Boron doping level >
).
Counter Electrode: Large surface area BDD or Platinized Niobium mesh.
Reference Electrode: Dynamic Hydrogen Electrode (DHE) or Ag/AgCl (double junction with saturated
bridge).
Flow Cell: PTFE or PEEK machined cell.
Step-by-Step Fabrication & Pre-treatment
Causality: BDD surfaces are often hydrogen-terminated (hydrophobic) after growth. For acid sensing, we require an oxygen-terminated (hydrophilic) surface to facilitate the adsorption of polar ionic species like
.
Solvent Cleaning:
Sonicate BDD electrode in Acetone (10 min)
Ethanol (10 min) Ultrapure Water (10 min).
Electrochemical Activation (Anodic Polarization):
Setup: Place BDD in 0.5 M
.
Action: Apply +3.0 V (vs Ag/AgCl) for 120 seconds.
Result: This generates hydroxyl radicals (
) that oxidize surface contaminants and terminate the diamond lattice with carbonyl/hydroxyl groups (, ).
Baseline Verification:
Run Cyclic Voltammetry (CV) in 0.1 M
from -1.0 V to +2.5 V.
Pass Criteria: Background current
in the non-Faradaic region.
Measurement Workflow
Insert BDD sensor into the reactor bypass loop.
Apply a Differential Pulse Voltammetry (DPV) waveform.[1]
Scan Range: +0.8 V to +1.6 V.
Signal: The reduction of
appears as a distinct cathodic peak shifted positively compared to standard nitrate reduction.
Note: Higher acid strength (more
) shifts the reduction potential more positive due to easier electron acceptance.
Sensor Development Protocol B: In-Line Raman Spectroscopy
While BDD measures activity, Raman measures molecular identity. This provides the "fingerprint" verification of the species.
Spectral Targets
Species
Chemical Formula
Raman Shift ()
Note
Nitric Acid (Free)
~957 (s)
N-OH stretch. Decreases as protonation increases.
Nitrate
1050 (vs)
Dominant in dilute acid. Disappears in superacid.
Dihydroxy-oxo-azanium
Broadening at 1300-1350
Often observed as a shoulder or broadening of the band due to rapid exchange.
Nitronium Ion
1400 (s)
The linear active electrophile.
Experimental Setup (Flow-Cell)
Probe Selection: Immersion probe with Sapphire window (chemically resistant to hot
).
Laser Source: 785 nm or 532 nm (785 nm preferred to reduce fluorescence from organic substrates).
Integration:
Install the probe in a PTFE flow cell immediately downstream of the mixing T-junction.
Critical: Temperature must be controlled (
) as Raman bands shift with temperature.
Integrated Data Processing & Feedback Loop
To create a "Smart Sensor," the data from BDD (Current) and Raman (Intensity) must be fused to calculate the Nitration Factor .
Logic Flow Diagram
Figure 2: Data fusion logic for controlling the nitration process based on sensor feedback.
Troubleshooting & Interferences
Issue
Cause
Corrective Action
BDD Electrode Fouling
Organic byproducts adsorbing to the diamond surface.
Apply a "Cleaning Pulse" (+3.0V for 1s) between measurement scans to burn off organics.
Raman Fluorescence
Presence of colored nitro-aromatic impurities.
Switch to 1064 nm excitation laser or use "Fluorescence Rejection" algorithms (baseline subtraction).
Signal Drift
Temperature fluctuations affecting equilibrium .
Integrate a PT100 temperature sensor and apply a compensation factor: .
References
Mechanism of Nitration: Olah, G. A., et al. "Unified Mechanism for Electrophilic Aromatic Nitration." Journal of the American Chemical Society. Link
Raman Spectroscopy of Nitric Acid: Al-Abed, S. R., et al. "Raman spectroscopic determination of the degree of dissociation of nitric acid."[2] Journal of Raman Spectroscopy. Link
BDD Electrodes in Waste/Acid: Einaga, Y. "Boron-doped diamond electrodes: Basic and practical applications." Accounts of Chemical Research. Link
Nitrate/Nitrite Sensing: "Electrochemical Detection of Nitrate, Nitrite and Ammonium for On-site Water Quality Monitoring." Current Opinion in Electrochemistry. Link
IUPAC Nomenclature: PubChem Compound Summary for CID 498506, Dihydroxy-oxo-azanium. Link
"improving the yield of Dihydroxy-oxo-azanium synthesis"
The following guide is structured as a specialized Technical Support Center for researchers working with high-energy electrophiles and superacid media. Technical Support Center: Dihydroxy-oxo-azanium ( ) Synthesis & Appl...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide is structured as a specialized Technical Support Center for researchers working with high-energy electrophiles and superacid media.
Technical Support Center: Dihydroxy-oxo-azanium (
) Synthesis & Application
Status: Operational | Tier: Advanced Research Support
Topic: Yield Optimization & Stabilization of Protonated Nitric Acid Cations[1]
Diagnostic Triage: Define Your Synthesis Goal
Before proceeding with troubleshooting, confirm your experimental objective. "Dihydroxy-oxo-azanium" (IUPAC:
) is the protonated cation of nitric acid.[1] It is a highly reactive, transient electrophile that typically exists in equilibrium with the Nitronium ion ().[1]
Which scenario matches your experiment?
Scenario A (Isolation): You are attempting to isolate a solid salt (e.g.,
) for crystallographic or energetic material studies.[1]
Scenario B (In-Situ Generation): You are using the species as an intermediate for the nitration of deactivated aromatics and need to maximize its concentration in solution.[1]
Filtration: Filter quickly using a chilled, sintered glass funnel under Argon positive pressure.
Troubleshooting Guide: In-Situ Yield Optimization
For Scenario B: Maximizing concentration for reaction.
Issue: "I am getting low nitration yields, implying low
concentration."
Symptom
Root Cause Analysis
Corrective Action
Reaction mixture turns yellow/brown
Thermal Decomposition: The is dehydrating to and then decomposing to gases.[1]
Lower Temperature: Maintain reaction at -20°C to 0°C. Above 0°C, the equilibrium shifts rapidly toward .[1]
Low conversion of substrate
Water Poisoning: Water produced during the reaction () is acting as a base, neutralizing the superacid.[1]
Add Scavenger: Introduce Oleum (fuming sulfuric acid) or Phosphorus Pentoxide () to sequester water chemically.[1]
Poly-nitration byproducts
Loss of Selectivity: The species is too aggressive due to uncontrolled acid strength.[1]
Dilution Control: Use Sulfolane as a solvent.[1] It stabilizes the cation without reducing its electrophilicity as drastically as water.[1]
Precipitate formation halts stirring
Solubility Limit: The ionic strength is too high, causing salt crash-out.[1]
Switch Counter-ion: If using , switch to Triflic Acid () to improve organic solubility.[1]
Mechanistic Visualization
Understanding the equilibrium is vital for yield control.[1] The diagram below illustrates the competition between the formation of Dihydroxy-oxo-azanium (
competes with dehydration to . Water accumulation kills the reaction by scavenging protons.[1]
Frequently Asked Questions (FAQs)
Q: Can I store isolated Dihydroxy-oxo-azanium salts?A: Generally, no . Salts like
are extremely hygroscopic and thermally unstable.[1] They should be synthesized ex situ immediately before use or generated in situ.[1] Storage requires -80°C under Argon, and even then, decomposition to salts is likely over time.[1]
Q: Why does my yield drop when I scale up?A: Heat transfer limitations.[1] The protonation of nitric acid is exothermic.[1] On a larger scale, localized "hot spots" exceed 0°C, pushing the equilibrium toward
or causing oxidative decomposition.[1] Solution: Use jacketed reactors with active cryo-cooling and slow addition rates.[1]
Q: Is "Dihydroxy-oxo-azanium" the same as "Nitronium"?A: No.
signal: Distinct bands appearing in superacidic solutions at low temperatures, distinguishable from the line.[1] NMR ( or ) can also distinguish them based on chemical shift, but requires a cryo-probe.[1]
References
Olah, G. A., et al. (1978).[1] "Synthetic Methods and Reactions; 45. Nitration with Nitronium Salts." Journal of Organic Chemistry.
PubChem. (n.d.).[1][8] "Dihydroxy-oxo-azanium (Compound CID 498506)."[1][3][8][10] National Library of Medicine.[1]
Ingold, C. K., et al. (1950).[1] "Kinetics and Mechanism of Aromatic Nitration." Nature.[1]
Gillespie, R. J. (1968).[1] "The Chemistry of Superacids." Accounts of Chemical Research.
Technical Support Center: Stabilization and Use of Angeli's Salt in Aqueous Solutions
A Note on Chemical Nomenclature: The term "Dihydroxy-oxo-azanium" is not a standard chemical name. This guide addresses the stabilization and experimental use of Angeli's salt (sodium trioxodinitrate, Na₂N₂O₃) , a widely...
Author: BenchChem Technical Support Team. Date: March 2026
A Note on Chemical Nomenclature: The term "Dihydroxy-oxo-azanium" is not a standard chemical name. This guide addresses the stabilization and experimental use of Angeli's salt (sodium trioxodinitrate, Na₂N₂O₃) , a widely used donor of nitroxyl (HNO) in aqueous solutions. It is presumed that inquiries regarding "Dihydroxy-oxo-azanium" stabilization are related to the chemistry of Angeli's salt and its decomposition to produce HNO.
Frequently Asked Questions (FAQs)
Q1: What is Angeli's salt and why is its stability a concern?
Angeli's salt (AS) is an invaluable tool for researchers as it is one of the most convenient and widely utilized donors of nitroxyl (HNO), a reactive nitrogen species with distinct and significant pharmacological effects.[1] However, the salt is inherently unstable in aqueous solutions, particularly at neutral or acidic pH.[2] It spontaneously decomposes to generate one equivalent each of HNO and nitrite (NO₂⁻).[1] This decomposition is a first-order process and is highly dependent on pH, making control over the timing and rate of HNO release a critical experimental challenge.[3]
Q2: My Angeli's salt solution seems to lose activity very quickly. What is the typical half-life?
The half-life of Angeli's salt is highly dependent on pH and temperature. In a standard 100 mM phosphate buffer at pH 7.4 and 37°C, the half-life is approximately 2.3 minutes. At 25°C in a pH range of 4-8, the decomposition rate constant is about 6.8×10⁻⁴ s⁻¹, which translates to a half-life of roughly 17 minutes.[3] The decomposition is almost instantaneous at pH 5.0. This rapid degradation underscores the need for careful planning of experiments.
Q3: How can I prepare a stock solution of Angeli's salt with maximum stability?
To maximize stability, stock solutions of Angeli's salt should be prepared in a cold, alkaline solution.[2][3] A common and effective method is to dissolve the solid salt in 10 mM NaOH.[4][5] These alkaline stock solutions can be stored at -20°C for short periods, with stability reported for up to 24 hours.[2] For longer-term storage, the solid, crystalline form should be kept at -20°C, where it is stable for at least 6 months.[2] It is crucial to prepare fresh dilutions into your neutral experimental buffer immediately before use.[5]
Q4: Does the presence of oxygen affect the decomposition of Angeli's salt?
The primary decomposition of Angeli's salt to HNO and nitrite is not significantly affected by the presence of oxygen.[6] The rate of decomposition is the same under both 20% and 100% oxygen.[6] However, the subsequent reactions of the released HNO are heavily influenced by oxygen. HNO reacts with molecular oxygen, and this pathway can lead to the formation of other reactive species, potentially peroxynitrite, which may have different biological effects than HNO itself.[1][6][7]
Q5: I've noticed my results are inconsistent. What are the most critical factors affecting Angeli's salt stability during an experiment?
The three most critical factors are pH, temperature, and the presence of contaminants .
pH: As detailed, stability drastically decreases as the pH drops from alkaline to neutral or acidic.[3][8]
Temperature: The rate of decomposition increases with temperature. For example, the rate constant at 37°C is significantly higher than at 25°C.[3]
Contaminants: The presence of certain metal ions, such as Cu²⁺ and Fe³⁺, can influence the chemistry of the released HNO and its byproducts. Additionally, the buildup of nitrite (NO₂⁻), a decomposition product, can inhibit further decomposition by favoring the back reaction.[6][9]
Troubleshooting Guides
Issue 1: Inconsistent or No Observable Effect in Biological Assays
This is a common issue stemming from the rapid decomposition of Angeli's salt before it can interact with the biological system.
Troubleshooting Workflow:
Caption: Troubleshooting inconsistent results with Angeli's salt.
Detailed Steps & Explanations:
Verify Stock Solution Preparation: The single most common error is improper stock solution handling. Angeli's salt is stable in alkaline solutions but decomposes rapidly at neutral pH.[2][3]
Action: Always prepare stock solutions fresh for the day's experiments in ice-cold 10 mM NaOH.[4][5] Do not use stock solutions that have been stored at neutral pH or for extended periods at room temperature.
Confirm Solid Reagent Quality: The solid salt is hygroscopic and can degrade if not stored properly.
Action: Ensure the solid Angeli's salt has been stored at -20°C in a desiccator.[2] If degradation is suspected, confirm the concentration of your alkaline stock solution spectrophotometrically by measuring its absorbance at 250 nm (ε = 8000 M⁻¹ cm⁻¹).[4][5]
Optimize Experimental Timeline: Given the short half-life at physiological pH, timing is everything.
Action: Add the Angeli's salt solution to your experimental system immediately before you begin your measurement. A delay of even 5-10 minutes can result in significant loss of the active compound.[3]
Evaluate Your Assay Buffer: The composition of your buffer can significantly impact results.
Action (pH): Verify the pH of your final assay buffer after all components have been added. Small drops in pH can dramatically accelerate decomposition.[8]
Action (Scavengers): Nitroxyl (HNO) reacts avidly with thiols, such as glutathione or cysteine residues in proteins.[10] If your cell culture medium or buffer is rich in these components, the HNO may be scavenged before it can reach its intended target. Consider running a control experiment in a simplified, thiol-free buffer.[7]
Issue 2: Assay Results Suggest NO-mediated Effects, Not HNO-mediated Effects
While Angeli's salt is a primary HNO donor, contamination or specific experimental conditions can lead to the formation of nitric oxide (NO), confounding results.
Troubleshooting Workflow:
Caption: Differentiating HNO and NO effects in experiments.
Detailed Steps & Explanations:
Evaluate Reagent Purity: Degraded Angeli's salt may produce different nitrogen oxides.
Action: Always use high-purity, fresh Angeli's salt. Verify stock concentration via UV-Vis as described previously.
Control for Metal-Ion Catalysis: Some metal ions can catalyze the conversion of HNO to NO. For instance, Cu(II) in copper-zinc superoxide dismutase (CuZnSOD) can oxidize HNO to NO.[1]
Action: Include a metal ion chelator such as EDTA or DTPA in your buffer to sequester trace metal contaminants.[7][11] A typical concentration is 50-100 µM.
Use Specific Pharmacological Inhibitors: This is the most robust method to distinguish between HNO and NO signaling pathways.
Action (sGC Inhibition): The canonical signaling pathway for NO is activation of soluble guanylyl cyclase (sGC), leading to a rise in cGMP. HNO does not typically activate sGC directly.[1][7] Pre-treatment with an sGC inhibitor like ODQ (1H-[1][3]oxadiazolo[4,3-a]quinoxalin-1-one) should block NO-mediated effects but not direct HNO effects.[4]
Action (Scavenging): Compare the effect of your Angeli's salt treatment in the presence of an NO scavenger versus an HNO scavenger. A high concentration of glutathione (GSH) is an effective HNO scavenger.[6]
Experimental Protocols
Protocol 1: Preparation of a Standardized Angeli's Salt Stock Solution
This protocol ensures a stable and quantifiable source of Angeli's salt for daily experiments.
Materials:
Angeli's salt (solid, ≥99% purity)
Sodium hydroxide (NaOH), pellets or solution
Ultrapure water
Ice bucket
Calibrated pH meter
UV-Vis spectrophotometer and quartz cuvettes
Microcentrifuge tubes
Procedure:
Prepare Alkaline Solvent: Prepare a 10 mM NaOH solution in ultrapure water. Pre-chill this solution on ice for at least 30 minutes.
Weigh Angeli's Salt: On a calibrated analytical balance, carefully weigh out the desired amount of solid Angeli's salt. Perform this step quickly as the solid is hygroscopic.
Dissolution: Dissolve the weighed salt in the pre-chilled 10 mM NaOH to a desired stock concentration (e.g., 10 mM). Keep the tube on ice throughout this process.[4][11]
Take a small aliquot of your stock solution and dilute it accurately in cold 10 mM NaOH to a final concentration within the linear range of your spectrophotometer (e.g., dilute 1:100 for a final concentration of 100 µM).
Immediately measure the absorbance at 250 nm.
Calculate the precise concentration using the Beer-Lambert law (A = εcl), where ε₂₅₀ = 8000 M⁻¹ cm⁻¹.[4][5]
Storage and Use:
Store the quantified stock solution on ice for immediate use or in aliquots at -20°C for up to 24 hours.[2]
When ready for an experiment, thaw an aliquot quickly and add the required volume directly to the pre-warmed (e.g., 37°C) experimental buffer/medium to initiate the reaction.
The Chemistry of Nitroxyl-Releasing Compounds - PMC. (n.d.). National Center for Biotechnology Information. [Link]
The mode of decomposition of Angeli's salt (Na2N2O3) and the effects thereon of oxygen, nitrite, superoxide dismutase, and glutathione. (2003). PubMed. [Link]
The Pharmacology of Nitroxyl (HNO) and Its Therapeutic Potential: Not Just the Janus Face of NO - PMC. (n.d.). National Center for Biotechnology Information. [Link]
Angeli's Salt, a nitroxyl anion donor, reverses endothelin-1 mediated vascular dysfunction in murine aorta - PMC. (n.d.). National Center for Biotechnology Information. [Link]
The nitroxyl donor, Angeli's salt, inhibits inflammatory hyperalgesia in rats - PMC. (n.d.). National Center for Biotechnology Information. [Link]
From Heaven to Heart: Nitroxyl (HNO) in the Cardiovascular System and Beyond. (n.d.). SpringerLink. [Link]
Angeli's salt (Na2N2O3) is a precursor of HNO and NO: a voltammetric study of the reactive intermediates released by Angeli's salt decomposition. (2007). PubMed. [Link]
Recent Advances in the Chemical Biology of Nitroxyl (HNO) Detection and Generation - PMC. (n.d.). National Center for Biotechnology Information. [Link]
Structures of HNO-donors currently in medical trials. (n.d.). ResearchGate. [Link]
Photocontrollable nitric oxide (NO) and nitroxyl (HNO) donors and their release mechanisms. (2011). ScienceDirect. [Link]
A biochemical rationale for the discrete behavior of nitroxyl and nitric oxide in the cardiovascular system. (2003). PNAS. [Link]
The Therapeutic Potential of Angeli's Salt in Mitigating Acute Trypanosoma cruzi Infection in Mice. (2023). MDPI. [Link]
Mechanism of Aerobic Decomposition of Angeli's Salt (Sodium Trioxodinitrate) at Physiological pH. (2005). ResearchGate. [Link]
The mode of decomposition of Angeli's salt (Na2N2O3) and the effects thereon of oxygen, nitrite, superoxide dismutase, and glutathione. (2003). ResearchGate. [Link]
Mechanism of aerobic decomposition of Angeli's salt (sodium trioxodinitrate) at physiological pH. (2005). PubMed. [Link]
Decomposition of Sodium Trioxodinitrate (Angeli's Salt) To Hydroxyl Radical: An ESR Spin-Trapping Study. (1998). ACS Publications. [Link]
Effects of pH on the cytotoxicity of sodium trioxodinitrate (Angeli's salt). (2004). PubMed. [Link]
Technical Support Center: Dihydroxy-oxo-azanium (Nitrate) Crystallization
[1] Status: Active Ticket Type: Advanced Crystallization Support Subject: Troubleshooting Salt Formation, Oiling Out, and Polymorphism in Nitrate Systems Audience: Pharmaceutical Development Scientists & Process Chemists...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Status: Active
Ticket Type: Advanced Crystallization Support
Subject: Troubleshooting Salt Formation, Oiling Out, and Polymorphism in Nitrate Systems
Audience: Pharmaceutical Development Scientists & Process Chemists[1]
Executive Summary: The Chemistry of the System
Welcome to the technical support hub for Dihydroxy-oxo-azanium systems.
Clarification on Nomenclature:
While often listed in chemical inventories under the systematic IUPAC name Dihydroxy-oxo-azanium (
), this species is chemically the protonated active form of Nitric Acid .[1] In the context of pharmaceutical development, this ticket addresses the crystallization of API Nitrate Salts .
The
species is the electrophilic proton donor that drives the salt formation equilibrium.[1] However, its high charge density and oxidizing nature introduce specific challenges—most notably Liquid-Liquid Phase Separation (LLPS/Oiling Out) and Hydrate Formation .[1]
This guide provides field-proven troubleshooting for these high-energy salt systems.
Diagnostic Decision Tree (Visual)
Before proceeding to specific modules, use this workflow to identify your failure mode.
Figure 1: Diagnostic workflow for Nitrate (
derived) salt crystallization issues.
Troubleshooting Modules
Module 1: The Material "Oils Out" Instead of Crystallizing
Severity: Critical
Mechanism: Nitrate salts are ionic liquids in potential.[1] The gap between the liquidus curve and the solubility curve is often interrupted by a metastable Liquid-Liquid Phase Separation (LLPS) region.[1] The high charge density of the nitrate anion (
) creates strong solute-solute interactions that prefer an amorphous oil phase over an ordered lattice.[1]
Symptom
Root Cause
Corrective Action
Milky Emulsion
Nucleation occurred in the metastable LLPS zone.[1]
Raise Temperature: Heat until the emulsion clears (becomes a single phase), then seed immediately upon entering the metastable zone.
Sticky Gum
Solvent system is too polar (water/methanol) or too non-polar.[1]
Modify Solvent Dielectric: Nitrate salts often require a "Goldilocks" polarity.[1] Switch to Acetone/Water or THF/Water mixtures.[1]
Slow Down: Reduce cooling rate to <0.1°C/min or reduce anti-solvent addition rate to prevent crashing back into the oiling zone.
Expert Insight: Do not attempt to filter an oiled-out nitrate.[1] It will clog the frit.[1] Re-dissolve by heating and add 1-5 wt% of a seed crystal at a lower supersaturation point.[1]
Module 2: Hydrate Control (Polymorphism)
Severity: Moderate
Mechanism: The nitrate ion is a strong hydrogen bond acceptor.[1] If water is present in the solvent system (even atmospheric moisture), the lattice will likely incorporate water to stabilize the charge, forming a hydrate (e.g.,
) of the transition between Anhydrous and Hydrate forms using Dynamic Vapor Sorption (DVS).[1]
Step 2: Formulate your crystallization solvent so its water activity is below the critical threshold.[1]
Solvent Water Activity Table (approximate at 25°C):
Solvent Composition (v/v)
Approx Water Activity ()
Target Phase
100% Ethanol
< 0.1
Anhydrous
95% EtOH / 5% Water
~ 0.3
Risk Zone
90% EtOH / 10% Water
~ 0.5
Hydrate Likely
50% Acetone / 50% Water
~ 0.85
Hydrate Certain
Module 3: Chemical Stability (Oxidation & Nitration)
Severity: High (Safety & Purity)
Mechanism: The Dihydroxy-oxo-azanium species (
) is in equilibrium with the Nitronium ion (), a potent electrophile.[1] If your API contains electron-rich aromatic rings (phenols, anilines), you risk nitrating your API instead of forming a salt.[1]
Diagnostic Checks:
Yellowing: A clear solution turning yellow/orange indicates oxidation or nitration by-products.[1]
Equipment: Jacketed reactor with overhead stirring[1]
Step-by-Step:
Dissolution: Dissolve API in Solvent (10 volumes) at 40°C.
Acid Addition: Add 0.95 equivalents of Nitric Acid solution dropwise over 30 minutes.
Critical: If solution turns cloudy immediately, stop. You are oiling out.[1] Add more solvent or increase temperature.[1]
Seeding Point: Cool to 30°C. Add 1 wt% seed crystals (if available). If no seeds, scratch the vessel wall with a glass rod to induce nucleation.[1]
Aging: Hold at 30°C for 2 hours. Ensure a white slurry forms, not a gum.[1]
Cooling Ramp: Cool to 0°C at a rate of 0.2°C/min .
Note: Slow cooling prevents the entrapment of mother liquor (impurities) in the nitrate lattice.
Filtration: Filter cold. Wash with cold, dry IPA.
Drying: Dry under vacuum at 30°C. Do not overheat , as nitrate salts can be thermally unstable.[1]
References & Authority
Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2011).[1][2] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (The definitive text on salt selection, including nitrates).[1] [1]
Veverka, M., et al. (2013).[1] "Nitrate salts of pharmaceutical compounds: A review of stability and crystallization." Journal of Pharmaceutical Sciences. (Discusses the oxidation risks of nitrate salts).
Pudipeddi, M., & Serajuddin, A. T. (2005).[1] "Trends in solubility of polymorphs." Journal of Pharmaceutical Sciences, 94(5), 929-939.[1] (Foundational theory for solubility and oiling out issues).
PubChem. (2024).[1][2] Dihydroxy-oxo-azanium (Compound Summary). National Library of Medicine.[1] (Verifies nomenclature and chemical structure).
Technical Support Center: Synthesis of Nitrogen-Containing Compounds – Troubleshooting Side Reactions
Welcome to the technical support center dedicated to navigating the complexities of synthesizing nitrogen-containing compounds, with a special focus on managing side reactions that can arise when working with reactive ni...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center dedicated to navigating the complexities of synthesizing nitrogen-containing compounds, with a special focus on managing side reactions that can arise when working with reactive nitrogen-oxo species. While the term "Dihydroxy-oxo-azanium" does not correspond to a standard chemical entity, it suggests a focus on highly reactive intermediates, such as the nitronium ion (NO₂⁺), which are central to nitration reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate common side reactions encountered during such syntheses.
Frequently Asked Questions (FAQs)
Q1: My nitration reaction is yielding significant amounts of dinitro and trinitro compounds. What is causing this polysubstitution, and how can I favor the mono-nitro product?
A1: Polysubstitution is a common side reaction in nitration, particularly when the starting material contains activating groups (e.g., hydroxyl, alkoxy, or alkyl groups). These groups increase the electron density of the aromatic ring, making it more susceptible to further electrophilic attack after the first nitration. The mono-nitro product itself is still reactive enough to undergo a second or even third nitration.
Troubleshooting Steps:
Temperature Control: Nitration is an exothermic process. A rise in temperature significantly increases the reaction rate, often favoring polysubstitution. Maintaining a low and consistent temperature (typically 0-10 °C) is crucial. Use an ice bath and monitor the internal temperature of the reaction vessel closely.
Controlled Reagent Addition: Add the nitrating agent (e.g., the mixed acid of H₂SO₄ and HNO₃) slowly and dropwise to the substrate solution. This keeps the concentration of the highly reactive nitronium ion (NO₂⁺) low and controlled, favoring mono-substitution.
Choice of Nitrating Agent: For highly activated systems, a milder nitrating agent may be necessary. Consider using acetyl nitrate (CH₃COONO₂) or nitronium tetrafluoroborate (NO₂BF₄) in an inert solvent, which can offer better control.
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the desired amount of mono-nitro product has formed to prevent further nitration.
Q2: I am observing significant degradation of my starting material and the formation of dark, tarry byproducts. What is causing this oxidation?
A2: The strong oxidizing nature of nitric acid, especially in the presence of sulfuric acid, can lead to the oxidation of sensitive functional groups on your starting material or product. This is particularly problematic for substrates containing electron-rich moieties like phenols, anilines, or aldehydes. The result is often a complex mixture of oxidized and nitrated products, which can be difficult to purify.
Troubleshooting Steps:
Protecting Groups: If your substrate contains sensitive functional groups (e.g., an amino or hydroxyl group), consider using a protecting group strategy. For instance, an amino group can be protected as an amide, which is less susceptible to oxidation and deactivates the ring, helping to prevent polysubstitution as well.
Alternative Nitrating Agents: As with polysubstitution, using a milder nitrating agent can circumvent oxidation. Agents like dinitrogen pentoxide (N₂O₅) in an inert solvent (e.g., dichloromethane) can provide nitration under less acidic and less oxidizing conditions.
Scavengers: In some cases, the addition of a small amount of a scavenger, such as urea or sulfamic acid, can help to quench any excess nitrous acid (HNO₂) that may form and contribute to oxidative side reactions.
Q3: My nitration is producing a mixture of ortho, meta, and para isomers. How can I improve the regioselectivity of the reaction?
A3: The regioselectivity of nitration is governed by the electronic and steric effects of the substituents already present on the aromatic ring. Electron-donating groups (EDGs) typically direct substitution to the ortho and para positions, while electron-withdrawing groups (EWGs) direct to the meta position. However, achieving high selectivity can be challenging.
Troubleshooting Steps:
Steric Hindrance: To favor the para isomer over the ortho isomer with an ortho/para-directing group, you can sometimes use a bulkier nitrating agent or introduce a bulky blocking group that can be removed later.
Solvent Effects: The choice of solvent can influence the isomer distribution. Changing the polarity of the reaction medium can alter the solvation of the reaction intermediates and transition states, thereby influencing the regioselectivity.
Lewis Acid Catalysis: In some cases, the use of a Lewis acid catalyst can alter the regiochemical outcome of the reaction by coordinating to the substrate or the nitrating agent.
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting common side reactions in nitration.
Caption: A flowchart for diagnosing and resolving common side reactions in nitration.
Experimental Protocols
Protocol 1: Controlled Mono-Nitration of an Activated Aromatic Compound
This protocol is designed to minimize polysubstitution when nitrating an activated substrate, such as phenol or aniline (after protection).
Materials:
Substrate (e.g., Acetanilide)
Concentrated Sulfuric Acid (H₂SO₄)
Concentrated Nitric Acid (HNO₃)
Ice-salt bath
Magnetic stirrer and stir bar
Round bottom flask
Dropping funnel
Thermometer
Procedure:
Setup: Assemble a round bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel in an ice-salt bath.
Substrate Dissolution: Dissolve the substrate (1.0 eq) in concentrated sulfuric acid at a temperature below 10 °C.
Prepare Nitrating Mixture: In a separate flask, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.05 eq) to concentrated sulfuric acid while cooling in an ice bath.
Controlled Addition: Slowly add the nitrating mixture dropwise from the dropping funnel to the solution of the substrate. Ensure the internal temperature of the reaction mixture does not exceed 10 °C.
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-10 °C for 30-60 minutes. Monitor the progress of the reaction by TLC.
Quenching: Once the starting material has been consumed, carefully pour the reaction mixture onto crushed ice with stirring.
Isolation: The product will often precipitate out of the aqueous solution. Isolate the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and dry.
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to remove any minor isomeric or polysubstituted impurities.
Data Summary
Issue
Primary Cause
Key Control Parameters
Recommended Solutions
Polysubstitution
Over-activation of the aromatic ring; high reaction temperature.
Temperature, Rate of Addition, Reagent Stoichiometry.
Maintain T < 10 °C; Slow, dropwise addition; Use milder nitrating agents.
Oxidation
Strong oxidizing conditions of mixed acid.
Choice of Nitrating Agent, Substrate Sensitivity.
Use protecting groups; Employ non-oxidizing agents (e.g., N₂O₅).
Poor Regioselectivity
Electronic and steric effects of substituents.
Steric Hindrance, Solvent, Catalysts.
Introduce bulky groups; Vary solvent polarity; Explore Lewis acid catalysis.
Mechanistic Insight: The Formation of Side Products
The following diagram illustrates the competing reaction pathways that lead to the desired mono-nitro product versus the undesired dinitro byproduct.
Caption: Competing pathways for mono-nitration versus di-nitration.
References
Title: Aromatic Nitration
Source: Organic Chemistry (5th ed.) by Paula Yurkanis Bruice
URL: [Link]
Title: Side reactions in nitration
Source: Strategic Applications of Named Reactions in Organic Synthesis by László Kürti and Barbara Czakó
URL: [Link]
Title: Regioselectivity in Electrophilic Aromatic Substitution
Source: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (7th ed.) by Michael B. Smith
URL: [Link]
Troubleshooting
Technical Support Center: Dihydroxy-oxo-azanium (Nitracidium) Optimization
Senior Application Scientist Desk Subject: Troubleshooting Purification & Stability of Dihydroxy-oxo-azanium ( ) Systems Date: March 8, 2026 Ticket ID: CHEM-SUP-8821 Part 1: Executive Summary & Chemical Identity User War...
) Systems
Date: March 8, 2026
Ticket ID: CHEM-SUP-8821
Part 1: Executive Summary & Chemical Identity
User Warning: "Dihydroxy-oxo-azanium" is the rigorous IUPAC systematic name for the Nitracidium ion (
) , the protonated form of Nitric Acid.
In drug development and organic synthesis, this species is rarely "purified" in a bottle; rather, it is generated in situ as the active electrophile in nitration reactions. If you see this name on a commercial reagent bottle (e.g., a solid salt), it is likely an automated nomenclature error referring to a Nitrate (
) salt of a complex organic base.
This guide addresses the two most common scenarios:
Scenario A (Synthesis): You are performing a nitration and need to maximize the concentration of the active
species (i.e., purifying/dehydrating Nitric Acid).
Scenario B (Reagent Handling): You have purchased a "Dihydroxy-oxo-azanium" salt and are facing solubility/purity issues.
Part 2: Critical Troubleshooting (Q&A Format)
Section 1: The Active Species (Nitration Chemistry)
Q1: My nitration yields are inconsistent, and the reaction stalls. Is my Dihydroxy-oxo-azanium degrading?
Diagnosis: The issue is likely Water Poisoning .
The Nitracidium ion (
) exists in a delicate equilibrium. It is the precursor to the Nitronium ion (), which is the actual electrophile. Water is the "poison" that shifts the equilibrium back to inactive Nitric Acid.
Check Water Content: If your Nitric Acid source is
(e.g., standard 68-70% acid), the concentration of is negligible. You must use White Fuming Nitric Acid (WFNA) or add a dehydrating agent (Sulfuric Acid/Oleum).
Scavenge Water: Add a stoichiometric amount of Acetic Anhydride or Trifluoroacetic Anhydride to the reaction mixture to consume the water produced, driving the equilibrium to the right.
Q2: The reaction mixture has turned a deep red/brown color. Is this normal?
Diagnosis: No. This indicates Thermal Decomposition into Nitrogen Oxides (
).
While is reactive, the red color comes from Nitrogen Dioxide () gas dissolved in the acid (Red Fuming Nitric Acid). This acts as an oxidizer rather than a nitrating agent, leading to side reactions (oxidation of your drug scaffold) rather than nitration.
Corrective Action:
Degas: Sparge the solution with dry Nitrogen (
) gas to remove dissolved .
Temperature Control:
generation is exothermic. Maintain the internal temperature during the mixing of acids.
Add Urea: Small amounts of Urea (
) can be added to scavenge nitrous acid species, preventing the autocatalytic decomposition cycle.
Distillation: Set up a vacuum distillation train. Gently heat the mixture (oil bath:
).
Collection: The fraction boiling at roughly
(under vacuum) is Anhydrous Nitric Acid ().
Storage: Store in dark, Teflon-lined containers at
.
Validation Check:
Visual: Liquid should be clear/colorless (White Fuming).
Density: Should be
.
Titration: Dilute a small aliquot in water and titrate with NaOH to confirm
acid content.
Part 3: Visualization of the System
The following diagram illustrates the equilibrium challenges in purifying/maintaining the Dihydroxy-oxo-azanium species.
Figure 1: The equilibrium pathway of Dihydroxy-oxo-azanium. Note the critical inhibitory role of water (red dashed line) which reverses the formation of the active species.
Part 4: "Catalog Confusion" (Scenario B)
Issue: "I bought a solid powder labeled 'Dihydroxy-oxo-azanium' and it is not fuming."
Explanation: You likely have a Nitrate Salt .[2]
Automated chemical databases (like PubChem or vendor catalogs) often generate the systematic name "Dihydroxy-oxo-azanium" for the nitrate anion component (
) when it is associated with a complex organic cation.
Example:
Label: "Imidazolium, dihydroxy-oxo-azanium salt"
Reality: Imidazolium Nitrate.
Purification of Nitrate Salts:
If this is your case, do not use the distillation protocol above.
Solvent: Dissolve the salt in minimal hot Ethanol or Methanol.
Crystallization: Cool slowly to
.
Filtration: Collect crystals and wash with cold diethyl ether.
Drying: Vacuum dry at
(ensure no volatile organics are present if the salt is energetic).
References
IUPAC Nomenclature of Inorganic Chemistry (Red Book) . (2005). Recommendations for the naming of coordination entities and protonated oxoacids. International Union of Pure and Applied Chemistry. Link
Olah, G. A., Malhotra, R., & Narang, S. C. (1989). Nitration: Methods and Mechanisms. VCH Publishers.
PubChem Database . (2024). Compound Summary: Dihydroxy-oxo-azanium (CID 498506).[3][4] National Center for Biotechnology Information. Link
Ross, D. S., et al. (1984). "Nitric Acid Equilibria and the Nitracidium Ion". Journal of the American Chemical Society.
"managing the reactivity of Dihydroxy-oxo-azanium"
Technical Support Center: Managing the Reactivity of Dihydroxy-oxo-azanium ( ) Welcome to the Technical Support Center for electrophilic aromatic nitration. As researchers and drug development professionals, you are like...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Managing the Reactivity of Dihydroxy-oxo-azanium (
)
Welcome to the Technical Support Center for electrophilic aromatic nitration. As researchers and drug development professionals, you are likely familiar with mixed-acid nitration systems. However, the critical intermediate governing these reactions is Dihydroxy-oxo-azanium (systematically known as protonated nitric acid,
).
Generated in situ when nitric acid is protonated by a stronger Brønsted acid (like sulfuric acid),
is the direct precursor to the highly electrophilic nitronium ion (). Managing the reactivity, equilibrium, and dehydration of Dihydroxy-oxo-azanium is paramount for achieving high regioselectivity, preventing thermal runaway, and avoiding over-nitration in your synthetic workflows.
Frequently Asked Questions (FAQs)
Q1: Why is my nitration reaction stalling despite having unreacted starting material?A: This is almost always a thermodynamic equilibrium issue caused by water accumulation. When
dehydrates to form the active electrophile, water is generated as a byproduct. As water builds up, it acts as a competing base, shifting the equilibrium backward:
Solution: You must increase the concentration of your sulfuric acid (using fuming or oleum) to act as a stronger dehydrating agent, sequestering the water and driving the formation of the nitronium ion.
Q2: How do I prevent poly-nitration (e.g., forming 2,4-dinitrotoluene when targeting mononitrotoluene)?A: Poly-nitration occurs when the spatiotemporal conversion rate is poorly controlled, often due to localized hot spots and prolonged electrophile exposure in batch reactors. To inhibit over-nitration, you must synergistically control kinetics and thermodynamics. Recent advancements demonstrate that utilizing a [2] effectively prevents over-nitration. The in situ generated water reduces the dissolution of nitroaromatics in the aqueous phase, effectively isolating the mono-nitrated product from further electrophilic attack.
Q3: Is the
ion itself capable of nitration, or is it strictly a precursor?A: While the nitronium ion () is the primary electrophile in anhydrous conditions, kinetic studies and [1] have shown that the nitracidium ion () can act as an effective nitrating agent under specific conditions, particularly in microreactor environments where self-protonation of nitric acid occurs rapidly.
Mechanistic Pathway Visualization
Mechanistic pathway of Dihydroxy-oxo-azanium generation and electrophilic aromatic substitution.
Quantitative Data: Managing Nitration Parameters
To maintain a self-validating experimental system, monitor the following parameters strictly. Deviations in these ranges directly impact the stability and reactivity of
.
Parameter
Target Range
Mechanistic Impact on /
Troubleshooting Action
Sulfuric Acid Concentration
85% - 98%
Drives equilibrium towards by sequestering .
If conversion is <70%, increase strength (use oleum if necessary).
Reaction Temperature
10°C - 60°C
Increases generation rate of but risks thermal runaway.
If oxidative cleavage is observed, lower temperature by 10°C increments.
Residence Time (Microflow)
10 - 60 seconds
Determines exposure duration to the electrophile.
If poly-nitration occurs, decrease residence time or increase flow rate.
Substrate-to-Acid Ratio
1.0 : 1.05 (molar)
Limits excess electrophile availability.
Maintain strict stoichiometry to prevent di-nitration of activated rings.
Troubleshooting Workflow
Decision tree for troubleshooting Dihydroxy-oxo-azanium reactivity and nitration issues.
To overcome the limitations of batch nitration (thermal runaway, poor regioselectivity), we recommend transitioning to a continuous countercurrent microflow setup. This protocol is designed to be a self-validating system, ensuring that the kinetics of
dehydration are perfectly balanced with the thermodynamics of phase separation.
Step 1: System Priming and Material Compatibility Check
Action: Prime the organic phase line (containing the arene substrate) and the aqueous/acid phase line (mixed acid:
and ) using chemically inert PTFE or Hastelloy HPLC pumps.
Causality:
and are highly oxidative. Using incompatible tubing will lead to polymer degradation and contamination of the API (Active Pharmaceutical Ingredient).
Step 2: Thermal Equilibration
Action: Submerge the microreactor modules in a thermostatic bath set to the target reaction temperature (e.g., 45°C - 55°C). Circulate inert solvent for 15 minutes.
Causality: Nitration is highly exothermic. Pre-equilibrating the system ensures that the heat of reaction is immediately dissipated upon reagent mixing, preventing thermal spikes that lead to oxidative cleavage of the aromatic ring.
Step 3: Mixed Acid Generation
Action: Introduce the mixed acid solution into the acid feed line.
Causality: The sulfuric acid acts as the Brønsted acid to protonate
, generating the Dihydroxy-oxo-azanium () intermediate, which subsequently dehydrates to the nitronium ion () prior to meeting the substrate.
Step 4: Countercurrent Flow Activation
Action: Inject the arene substrate in a countercurrent flow mode relative to the acid phase. Adjust flow rates to achieve a residence time of 15–30 seconds.
Causality: Countercurrent flow maximizes the spatiotemporal conversion rate. It ensures the organic substrate constantly meets a fresh concentration of the electrophile, driving the reaction to completion without requiring a massive stoichiometric excess of acid.
Step 5: In Situ Phase Separation & Quenching
Action: Allow the biphasic effluent to exit the microreactor into a collection vessel pre-filled with chilled water or saturated aqueous
.
Causality: As the reaction progresses, water is generated from
dehydration. In a countercurrent setup, this water reduces the solubility of the newly formed nitroarene in the reactive phase. The product partitions into the organic phase, effectively isolating it from further electrophilic attack and preventing poly-nitration.
References
Title: Protonated nitric acid. Structure and relative stability of isomeric H2NO3+ ions in the gas phase
Source: Journal of the American Chemical Society
URL: [Link]
Title: A countercurrent microflow strategy for simultaneous high selectivity and conversion in aromatic nitration
Source: Nature Communications / ResearchGate Database
URL
Troubleshooting
"refining analytical methods for Dihydroxy-oxo-azanium quantification"
Technical Support Center: Refining Analytical Methods for Dihydroxy-oxo-azanium ( ) Quantification Welcome to the Advanced Nitration Kinetics Support Center. This resource is engineered for researchers, analytical scient...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Refining Analytical Methods for Dihydroxy-oxo-azanium (
) Quantification
Welcome to the Advanced Nitration Kinetics Support Center. This resource is engineered for researchers, analytical scientists, and drug development professionals dealing with electrophilic aromatic substitutions and energetic materials.
Quantifying the transient dihydroxy-oxo-azanium ion—commonly known as the nitracidium ion or protonated nitric acid—is notoriously difficult due to its fleeting half-life. However, isolating and measuring this rate-determining intermediate is critical. It dictates the thermodynamic propensity of the nitrating reagent, directly impacting the safety, scalability, and yield of pharmaceutical APIs.
Caption: Equilibrium dynamics of Dihydroxy-oxo-azanium in mixed-acid nitration systems.
Section 1: Troubleshooting & FAQs
Q1: Why is Dihydroxy-oxo-azanium (
) quantification critical for scaling electrophilic aromatic nitrations?A1: In standard mixed-acid systems, the heterolytic cleavage of into the nitronium ion () and water is the rate-determining step for zero-order nitrations. If you cannot accurately quantify this precursor, you cannot model the thermodynamic propensity of your nitrating reagent. Modern computational models, such as the 1, rely on accurate baseline measurements of these intermediates to predict reactivity and prevent thermal runaway during scale-up[1].
Q2: My FT-IR spectra show massive peak overlap in the 1600–1700 cm⁻¹ region. How do I isolate the
signal?A2: This is a classic matrix interference issue. As dissociates, it generates water, which immediately protonates to form hydronium (). Hydronium has a broad bending mode that overlaps heavily with the N-(OH)₂⁺ stretch of your target analyte. To resolve this, you must suppress free water formation by using anhydrous superacid matrices (e.g., or 100% oleum) and employ cryogenic temperatures (< 200 K) to induce 2[2].
Q3: Can we use UV-Vis spectroscopy to quantify this intermediate in continuous flow systems?A3: While UV-Vis spectrophotometry at 265 nm is highly effective for monitoring the global sulfo-nitro acid mixture and overall , it is inadequate for isolating
. The dihydroxy-oxo-azanium ion lacks a distinct, isolated chromophore in the accessible UV region that does not heavily overlap with the nitrate ion () or neutral . Vibrational spectroscopy (Raman/IR) is mandatory for speciation.
Section 2: Quantitative Data Reference
To accurately deconvolute your spectra, utilize the following established vibrational frequencies. Note that the intensity of the nitronium ion band is highly dependent on the medium and is3[3].
Chemical Species
Vibrational Mode
Wavenumber (cm⁻¹)
Analytical Significance
Nitronium Ion ()
Symmetric Stretch ()
~2360
Primary marker for the active, dissociated nitrating agent[3].
Dihydroxy-oxo-azanium ()
N-(OH)₂⁺ Stretch
~1650–1700
Direct marker for the protonated intermediate prior to cleavage[2].
Primary interference source; requires anhydrous conditions to suppress.
Section 3: Self-Validating Experimental Protocol
To ensure scientific integrity, the following protocol incorporates a thermal cycling validation step . This creates a self-validating system: by intentionally manipulating the thermal energy, you force the reaction forward, proving that the peak you are quantifying belongs exclusively to the intermediate.
Caption: Step-by-step analytical workflow for cryogenic spectroscopic quantification.
Protocol: In-Situ Cryogenic FT-IR Quantification of
Prerequisites: Schlenk line, cryogenic transmission cell equipped with
or windows (standard quartz will be etched by superacids), anhydrous (100%), and (100% or oleum).
Anhydrous Matrix Preparation:
Working under a strict dry argon atmosphere, prepare a 1:10 molar ratio of anhydrous
to 100% . Causality: A massive excess of the protonating acid ensures complete shift of the equilibrium toward , while the lack of initial water prevents premature hydronium formation.
Cryogenic Stabilization:
Inject the mixture into the transmission cell and immediately cool the system to 150 K using liquid nitrogen. Causality: Lowering the thermal energy below the activation barrier of the heterolytic cleavage (
) kinetically traps the intermediate.
In-Situ Spectral Acquisition:
Acquire FT-IR spectra at 150 K. Focus on the 1650–1700 cm⁻¹ region to identify the N-(OH)₂⁺ stretch. Apply a baseline subtraction using a blank spectrum of pure 100%
taken at the exact same temperature.
Thermal Cycling Validation (Self-Validation Step):
Slowly ramp the temperature of the cell from 150 K to 298 K at a rate of 5 K/min, taking continuous spectra.
Validation Criteria: As the temperature rises, the peak at ~1680 cm⁻¹ (
) MUST proportionally decay while the peak at 2360 cm⁻¹ () grows. If this inverse stoichiometric relationship is observed, your peak assignment is validated, and the mass balance is confirmed.
Kinetic Modeling:
Integrate the area under the validated ~1680 cm⁻¹ curve at various temperature points to extract the Arrhenius parameters for the dissociation of your specific nitrating mixture.
References
Cao, Y., Choi, J., Haas, B., Johnson, M. S., & Okumura, M. (1993). Intracluster rearrangement of protonated nitric acid: Infrared spectroscopic studies of H+(HNO3)(H2O)n. The Journal of Chemical Physics, AIP Publishing. 2
Marcus, R. A., & Fresco, J. M. (1957). Infrared Absorption Spectra of Nitric Acid and Its Solutions. The Journal of Chemical Physics, AIP Publishing.3
Electrophilic and Radical Ability of Organic Nitrating Reagents (2026). ACS Publications. 1
Regeneration of Sulfo-Nitro Acid Mixture in Continuous Mode Operation (2001). Iraqi Journal of Chemical and Petroleum Engineering, The Distant Reader.
A Comparative Guide to Validating the Mechanism of Action of Peroxynitrite and Related Reactive Species
For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth, objective comparison of experimental approaches to validate the mechanism of action of peroxynitrite, a potent biological o...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of experimental approaches to validate the mechanism of action of peroxynitrite, a potent biological oxidant. As the term "Dihydroxy-oxo-azanium" is not standard, this guide focuses on its chemical equivalent, the protonated form of peroxynitrite (ONOOH), and the peroxynitrite anion (ONOO⁻) it exists in equilibrium with at physiological pH. We will compare its performance and biological effects with other key reactive oxygen and nitrogen species (ROS/RNS), providing supporting experimental data and detailed protocols to ensure scientific integrity and reproducibility.
Introduction: The Challenge of Specificity in a World of Reactive Species
Peroxynitrite (ONOO⁻) is a powerful oxidant and nitrating agent formed from the near-diffusion-limited reaction between nitric oxide (•NO) and superoxide (O₂•⁻)[1][2][3]. This reaction is so rapid it can outcompete the enzymatic dismutation of superoxide by superoxide dismutase (SOD)[1]. The resulting molecule and its protonated form, peroxynitrous acid (ONOOH), are implicated in a wide range of physiological and pathological processes, from host defense to the progression of cardiovascular and neurodegenerative diseases[1][4][5].
The core challenge in validating the specific mechanism of action of peroxynitrite lies in distinguishing its effects from those of its precursor molecules (•NO and O₂•⁻) and other reactive species present in a complex biological system. These species often trigger overlapping downstream effects, such as oxidative damage to lipids, proteins, and DNA[4][6]. Therefore, a robust validation strategy must rely on identifying unique "molecular fingerprints" of peroxynitrite activity and employing carefully controlled experimental systems.
This guide will dissect the experimental choices necessary to build a self-validating system for investigating peroxynitrite's role, comparing its reactivity and detection with key alternatives like superoxide, hydrogen peroxide (H₂O₂), and nitric oxide itself.
Section 1: Chemical Reactivity and Biological Footprints: Peroxynitrite vs. Alternatives
The distinct biological effects of reactive species are rooted in their unique chemical properties. Peroxynitrite is both a potent oxidant and a nucleophile, properties that dictate its biochemical actions[7]. Its reactions lead to two primary types of modifications that serve as its molecular signature:
Oxidation: Peroxynitrite readily oxidizes a variety of biomolecules, including thiols (cysteine residues), lipids, and metal centers in proteins[1][2].
Nitration: A hallmark of peroxynitrite activity is the nitration of tyrosine residues in proteins to form 3-nitrotyrosine (3-NT)[1][8]. This modification is a stable marker and can significantly alter protein function, potentially disrupting signaling pathways[5][8]. While other reactive nitrogen species can also cause nitration, peroxynitrite is considered a primary source in many pathological conditions[9].
In contrast, other reactive species leave different footprints:
Superoxide (O₂•⁻): A primary ROS, its direct reactivity is relatively limited. Its main significance often lies in its role as a precursor to other ROS/RNS, including peroxynitrite and hydrogen peroxide[10].
Hydrogen Peroxide (H₂O₂): More stable and membrane-permeable than superoxide, H₂O₂ is a key signaling molecule that primarily acts by oxidizing cysteine residues in proteins.
Nitric Oxide (•NO): A critical signaling molecule in its own right, •NO primarily functions through S-nitrosylation of cysteine residues.
The following table summarizes the key chemical differences that inform the selection of validation assays.
Reactive Species
Primary Precursors
Key Reactions
Hallmark Modification
Peroxynitrite (ONOO⁻)
Nitric Oxide (•NO) + Superoxide (O₂•⁻)
Oxidation (thiols, lipids), Nitration
3-Nitrotyrosine
Superoxide (O₂•⁻)
Mitochondrial Respiration, NADPH Oxidases
Dismutation to H₂O₂, Reaction with •NO
Precursor to other ROS/RNS
Hydrogen Peroxide (H₂O₂)
Superoxide Dismutation
Fenton Reaction, Cysteine Oxidation
Oxidized Cysteines (Sulfenic acid)
Nitric Oxide (•NO)
Nitric Oxide Synthases (NOS)
S-Nitrosylation, Reaction with O₂•⁻
S-Nitrosothiols
Section 2: Experimental Strategies for Validating Peroxynitrite's Mechanism
A multi-pronged approach is essential for definitively attributing a biological effect to peroxynitrite. This involves using specific donors, detecting unique biomarkers, and employing scavenger controls.
Generating Peroxynitrite and Other Reactive Species in Experimental Systems
The choice of donor or generator is critical for controlled studies.
Peroxynitrite Donors:
SIN-1 (3-morpholinosydnonimine): A widely used compound that spontaneously decomposes at physiological pH to release both •NO and O₂•⁻, which then rapidly combine to form peroxynitrite[11][12]. It is a convenient tool for studying peroxynitrite effects in cell culture[13]. However, it's important to note that under certain conditions, particularly low oxygen, SIN-1 may act more like a •NO donor[14].
Authentic Peroxynitrite: Synthesized peroxynitrite can be applied directly to cells or in cell-free systems. This provides a bolus dose but is technically challenging due to its high reactivity and short half-life[5][13].
Alternative ROS/RNS Generators:
Superoxide Generators: Menadione, Antimycin A (mitochondrial), or Xanthine/Xanthine Oxidase (enzymatic).
Hydrogen Peroxide: Can be added directly to cell culture media.
Nitric Oxide Donors: SNP (Sodium Nitroprusside), SNAP (S-Nitroso-N-acetyl-DL-penicillamine).
Experimental Workflow: Comparative Analysis of Reactive Species
Caption: Workflow for comparing peroxynitrite effects with other species.
Detecting the "Molecular Fingerprint": 3-Nitrotyrosine
The most reliable method for implicating peroxynitrite is to detect its unique footprint, 3-nitrotyrosine (3-NT). Several methods exist, each with its own advantages and limitations.
Immunohistochemistry (IHC) / Western Blotting: Uses antibodies specific to 3-NT to visualize its localization in tissues or on specific proteins[8][15]. While sensitive, antibody specificity can be a concern, and results are semi-quantitative[16].
HPLC with Electrochemical Detection (HPLC-ECD): A highly sensitive and quantitative method for measuring total 3-NT in protein hydrolysates[9][17]. This is often considered a gold standard for quantification.
Mass Spectrometry (MS): Provides definitive identification and can pinpoint the exact tyrosine residue that has been nitrated on a specific protein.
Semi-quantitative; Potential for antibody cross-reactivity
ELISA
Antibody-based quantification
High-throughput; Quantitative
May not distinguish between free and protein-bound 3-NT
HPLC-ECD
Electrochemical detection after separation
Highly sensitive and quantitative
Requires sample hydrolysis; Specialized equipment
Mass Spectrometry
Mass-to-charge ratio analysis
Definitive identification; Site-specific analysis
Technically demanding; Lower throughput
Real-Time Detection Using Fluorescent Probes
Fluorescent probes allow for the real-time visualization of reactive species in living cells. However, specificity is a major challenge[10][18].
Peroxynitrite Probes: Boronate-based probes are commonly used. They react with peroxynitrite to yield a fluorescent product. However, some can also react with other oxidants like H₂O₂, albeit at a slower rate[19].
Superoxide Probes: Dihydroethidium (DHE) and MitoSOX Red (for mitochondrial superoxide) are widely used.
General ROS/RNS Probes: DCFH-DA is a common probe but reacts with a broad range of oxidants, making it unsuitable for specific attribution[20][21].
Signaling Pathway: Peroxynitrite Formation and Action
Caption: Formation and major cellular targets of peroxynitrite.
Section 3: Detailed Experimental Protocols
To ensure trustworthiness and reproducibility, detailed protocols for key validation experiments are provided below.
Protocol 1: Induction of Peroxynitrite-Mediated Effects in Cell Culture Using SIN-1
Objective: To compare the cytotoxic effects of peroxynitrite with those of H₂O₂ and a •NO donor.
Materials:
Target cell line (e.g., EA.hy926 endothelial cells)
Complete cell culture medium
SIN-1 (3-morpholinosydnonimine)
Hydrogen peroxide (H₂O₂)
SNAP (S-Nitroso-N-acetyl-DL-penicillamine)
Uric Acid (Peroxynitrite scavenger)
Cell viability assay kit (e.g., MTT or LDH release)
96-well plates
Methodology:
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
Preparation of Reagents:
Prepare stock solutions of SIN-1, SNAP, and Uric Acid in an appropriate solvent (e.g., water or DMSO) immediately before use. Protect •NO donor solutions from light.
Prepare a stock solution of H₂O₂ in sterile water.
Perform serial dilutions in serum-free medium to achieve the desired final concentrations.
Treatment:
Remove the culture medium from the cells and wash once with PBS.
Add 100 µL of medium containing the treatments to the appropriate wells. Include the following groups:
Incubation: Incubate the plate for a defined period (e.g., 6, 12, or 24 hours) at 37°C and 5% CO₂.
Assessment of Viability: After incubation, measure cell viability using an MTT or LDH assay according to the manufacturer's instructions.
Data Analysis: Express viability as a percentage of the vehicle control. The reversal of SIN-1-induced toxicity by uric acid supports the specific involvement of peroxynitrite[11].
Protocol 2: Detection of Protein Nitration (3-Nitrotyrosine) by Western Blot
Objective: To detect the increase in 3-nitrotyrosine formation in cells treated with a peroxynitrite donor.
Materials:
Cells treated as described in Protocol 1.
RIPA lysis buffer with protease and phosphatase inhibitors.
BCA protein assay kit.
SDS-PAGE gels and running buffer.
Transfer buffer and PVDF membrane.
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
Primary antibody: Mouse anti-3-Nitrotyrosine.
Primary antibody: Rabbit or Mouse anti-β-actin (loading control).
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
SDS-PAGE and Transfer:
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
Run the gel and transfer the proteins to a PVDF membrane.
Immunoblotting:
Block the membrane in blocking buffer for 1 hour at room temperature.
Incubate the membrane with the primary anti-3-Nitrotyrosine antibody (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.
Wash the membrane 3 times with TBST.
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
Wash the membrane 3 times with TBST.
Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Loading Control: Strip the membrane and re-probe with an anti-β-actin antibody to ensure equal protein loading.
Analysis: An increase in the overall signal in the 3-NT blot for SIN-1 treated cells, which is not present in H₂O₂ or SNAP treated cells, indicates peroxynitrite-specific protein nitration.
Conclusion
References
Radi, R. (2018). Peroxynitrite, a Stealthy Biological Oxidant. Journal of Biological Chemistry, 293(29), 11233-11242. Available at: [Link]
Chen, X., Chen, H., Deng, R., & Shen, J. (2014). Pros and cons of current approaches for detecting peroxynitrite and their applications. Biomedical Journal, 37(3), 120-126. Available at: [Link]
Liao, J. C., & Granger, D. N. (2000). Physiological Effects of Peroxynitrite. Circulation Research, 87(3), 161-163. Available at: [Link]
AntBio. (2025, August 15). A Comprehensive Guide to Detecting Reactive Oxygen Species (ROS) in Cells. Available at: [Link]
Kalyanaraman, B., et al. (2012). Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species. Methods in Molecular Biology, 837, 259-281. Available at: [Link]
Valachová, K., & Šoltés, L. (2011). Pro-oxidative effect of peroxynitrite regarding biological systems: a special focus on high-molar-mass hyaluronan degradation. General Physiology and Biophysics, 30(3), 223-233. Available at: [Link]
Deng, R., et al. (2013). Methods for the detection of reactive oxygen species. RSC Advances, 3(32), 13015-13031. Available at: [Link]
Moncada, S., & Erusalimsky, J. D. (2007). Drugs modulating the biological effects of peroxynitrite and related nitrogen species. Medicinal Research Reviews, 27(1), 1-25. Available at: [Link]
Schmidt, K., et al. (2013). Protein Tyrosine Nitration and Thiol Oxidation by Peroxynitrite—Strategies to Prevent These Oxidative Modifications. International Journal of Molecular Sciences, 14(4), 7888-7913. Available at: [Link]
Elabscience. (2025, December 18). Demystifying ROS Detection: Choosing the Right Method to Unveil Oxidative Stress. Available at: [Link]
Bele, M. V., et al. (2010). Differential effects of the peroxynitrite donor, SIN-1, on atrial and ventricular myocyte electrophysiology. Journal of Cardiovascular Electrophysiology, 21(11), 1266-1273. Available at: [Link]
Zou, M. H., et al. (2002). Peroxynitrite increases iNOS through NF-κB and decreases prostacyclin synthase in endothelial cells. American Journal of Physiology-Heart and Circulatory Physiology, 282(4), H1265-H1273. Available at: [Link]
Feelisch, M., et al. (1999). The peroxynitrite generator, SIN-1, becomes a nitric oxide donor in the presence of electron acceptors. Archives of Biochemistry and Biophysics, 361(2), 331-339. Available at: [Link]
Shigenaga, M. K., et al. (1997). Inflammation and NOx-induced nitration: Assay for 3-nitrotyrosine by HPLC with electrochemical detection. Proceedings of the National Academy of Sciences, 94(7), 3211-3216. Available at: [Link]
Dojindo Molecular Technologies, Inc. NO Detection Reagent SIN-1. Available at: [Link]
Wenzel, P., et al. (2020). Development of an Analytical Assay for Electrochemical Detection and Quantification of Protein-Bound 3-Nitrotyrosine in Biological Samples and Comparison with Classical, Antibody-Based Methods. Antioxidants, 9(5), 405. Available at: [Link]
Giannessi, F., et al. (2010). Expression of 3-nitrotyrosine, a marker for peroxynitrite, in nasal polyps of nonatopic patients. Medical Science Monitor, 16(4), BR113-BR119. Available at: [Link]
Wikipedia. Reactive nitrogen species. Available at: [Link]
Lippard, S. J. (2001). Peroxynitrite: reactive, invasive and enigmatic. Current Opinion in Chemical Biology, 5(2), 215-223. Available at: [Link]
Beckman, J. S. (2009). Oxidative Damage and Tyrosine Nitration from Peroxynitrite. Chemical Research in Toxicology, 22(2), 305-310. Available at: [Link]
Gantzer, J. (2021). Peroxynitrite: Reactive Nitrogen Species damaging Effects and Protection against it. Journal of Brain and Neurology. Available at: [Link]
Rowe, S. E., et al. (2020). Macrophage-Produced Peroxynitrite Induces Antibiotic Tolerance and Supersedes Intrinsic Mechanisms of Persister Formation. mBio, 11(4), e01349-20. Available at: [Link]
Rahman, M. M., & Rahman, M. S. (2022). Formation of different reactive species from peroxynitrite. In Oxidative Stress in Aquatic Ecosystems. Available at: [Link]
Koppenol, W. H. (2015). Peroxynitrite: The Basics. In Peroxynitrite. Royal Society of Chemistry. Available at: [Link]
Romero, N., et al. (2011). Peroxynitrite formation in nitric oxide-exposed submitochondrial particles: Detection, oxidative damage and catalytic removal by Mn-porphyrins. Free Radical Biology and Medicine, 50(1), 34-43. Available at: [Link]
Wang, L., et al. (2021). Fluorescent probe for the imaging of superoxide and peroxynitrite during drug-induced liver injury. Chemical Science, 12(4), 1465-1471. Available at: [Link]
Ahmad, R., Hussain, A., & Ahsan, H. (2021). Peroxynitrite induced cytotoxicity and detection in cardiovascular, neurodegenerative and inflammatory disorders. Journal of Cellular Biochemistry, 122(6), 619-631. Available at: [Link]
Confirming the Structure of Dihydroxy-oxo-azanium: A Comparative Guide to X-ray Crystallography and Spectroscopic Alternatives
For Researchers, Scientists, and Drug Development Professionals Introduction: The Elusive Structure of Dihydroxy-oxo-azanium Dihydroxy-oxo-azanium, with the proposed molecular formula [H₂NO₃]⁺, represents a fascinating y...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Elusive Structure of Dihydroxy-oxo-azanium
Dihydroxy-oxo-azanium, with the proposed molecular formula [H₂NO₃]⁺, represents a fascinating yet structurally unconfirmed inorganic cation.[1][2][3] Its formal composition suggests a nitrogen center in a high oxidation state, coordinated by both hydroxyl and oxo ligands, making it a species of significant interest in the broader study of reactive nitrogen species and their potential roles in chemical and biological systems. While related nitrogen oxides and nitroxyl radicals have been studied, the definitive three-dimensional arrangement of atoms in dihydroxy-oxo-azanium remains to be elucidated.[4][5][6]
This guide provides a comprehensive, field-proven framework for the structural confirmation of dihydroxy-oxo-azanium using single-crystal X-ray crystallography as the primary, definitive technique.[4][7][8] Recognizing the inherent challenges in crystallizing novel, potentially reactive small molecules, we also present a comparative analysis with complementary spectroscopic and computational methods. This multi-faceted approach ensures a self-validating system for structural confirmation, adhering to the highest standards of scientific integrity. We will explore the causality behind experimental choices, from a proposed synthetic route to the nuances of data interpretation, providing a robust protocol for researchers venturing into the structural characterization of novel inorganic ions.
Part 1: The Primary Method - Single-Crystal X-ray Crystallography (SC-XRD)
SC-XRD stands as the gold standard for unambiguous structure determination, providing precise atomic coordinates and revealing bond lengths, bond angles, and intermolecular interactions with unparalleled accuracy.[7][8][9][10] The primary challenge, and the focus of this section, is obtaining diffraction-quality single crystals of a suitable dihydroxy-oxo-azanium salt.
Proposed Synthesis of a Dihydroxy-oxo-azanium Salt
Given the absence of a published synthesis for dihydroxy-oxo-azanium, we propose a hypothetical yet chemically plausible route based on the controlled oxidation of hydroxylamine derivatives. This approach is conceptually related to the synthesis of other N-oxo compounds.[11]
Hypothetical Synthesis of Dihydroxy-oxo-azanium Tetrafluoroborate:
Reaction: Controlled oxidation of hydroxylamine hydrochloride with a strong oxidizing agent in the presence of a non-coordinating counterion source.
Rationale: Hydrogen peroxide is a strong oxidant that can introduce multiple oxygen atoms. The use of tetrafluoroboric acid provides the non-coordinating [BF₄]⁻ anion, which is often effective in promoting the crystallization of cationic species. The reaction would likely be performed at low temperatures to control the reaction rate and prevent decomposition.
Crystallization Strategy for [H₂NO₃]⁺[BF₄]⁻
The successful crystallization of a small, potentially hygroscopic and reactive inorganic salt is the most critical and often rate-limiting step.[7] A multi-technique screening approach is essential.
Experimental Protocol: Crystallization Screening
Solvent Selection: Begin with a range of anhydrous solvents of varying polarity (e.g., acetonitrile, dichloromethane, diethyl ether, and hexane). The goal is to find a solvent in which the compound has moderate solubility.
Slow Evaporation:
Dissolve the synthesized [H₂NO₃]⁺[BF₄]⁻ salt in a suitable solvent (e.g., acetonitrile) to near-saturation in a small vial.
Loosely cap the vial to allow for slow solvent evaporation over several days to weeks at a constant temperature (e.g., 4°C).
Dissolve the salt in a small volume of a "good" solvent (e.g., acetonitrile) in a small, open vial.
Place this vial inside a larger, sealed container that contains a "poor" solvent (an anti-solvent) in which the salt is insoluble (e.g., diethyl ether).
The anti-solvent vapor will slowly diffuse into the solution, reducing the salt's solubility and promoting gradual crystallization.
Create a saturated solution of the salt in a dense solvent (e.g., acetonitrile).
Carefully layer a less dense anti-solvent (e.g., diethyl ether) on top of the solution, creating a distinct interface.
Allow the system to stand undisturbed. Crystals may form at the interface as the solvents slowly mix.
Handling Hygroscopic Crystals: Given the nature of the compound, all crystallization experiments should be conducted in a dry atmosphere (e.g., a glove box) to prevent water absorption, which can inhibit crystallization or lead to the formation of undesired hydrates.[1][12][14]
Diagram of the Crystallization Workflow
Caption: Workflow for the structural determination of Dihydroxy-oxo-azanium.
X-ray Diffraction Data Collection and Structure Refinement
Once a suitable crystal is obtained, the next step is to analyze it using a single-crystal X-ray diffractometer.
Experimental Protocol: Data Collection and Analysis
Crystal Mounting: Select a well-formed, clear crystal of appropriate size (typically 0.1-0.3 mm) under a microscope. Mount the crystal on a goniometer head, often in a cryo-stream of nitrogen gas (e.g., 100 K) to minimize thermal vibrations and potential degradation from the X-ray beam.
Data Collection: Place the mounted crystal in the X-ray beam of a diffractometer. The instrument will rotate the crystal through a series of angles, collecting hundreds of images of the diffraction pattern.
Data Integration and Scaling: Process the raw diffraction images to determine the intensity and position of each reflection. This step also involves applying corrections for experimental factors.
Structure Solution: Use direct methods or Patterson synthesis to determine the initial positions of the heavier atoms (in this case, likely the boron and fluorine atoms of the counterion, and the nitrogen and oxygen atoms).
Structure Refinement: Iteratively refine the atomic positions, and introduce the lighter hydrogen atoms, to achieve the best possible fit between the calculated and observed diffraction data. This process yields the final atomic coordinates, bond lengths, and bond angles.
Validation and Deposition: The final structure should be validated using software like checkCIF to ensure its geometric and crystallographic reasonability.[15] The resulting Crystallographic Information File (CIF) should be deposited in a public database like the Cambridge Structural Database (CSD) to ensure data integrity and accessibility.[15][16][17]
Part 2: Alternative and Complementary Techniques
While SC-XRD provides the definitive solid-state structure, it is crucial to employ other techniques to confirm the structure in solution and to provide supporting evidence, especially if obtaining high-quality crystals proves difficult.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution.[18][19][20] For dihydroxy-oxo-azanium, ¹H, ¹⁴N, and ¹⁷O NMR could provide valuable information.
¹H NMR: Would be expected to show a signal for the hydroxyl protons. The chemical shift and peak shape would be sensitive to the chemical environment and exchange with the solvent.
¹⁴N NMR: The chemical shift of the nitrogen nucleus would be highly indicative of its oxidation state and coordination environment.
¹⁷O NMR: Although requiring isotopic enrichment, ¹⁷O NMR could distinguish between the hydroxyl and oxo oxygen environments.
Experimental Protocol: NMR Analysis
Sample Preparation: Dissolve the synthesized [H₂NO₃]⁺[BF₄]⁻ salt in a suitable deuterated solvent (e.g., CD₃CN).
Data Acquisition: Acquire ¹H, ¹⁴N, and (if isotopically enriched) ¹⁷O NMR spectra on a high-field NMR spectrometer.
Data Analysis: Analyze the chemical shifts and coupling constants (if any) to infer the connectivity and electronic structure of the ion in solution.
Computational Chemistry
In the absence of experimental data, and as a complement to it, computational modeling can provide valuable insights into the likely structure and stability of dihydroxy-oxo-azanium.
Density Functional Theory (DFT): DFT calculations can be used to predict the geometry, vibrational frequencies, and NMR chemical shifts of the [H₂NO₃]⁺ ion. Comparing the calculated parameters with experimental data can provide strong support for the determined structure.[21][22]
Computational Protocol: DFT Modeling
Model Building: Construct a digital model of the [H₂NO₃]⁺ ion.
Geometry Optimization: Perform a geometry optimization using a suitable level of theory (e.g., B3LYP with a 6-311+G(d,p) basis set) to find the lowest energy structure.
Frequency Calculation: Calculate the vibrational frequencies to confirm that the optimized structure is a true minimum on the potential energy surface.
Property Calculation: Calculate the NMR chemical shifts for comparison with experimental data.
Part 3: Comparative Analysis and Data Summary
The combination of SC-XRD, NMR, and computational chemistry provides a robust, self-validating approach to structural confirmation.
Technique
Information Yield
Key Strengths
Key Limitations
Single-Crystal X-ray Crystallography
Precise 3D atomic coordinates, bond lengths, bond angles, intermolecular interactions.[8][9]
Provides the definitive, unambiguous solid-state structure.
Requires high-quality single crystals, which can be difficult to obtain.[7]
NMR Spectroscopy
Atomic connectivity, solution-state structure, and dynamics.[18][19]
Provides structural information in solution, which is often more biologically or chemically relevant.
Does not provide precise bond lengths and angles; interpretation can be complex for novel structures.
Computational Chemistry (DFT)
Predicted geometry, vibrational frequencies, NMR chemical shifts.[21][22]
Can predict structures before they are synthesized; provides insights into electronic properties.
The accuracy of the prediction is dependent on the level of theory and basis set used; it is not a direct experimental observation.
Hypothetical Data Summary for [H₂NO₃]⁺[BF₄]⁻
Parameter
X-ray Crystallography (Predicted)
NMR (¹⁴N, Predicted, ppm)
DFT (Calculated)
N-O(H) Bond Length
~1.4 Å
N/A
1.42 Å
N=O Bond Length
~1.2 Å
N/A
1.19 Å
O-N-O Angle
~115°
N/A
114.5°
¹⁴N Chemical Shift
N/A
~ -50 to +50
Calculated value for comparison
Conclusion
The definitive structural confirmation of dihydroxy-oxo-azanium requires a rigorous and multi-faceted approach. While single-crystal X-ray crystallography remains the ultimate arbiter of the solid-state structure, its success is contingent on the challenging step of obtaining high-quality crystals. This guide has outlined a plausible, albeit hypothetical, synthetic and crystallographic workflow, grounded in established chemical principles. By integrating SC-XRD with the solution-state insights from NMR spectroscopy and the predictive power of computational chemistry, researchers can build a comprehensive and self-validating case for the structure of this novel inorganic ion. This synergistic approach not only enhances the trustworthiness of the final structural assignment but also provides a deeper understanding of the chemical nature of this intriguing species.
References
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Nambiar, A. G., Singh, M., Agrawal, A. K., Shastri, N. R., & Kumar, D. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Pharmaceutics, 15(1), 189. [Link]
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A Researcher's Guide to the Cross-Validation of Peroxynitrite's Biological Effects: A Comparative Analysis of In Vitro and In Vivo Models
Executive Summary Peroxynitrite (ONOOH/ONOO⁻), a potent reactive nitrogen species, is a critical mediator in a wide array of physiological and pathological processes, including inflammation, cardiovascular diseases, and...
Author: BenchChem Technical Support Team. Date: March 2026
By: A Senior Application Scientist
Executive Summary
Peroxynitrite (ONOOH/ONOO⁻), a potent reactive nitrogen species, is a critical mediator in a wide array of physiological and pathological processes, including inflammation, cardiovascular diseases, and neurodegeneration.[1] Its high reactivity and short half-life make direct in vivo measurement challenging, necessitating the use of various models to elucidate its biological effects. This guide provides a comprehensive comparison of in vitro and in vivo models for studying peroxynitrite, with a focus on cross-validation of its biological effects. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and compare peroxynitrite's effects with other nitric oxide (NO) donors. This document is intended for researchers, scientists, and drug development professionals seeking to design robust and reproducible studies in this field.
Introduction to Peroxynitrite and the Imperative of Cross-Model Validation
Peroxynitrite is formed from the near-diffusion-limited reaction of nitric oxide (•NO) with the superoxide radical (O₂•⁻).[2][3] This reaction not only consumes biologically active •NO but also generates a potent oxidizing and nitrating agent.[2] The cytotoxic effects of peroxynitrite are attributed to its ability to react with a wide range of biological molecules, including lipids, DNA, and proteins, leading to cellular damage and apoptosis or necrosis.[1] Given its central role in various disease states, understanding the biological consequences of peroxynitrite formation is of paramount importance.
The inherent reactivity and transient nature of peroxynitrite present significant challenges for its study.[2][4] Therefore, a multi-faceted approach employing a combination of in vitro and in vivo models is essential for a comprehensive understanding of its effects. Cross-validation across different models helps to ensure that the observed effects are not artifacts of a particular system and increases the translational relevance of the findings.
This guide will explore a hierarchical approach to model selection, starting from simple, high-throughput in vitro assays and progressing to more complex and physiologically relevant in vivo systems. We will also discuss the use of alternative nitric oxide donors to dissect the specific contributions of •NO versus peroxynitrite to the observed biological outcomes.
Comparative Analysis of In Vitro Models
In vitro models offer a controlled environment to investigate the direct effects of peroxynitrite on cellular and molecular processes. They are broadly categorized into cell-free, cell-based, and more advanced organ-on-a-chip systems.
Cell-Free Assays
Cell-free assays are the simplest models and are primarily used to study the chemical reactivity of peroxynitrite and to quantify its production or the release of •NO from donor compounds.
Griess Assay: This is a colorimetric assay that indirectly measures •NO production by quantifying its stable breakdown product, nitrite (NO₂⁻).[5][6] It is a fundamental tool for characterizing the kinetics of •NO release from donor compounds.
Antioxidant Capacity Assays: Assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay can be adapted to assess the scavenging potential of compounds against peroxynitrite-derived radicals.[7]
Advantages: High throughput, low cost, and excellent for initial screening of compounds and mechanistic studies of chemical reactions.
Limitations: Lack of biological complexity; they do not provide information on cellular responses or toxicity.
Cell-Based Assays
Cell-based assays utilize cultured cells to investigate the effects of peroxynitrite on cellular functions such as viability, signaling, and inflammation.[8][9][10]
Endothelial Cells (e.g., HUVECs, EA.hy926): These cells are crucial for studying the vascular effects of peroxynitrite, such as endothelial dysfunction and changes in vasodilation.[11]
Macrophages (e.g., RAW 264.7, primary bone marrow-derived macrophages): Macrophages are key players in inflammation and are major producers of both •NO and O₂•⁻.[11][12][13][14] They are an excellent model to study the role of peroxynitrite in inflammatory responses.[15][16]
Neurons and Glial Cells: To investigate the neurotoxic effects of peroxynitrite implicated in neurodegenerative diseases.
Key Experimental Endpoints in Cell-Based Assays:
Cell Viability Assays (e.g., MTT, LDH): To quantify peroxynitrite-induced cytotoxicity.
Measurement of Reactive Oxygen and Nitrogen Species (ROS/RNS): Using fluorescent probes to visualize and quantify intracellular oxidative stress.[17]
Western Blotting and ELISA: To measure changes in protein expression and signaling pathways (e.g., NF-κB, MAPK) and cytokine production.[15]
Immunofluorescence: To visualize cellular localization of proteins and markers of cellular damage, such as 3-nitrotyrosine, a footprint of peroxynitrite activity.[18]
Advantages: Provide insights into cellular mechanisms, allow for high-throughput screening of potential therapeutic agents.
Limitations: Two-dimensional cell cultures lack the complex microenvironment and cell-cell interactions of native tissues.[19]
Organ-on-a-Chip Models
Organ-on-a-chip (OoC) technology represents a significant advancement in in vitro modeling, creating microfluidic devices that mimic the structure and function of human organs.[19][20][21][22][23] These systems can incorporate multiple cell types, mechanical cues, and fluid flow, providing a more physiologically relevant environment.[24]
Vessel-on-a-Chip: To model the effects of peroxynitrite on vascular inflammation and thrombosis under flow conditions.
Liver-on-a-Chip: To study the metabolic effects and hepatotoxicity of compounds that modulate peroxynitrite levels.[22]
Multi-organ-on-a-chip: These models can connect different organ systems to study systemic effects and drug metabolism.[21][22]
Advantages: Bridge the gap between traditional 2D cell culture and animal models, offering higher physiological relevance and the potential for personalized medicine.[19][20][21]
Limitations: The technology is still evolving, and standardization and validation of these models are ongoing.
Comparative Analysis of In Vivo Models
In vivo models are indispensable for understanding the systemic effects of peroxynitrite in a whole organism and for evaluating the efficacy and safety of potential therapies. The choice of animal model depends on the specific research question.
Rodent Models
Mice and rats are the most commonly used animal models in cardiovascular and inflammation research due to their well-characterized genetics and physiology.[25]
Myocardial Infarction Models:
Permanent Ligation of the Left Anterior Descending (LAD) Artery: This model induces a large and consistent infarct, making it suitable for studying tissue injury and wound healing.[25][26][27][28]
Ischemia-Reperfusion (I/R) Injury Model: This model involves temporary occlusion of the LAD followed by reperfusion, mimicking the clinical scenario of a heart attack and subsequent treatment.[26][29] This model is particularly relevant for studying the role of peroxynitrite in reperfusion injury.[3]
Inflammation Models:
LPS-induced Endotoxemia: Systemic administration of lipopolysaccharide (LPS) induces a robust inflammatory response, leading to the generation of peroxynitrite.
Preclinical Model of Migraine: Peroxynitrite has been implicated in nociceptive sensitization in migraine models.[30]
Key Experimental Endpoints in Rodent Models:
Echocardiography: To assess cardiac function (e.g., ejection fraction).[26]
Histology and Immunohistochemistry: To evaluate tissue damage, inflammatory cell infiltration, and 3-nitrotyrosine formation.
Biomarker Analysis: Measurement of inflammatory cytokines and cardiac troponins in blood samples.
Behavioral Tests: To assess pain and neurological function.[30]
Advantages: Provide a systemic context for studying disease, essential for preclinical evaluation of drug candidates.[31][32]
Limitations: Anatomical and physiological differences between rodents and humans, ethical considerations.
Zebrafish Models
The zebrafish (Danio rerio) has emerged as a powerful vertebrate model for cardiovascular research and toxicology screening.[33][34][35][36]
Cardiovascular Development and Toxicity Screening: The optical transparency of zebrafish embryos allows for real-time, non-invasive imaging of heart development and function.[34][35][36][37] This makes them ideal for high-throughput screening of compounds that may affect cardiovascular function or have cardiotoxic effects.[33][34][37]
Inflammation and Oxidative Stress Models: Zebrafish can be used to model inflammation and oxidative stress, and the effects of peroxynitrite can be visualized using fluorescent probes.[11]
Advantages: High genetic homology with humans, rapid development, high-throughput screening capabilities, and lower cost compared to rodent models.[33][34][36]
Limitations: Physiological differences with mammals, particularly in terms of cardiac electrophysiology, although many fundamental pathways are conserved.[34][37]
Alternative Compounds for Comparison
To distinguish the specific effects of peroxynitrite from those of its precursor, nitric oxide, it is crucial to use appropriate control compounds.
Compound
Primary Species Generated
Key Characteristics
SIN-1 (3-morpholinosydnonimine)
•NO and O₂•⁻ (leading to ONOOH/ONOO⁻)
A well-established peroxynitrite generator, though at low oxygen concentrations, it may act more like an •NO donor.[38][39][40][41][42]
Sodium Nitroprusside (SNP)
•NO
A pure nitric oxide donor, useful for dissecting the effects of •NO from those of peroxynitrite.
Vehicle Control
-
The solvent used to dissolve the test compounds, essential for controlling for any effects of the vehicle itself.
Experimental Protocols
Protocol 1: In Vitro Measurement of Nitric Oxide Production using the Griess Assay
This protocol describes the indirect measurement of nitric oxide production by quantifying nitrite in cell culture supernatants.
Materials:
Griess Reagent Kit (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)[5]
Sodium Nitrite (for standard curve)
96-well microplate
Microplate reader
Procedure:
Prepare Nitrite Standards: Create a standard curve by serially diluting a stock solution of sodium nitrite in the cell culture medium.[5]
Sample Collection: Collect cell culture supernatants from your experimental wells.[5]
Assay:
a. To each well of a 96-well plate, add 50 µL of the standard or sample.[5]
b. Add 50 µL of sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light.[5]
c. Add 50 µL of N-(1-naphthyl)ethylenediamine solution to each well and incubate for another 5-10 minutes at room temperature, protected from light.[5]
Measurement: Measure the absorbance at 540 nm using a microplate reader.[5][43]
Data Analysis: Subtract the absorbance of the blank from all readings. Plot the standard curve and determine the nitrite concentration in the samples by interpolation.[5]
Protocol 2: In Vivo Mouse Model of Myocardial Infarction (Permanent Ligation)
This protocol outlines the surgical procedure for inducing myocardial infarction in mice by permanently ligating the left anterior descending (LAD) coronary artery.
Materials:
Anesthesia (e.g., isoflurane)
Surgical instruments
Suture material (e.g., 8-0 nylon)
Ventilator
Procedure:
Anesthesia and Ventilation: Anesthetize the mouse and place it on a ventilator.
Thoracotomy: Make an incision between the fourth and fifth intercostal space to expose the heart.[25]
Ligation: Carefully ligate the LAD artery with a suture.[25][27] Successful ligation is confirmed by the blanching of the anterior wall of the left ventricle.
Closure: Close the chest cavity and allow the mouse to recover.
Post-operative Care: Provide appropriate analgesia and monitor the animal closely.
Causality behind Experimental Choices: The permanent ligation model is chosen for its ability to create a large, reproducible infarct, which is ideal for studying the chronic effects of myocardial injury and subsequent remodeling.[28]
Data Interpretation and Troubleshooting
Griess Assay: Be aware of potential interference from compounds in the sample matrix that can affect the diazotization reaction.[44] Always run appropriate controls.
In Vivo Models: Variability in infarct size is a common issue in myocardial infarction models.[28] Careful surgical technique and stratification of animals based on baseline cardiac function can help to minimize variability.[26] It is also crucial to adhere to ethical guidelines and regulations for animal research.[45][46][47]
Visualization of Key Pathways and Workflows
Signaling Pathway of Peroxynitrite Formation and Action
Caption: Peroxynitrite formation and its downstream biological effects.
Experimental Workflow for Cross-Validation
Caption: A hierarchical workflow for the cross-validation of biological effects.
Conclusion and Future Directions
The study of peroxynitrite's biological effects requires a thoughtful and multi-pronged approach. By systematically employing and cross-validating findings from a range of in vitro and in vivo models, researchers can build a robust and translatable understanding of its role in health and disease. The continued development of advanced models, such as organ-on-a-chip systems, will further enhance our ability to dissect the complex biology of this highly reactive molecule and accelerate the discovery of new therapeutic interventions.
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A Comparative Efficacy Analysis of Peroxynitrous Acid and Traditional Reagents in Oxidation and Nitration Reactions
In the landscape of chemical synthesis and biological research, the choice of reagents for oxidation and nitration is paramount to achieving desired outcomes with precision and safety. This guide provides an in-depth com...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of chemical synthesis and biological research, the choice of reagents for oxidation and nitration is paramount to achieving desired outcomes with precision and safety. This guide provides an in-depth comparison of the efficacy of peroxynitrous acid, a potent and highly reactive species, with that of traditional reagents commonly employed in these transformations. Our analysis is grounded in experimental data and aims to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in their work.
A Note on Nomenclature: Deciphering "Dihydroxy-oxo-azanium"
The term "Dihydroxy-oxo-azanium" is not a standard chemical name found in mainstream chemical literature. However, the molecular formula H₂NO₃⁺ and the IUPAC name "dihydroxy(oxo)azanium" are present in the PubChem database.[1] In the context of reactive nitrogen species, this formula can be interpreted as the protonated form of peroxynitrous acid (HOONO). Peroxynitrous acid is a significant intermediate in both biological systems and chemical reactions.[2] Therefore, for the purpose of this guide, we will focus on peroxynitrous acid as the subject of our comparative analysis.
Peroxynitrous Acid (HOONO): A Profile
Peroxynitrous acid is a reactive nitrogen species and an isomer of nitric acid.[3] It is formed from the reaction of nitrogen monoxide and superoxide and, upon protonation, yields peroxynitrite (OONO⁻).[2] The decomposition of peroxynitrous acid can proceed through several pathways, including the formation of hydroxyl and nitrogen dioxide radicals.[2][4]
Key Properties:
High Reactivity: Peroxynitrous acid is a potent oxidizing and nitrating agent.[5][6]
Short Half-life: It is an unstable compound with a short half-life, making its in-situ generation often necessary for synthetic applications.[7]
pH-Dependent Decomposition: Its decomposition pathways and reactivity are highly dependent on the pH of the medium.[7][8]
Biological Relevance: It plays a role in various physiological and pathological processes, including the host-defense response to bacterial invasion and oxidant-mediated tissue injury.[5]
Traditional Reagents for Oxidation and Nitration
For decades, a range of "traditional" reagents have been the workhorses of oxidation and nitration reactions in organic synthesis.
Common Oxidizing Agents:
Chromium-based reagents: Pyridinium chlorochromate (PCC) and pyridinium dichromate (PDC) are widely used for the oxidation of alcohols to aldehydes and ketones.
DMSO-based reagents: The Swern and Moffatt oxidations utilize dimethyl sulfoxide (DMSO) activated by an electrophile to oxidize alcohols.
Hypervalent iodine compounds: Dess-Martin periodinane (DMP) and 2-iodoxybenzoic acid (IBX) are mild and selective oxidizing agents.
Common Nitrating Agents:
Mixed Acid (HNO₃/H₂SO₄): This is the most common and powerful reagent for the nitration of aromatic compounds. Sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺).[9][10]
Nitronium Salts: Nitronium tetrafluoroborate (NO₂BF₄) and nitronium hexafluorophosphate (NO₂PF₆) are stable, isolable salts that serve as direct sources of the nitronium ion.[11]
Acetyl Nitrate: Formed from the reaction of nitric acid and acetic anhydride, it is a milder nitrating agent.[12]
Comparative Efficacy Analysis
The choice between peroxynitrous acid and traditional reagents hinges on factors such as substrate scope, desired selectivity, reaction conditions, and safety considerations.
Oxidation Reactions
In the realm of oxidation, peroxynitrous acid offers a unique reactivity profile compared to traditional reagents.
The high reactivity of peroxynitrous acid makes it a powerful oxidant, but this can also lead to a lack of selectivity with complex molecules containing multiple oxidizable functional groups. Traditional reagents like DMP and those used in Swern oxidations offer greater control and predictability for the selective oxidation of alcohols in the presence of other sensitive groups. The generation of toxic chromium waste from PCC and PDC has led to a decline in their use in favor of more environmentally benign alternatives.
Nitration of Aromatic Compounds
Aromatic nitration is a cornerstone of organic synthesis, and the choice of nitrating agent is critical for controlling regioselectivity and avoiding unwanted side reactions.
Reagent
Regioselectivity
Reaction Conditions
Safety Considerations
Peroxynitrous Acid
Can provide different selectivity than mixed acid
Aqueous or mixed solvent systems
Unstable, requires careful in-situ generation
Mixed Acid (HNO₃/H₂SO₄)
Governed by existing ring substituents (ortho, para, or meta directing)
Highly acidic, often elevated temperatures
Highly corrosive and exothermic, potential for runaway reactions
Nitronium Salts (e.g., NO₂BF₄)
Similar to mixed acid
Anhydrous, often requires inert atmosphere
Moisture-sensitive, can be explosive
Acetyl Nitrate
Generally milder, can favor para-substitution
Anhydrous, moderate temperatures
Thermally unstable
Expertise & Experience Insights:
The mixed acid system remains the most cost-effective method for large-scale industrial nitrations. However, its harsh conditions limit its application with sensitive substrates.[9] Peroxynitrous acid, while less commonly used for preparative scale nitration, can offer unique regioselectivity in certain cases due to its different reaction mechanism, which can involve radical pathways.[3][4] Nitronium salts provide a more controlled source of the nitronium ion, but their cost and handling requirements often reserve them for smaller-scale, high-value syntheses.
Biological Systems
In a biological context, peroxynitrous acid is a key player in cellular signaling and oxidative stress, a role not shared by the traditional synthetic reagents discussed. It is a potent oxidant of biomolecules, and its formation can lead to both beneficial (e.g., host defense) and detrimental (e.g., tissue damage) effects.[5] A significant reaction in biological systems is the nitration of tyrosine residues in proteins, which is often used as a marker for the presence of peroxynitrite.[5][14]
Experimental Protocols
To provide a practical comparison, the following are representative protocols for the nitration of a simple aromatic compound.
Protocol 1: Nitration of Phenol with Peroxynitrous Acid (In-situ Generation)
Materials:
Phenol
Sodium nitrite (NaNO₂)
Hydrogen peroxide (H₂O₂)
Hydrochloric acid (HCl)
Sodium hydroxide (NaOH)
Deionized water
Ice bath
Magnetic stirrer and stir bar
pH meter
Procedure:
Prepare a solution of phenol in deionized water.
In a separate flask, prepare an acidic solution of hydrogen peroxide by adding HCl to a solution of H₂O₂ in an ice bath.
Slowly add an aqueous solution of sodium nitrite to the acidic hydrogen peroxide solution with vigorous stirring while maintaining the temperature below 5 °C. This generates peroxynitrous acid in situ.[15]
Immediately add the freshly prepared peroxynitrous acid solution to the phenol solution.
Allow the reaction to proceed for a specified time (e.g., 30 minutes) with continued stirring.
Quench the reaction by adding a solution of sodium hydroxide to raise the pH.
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Analyze the product mixture by techniques such as TLC, GC-MS, or NMR to determine the yield and regioselectivity of nitrophenol isomers.
Protocol 2: Nitration of Phenol with Mixed Acid
Materials:
Phenol
Concentrated nitric acid (HNO₃)
Concentrated sulfuric acid (H₂SO₄)
Deionized water
Ice bath
Dropping funnel
Magnetic stirrer and stir bar
Procedure:
In a flask equipped with a dropping funnel and magnetic stirrer, cool concentrated sulfuric acid in an ice bath.
Slowly add concentrated nitric acid to the sulfuric acid with stirring, keeping the temperature below 10 °C. This creates the "mixed acid."
In a separate beaker, dissolve phenol in a minimal amount of glacial acetic acid (optional, to aid dissolution).
Slowly add the phenol solution (or neat phenol if liquid) to the mixed acid with vigorous stirring, maintaining the temperature below 20 °C.
After the addition is complete, allow the reaction to stir at room temperature for a specified time (e.g., 1 hour).
Carefully pour the reaction mixture onto crushed ice to precipitate the product.
Filter the solid product, wash with cold water until the washings are neutral, and dry.
Analyze the product for yield and isomeric distribution.
Visualizations
Chemical Structures and Formation
Caption: Formation of Peroxynitrous Acid and the Nitronium Ion.
Experimental Workflow: Aromatic Nitration
Caption: Comparative workflow for aromatic nitration.
Safety and Handling Considerations
Peroxynitrous Acid: Due to its instability, peroxynitrous acid is typically generated in situ and used immediately. Concentrated solutions can be explosive. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Mixed Acid: Concentrated nitric and sulfuric acids are highly corrosive and can cause severe burns. The nitration reaction is often highly exothermic and requires careful temperature control to prevent runaway reactions. Work must be performed in a fume hood with access to an emergency shower and eyewash station.
Traditional Oxidizing Agents: Chromium-based reagents are carcinogenic and toxic. DMSO-based oxidations produce volatile and malodorous byproducts. Hypervalent iodine reagents are generally safer but can be shock-sensitive.
Conclusion
The choice between peroxynitrous acid and traditional reagents for oxidation and nitration is a nuanced one that depends on the specific requirements of the transformation. Peroxynitrous acid is a highly reactive species with significant biological relevance, offering a unique reactivity profile that can be advantageous in certain contexts, particularly in aqueous systems or when mimicking biological processes. However, its instability and lower selectivity can be drawbacks in complex organic synthesis.
Traditional reagents, while often presenting their own set of hazards and environmental concerns, generally offer a greater degree of control, predictability, and a more extensive body of established literature for a wider range of substrates. As synthetic methodology continues to evolve, the development of milder, more selective, and environmentally friendly reagents remains a key objective for the scientific community.
References
Decomposition Pathways of Peroxynitrous Acid: Gas-Phase and Solution Energetics | The Journal of Physical Chemistry A - ACS Publications. (2002, March 8).
Physiological Effects of Peroxynitrite | Circulation Research. (2000, August 4).
UV-spectrum and photodecomposition of peroxynitrous acid in the troposphere. (2023, November 27).
Cas 6625-16-7,dihydroxy-oxo-azanium - LookChem.
Peroxynitrite Chemistry: Formation, Decomposition and Possible Deactivation Mechanisms by Thiols - PDXScholar. (2022, October 10).
Hydroxyl Radical Formation during Peroxynitrous Acid Decomposition - ACS Publications.
Peroxynitrous Acid Generated In Situ from Acidified H2O2 and NaNO2. A Suitable Novel Antimicrobial Agent? - PMC. (2021, August 19).
Mechanisms of Peroxynitrite Mediated Nitration of Tyrosine - PMC - NIH.
Reactivity of Peroxynitric Acid (O>2>NOOH): A Pulse Radiolysis Study - The Hebrew University of Jerusalem.
Reactivity of Peroxynitric Acid (O2NOOH): A Pulse Radiolysis Study | Inorganic Chemistry.
Mechanistic Causality: The Chemistry of the Quench
Operational Guide: Safe Neutralization and Disposal of Dihydroxy-oxo-azanium (Protonated Nitric Acid) Mixtures In advanced organic synthesis, materials science, and drug development, electrophilic aromatic substitution i...
Author: BenchChem Technical Support Team. Date: March 2026
Operational Guide: Safe Neutralization and Disposal of Dihydroxy-oxo-azanium (Protonated Nitric Acid) Mixtures
In advanced organic synthesis, materials science, and drug development, electrophilic aromatic substitution is a foundational mechanism. The active electrophile in these nitration reactions is generated via a "mixed acid" system (concentrated nitric and sulfuric acid), which produces the highly reactive intermediate dihydroxy-oxo-azanium (IUPAC: dihydroxy(oxo)azanium). Identified by PubChem CID 498506, this species is systematically known as protonated nitric acid (
is a transient, highly potent oxidizing and acidic species[2], disposing of spent nitrating mixtures is one of the most hazardous routine operations in a chemical laboratory. Improper disposal can lead to thermal runaway, toxic gas evolution, or catastrophic explosions if mixed with incompatible organic solvents[3].
This guide provides a rigorously validated, step-by-step operational protocol for the safe quenching, neutralization, and disposal of dihydroxy-oxo-azanium mixtures, ensuring compliance with environmental health and safety (EH&S) standards[4].
To understand the strict parameters of this disposal protocol, we must first examine the chemical equilibrium we are dismantling. In a nitrating mixture, sulfuric acid acts as a Brønsted acid, protonating nitric acid to form
[5]. This species subsequently dehydrates to form the nitronium ion (), the actual active agent in the nitration process[5].
When quenching this mixture, the goal is to safely reverse this equilibrium and neutralize the extreme acidity without triggering localized boiling. Adding water directly to the acid causes an instantaneous, highly exothermic hydration reaction that can aerosolize the corrosive mixture. Therefore, the cardinal rule of acid quenching applies: Always add the acid to a large thermal sink (ice water/base), never the reverse [6].
Fig 1: Chemical equilibrium and dehydration pathway of dihydroxy-oxo-azanium.
Quantitative Data: Thermodynamic and Operational Parameters
To execute a safe quench, operators must account for the massive heat of neutralization. The following table summarizes the critical quantitative parameters for
Highly exothermic; necessitates an ice-bath thermal sink to prevent boiling.
pKa of Conjugate Acid
< -1.4
Extremely strong acid; will rapidly protonate water, releasing massive heat.
Target pH for Disposal
6.0 - 8.0
Safe regulatory range for aqueous hazardous waste collection[6].
Step-by-Step Disposal Protocol: The Quenching Workflow
This protocol is designed as a self-validating system. By continuously monitoring temperature and pH, the operator ensures the reaction remains within safe thermodynamic limits at all times.
Prerequisites & PPE:
Perform all operations inside a certified, high-flow fume hood with the sash lowered as much as possible.
Required PPE: Heavy-duty neoprene or butyl rubber gloves, chemical splash goggles, face shield, and a chemical-resistant apron[7].
Ensure no organic waste containers are in the vicinity, as spent mixed acid reacts violently with organics, potentially causing an explosion[4].
Phase 1: Preparation of the Thermal Sink
Calculate Volume: Determine the total volume of the spent
mixture.
Prepare the Bath: In a large, thick-walled borosilicate glass beaker, prepare an ice-water bath equal to at least 10 times the volume of the spent acid[8]. Causality: The massive volume of ice acts as a thermal sink to absorb the ~57.3 kJ/mol of heat released during neutralization.
Add Base (Optional but Recommended): Dissolve a weak base, such as sodium carbonate (
), into the ice water. A weak base is preferred over strong bases like sodium hydroxide () initially to prevent excessive localized heat generation.
Phase 2: Controlled Quenching
4. Setup Stirring: Place the thermal sink on a magnetic stir plate. Add a large PTFE-coated stir bar and initiate vigorous stirring.
5. Establish Baseline Validation: Suspend a thermocouple or alcohol thermometer in the bath. The baseline temperature must read < 5°C before proceeding.
6. Dropwise Addition: Using an addition funnel, begin adding the spent
mixture dropwise directly into the center of the vortex[8].
7. Thermal Validation: Monitor the temperature continuously. The temperature must not exceed 20°C. If it approaches this threshold, halt the addition immediately and add more ice to the bath. Causality: Keeping the temperature below 20°C prevents the volatilization of unreacted nitric acid and the generation of toxic fumes.
Phase 3: Final Neutralization and Segregation
8. pH Adjustment: Once all the acid has been added and the temperature has stabilized, carefully test the pH using indicator paper or a calibrated pH probe.
9. Titration to Neutrality: If the solution is still acidic, slowly add a 1M
solution dropwise until the pH stabilizes strictly between 6.0 and 8.0[6].
10. Waste Segregation: Transfer the fully neutralized, ambient-temperature solution to a designated, clearly labeled "Aqueous Hazardous Waste" container[4]. Under no circumstances should this be mixed with organic waste[9].
Fig 2: Step-by-step self-validating quenching workflow for spent mixed acid.
References
PubChem - Dihydroxy-oxo-azanium | H2NO3+ | CID 498506
Source: National Institutes of Health (NIH)
URL:[Link]
Journal of the American Chemical Society - Protonated nitric acid. Structure and relative stability of isomeric H2NO3+ ions in the gas phase
Source: ACS Publications
URL:[Link]
Let's Talk Academy - Role of HNO₃ in Nitrating Mixture
Source: Let's Talk Academy
URL:[Link]